Product packaging for N,N-Diethyl-4-ethynylaniline(Cat. No.:CAS No. 41876-70-4)

N,N-Diethyl-4-ethynylaniline

Cat. No.: B1312841
CAS No.: 41876-70-4
M. Wt: 173.25 g/mol
InChI Key: CBCACOCJKPPSMS-UHFFFAOYSA-N
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Description

N,N-Diethyl-4-ethynylaniline (CAS 41876-70-4) is a high-purity organic compound that serves as a fundamental building block in advanced chemical and materials research . Its molecular structure features an electron-donating diethylamino group conjugated with a reactive terminal alkyne (ethynyl group), creating a versatile "push-pull" chromophore system that is instrumental in the synthesis of complex molecular architectures . This compound is critically valuable as a precursor in materials science for developing organic semiconductors, nonlinear optical materials, and conjugated polymers for use in organic light-emitting diodes (OLEDs) and solar cells . Its reactivity also makes it a key intermediate in the preparation of fluorescent dyes and molecular probes for bioimaging, as well as a participant in click chemistry reactions and cycloaddition-retroelectrocyclization (CA-RE) transformations to form novel dye molecules . Key Identifiers and Properties: • CAS Number: 41876-70-4 • Molecular Formula: C₁₂H₁₅N • Molecular Weight: 173.25 g/mol • MDL Number: MFCD00168817 Storage and Handling: Store sealed in a dry environment at 2-8°C . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15N B1312841 N,N-Diethyl-4-ethynylaniline CAS No. 41876-70-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-diethyl-4-ethynylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c1-4-11-7-9-12(10-8-11)13(5-2)6-3/h1,7-10H,5-6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBCACOCJKPPSMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90465720
Record name 4'-Diethylaminophenyl acetylene
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Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41876-70-4
Record name 4'-Diethylaminophenyl acetylene
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Record name N,N-diethyl-4-ethynylaniline
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N,N-Diethyl-4-ethynylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for N,N-Diethyl-4-ethynylaniline, a valuable building block in medicinal chemistry and materials science. The synthesis is primarily achieved through a two-step process involving a Sonogashira coupling reaction followed by a deprotection step. This document details the reaction mechanisms, experimental protocols, and quantitative data associated with this synthetic route.

Synthesis Pathway Overview

The most common and efficient synthesis of this compound involves two key transformations:

  • Sonogashira Coupling: A palladium- and copper-catalyzed cross-coupling reaction between a 4-halo-N,N-diethylaniline (typically 4-iodo- or 4-bromo-N,N-diethylaniline) and a protected acetylene source, such as trimethylsilylacetylene. This step yields the intermediate, N,N-Diethyl-4-((trimethylsilyl)ethynyl)aniline.[1]

  • Deprotection: Removal of the trimethylsilyl protecting group from the intermediate to afford the final product, this compound.

This pathway is favored due to its high efficiency and tolerance of various functional groups.

Synthesis_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Final Product A 4-Iodo-N,N-diethylaniline C N,N-Diethyl-4-((trimethylsilyl)ethynyl)aniline A->C Sonogashira Coupling B Trimethylsilylacetylene D This compound C->D Deprotection (K2CO3, MeOH)

Diagram 1: Overall synthesis pathway of this compound.

Reaction Mechanisms

Sonogashira Coupling

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2] The reaction is catalyzed by a palladium(0) complex and a copper(I) salt co-catalyst. The mechanism involves two interconnected catalytic cycles: the palladium cycle and the copper cycle.

Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (4-iodo-N,N-diethylaniline) to form a Pd(II) complex.

  • Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkyne group to the Pd(II) complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the coupled product (N,N-Diethyl-4-((trimethylsilyl)ethynyl)aniline) and regenerate the active Pd(0) catalyst.

Copper Cycle:

  • π-Alkyne Complex Formation: The copper(I) salt reacts with the terminal alkyne (trimethylsilylacetylene) to form a π-alkyne complex.

  • Deprotonation: In the presence of a base (e.g., an amine), the acidic proton of the alkyne is removed to form a copper acetylide intermediate.

A copper-free variant of the Sonogashira reaction also exists, where the base directly facilitates the formation of a palladium acetylide intermediate.[2]

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L2 PdII_Aryl Ar-Pd(II)L2-I Pd0->PdII_Aryl Oxidative Addition (Ar-I) PdII_Alkyne Ar-Pd(II)L2-C≡CSiMe3 PdII_Aryl->PdII_Alkyne Transmetalation Product_Pd Product + Pd(0)L2 PdII_Alkyne->Product_Pd Reductive Elimination CuI Cu(I) Cu_Alkyne [HC≡CSiMe3-Cu]+ CuI->Cu_Alkyne π-complex formation Cu_Acetylide Me3SiC≡C-Cu Cu_Alkyne->Cu_Acetylide Deprotonation (Base) Cu_Acetylide->PdII_Aryl

Diagram 2: Catalytic cycles of the Sonogashira coupling reaction.
Trimethylsilyl (TMS) Group Deprotection

The deprotection of the TMS group is typically achieved by treatment with a mild base, such as potassium carbonate, in an alcohol solvent like methanol.[3] The mechanism involves the nucleophilic attack of the methoxide ion (formed from the reaction of potassium carbonate with methanol) on the silicon atom of the TMS group. This results in the cleavage of the silicon-carbon bond and the formation of the terminal alkyne.

Experimental Protocols

Preparation of 4-Iodo-N,N-diethylaniline (Starting Material)

While N,N-diethyl-4-iodoaniline is commercially available, it can also be synthesized. A general method for the iodination of anilines involves direct iodination using iodine in the presence of a base like sodium bicarbonate.[4] Alternatively, an aromatic Finkelstein reaction can be employed, where a bromo-substituted aniline is converted to the iodo-derivative using sodium iodide and a copper(I) catalyst.[5]

Step 1: Sonogashira Coupling of 4-Iodo-N,N-diethylaniline with Trimethylsilylacetylene

This protocol is adapted from a similar procedure for the synthesis of N,N-diphenyl-4-((trimethylsilyl)ethynyl)aniline.

  • Materials:

    • 4-Iodo-N,N-diethylaniline

    • Trimethylsilylacetylene

    • (1,1'-Bis(diphenylphosphino)ferrocene)palladium(II) dichloride (Pd(dppf)Cl₂)

    • Copper(I) iodide (CuI)

    • Triphenylphosphine (PPh₃)

    • Triethylamine (Et₃N), anhydrous

    • Ethyl acetate (EtOAc)

    • Brine

  • Procedure:

    • To a microwave vial, add 4-iodo-N,N-diethylaniline (1.0 eq), Pd(dppf)Cl₂ (e.g., 6 mol%), CuI (e.g., 0.5 eq), and PPh₃ (e.g., 0.5 eq).

    • Degas the vial and purge with an inert gas (e.g., Nitrogen) for approximately 15 minutes.

    • Add anhydrous triethylamine as the solvent.

    • Add trimethylsilylacetylene (e.g., 1.5-3.0 eq) to the stirred mixture.

    • Heat the reaction mixture (e.g., at 80 °C) overnight. The reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Deprotection of N,N-Diethyl-4-((trimethylsilyl)ethynyl)aniline

This protocol is based on a general and reliable method for the deprotection of TMS-alkynes.[3]

  • Materials:

    • N,N-Diethyl-4-((trimethylsilyl)ethynyl)aniline

    • Potassium carbonate (K₂CO₃), anhydrous

    • Methanol (MeOH), anhydrous

    • Diethyl ether

    • Water

    • Brine

  • Procedure:

    • Dissolve N,N-Diethyl-4-((trimethylsilyl)ethynyl)aniline in anhydrous methanol in a round-bottom flask under an inert atmosphere.

    • Add a catalytic amount of anhydrous potassium carbonate (e.g., 0.1-0.2 equivalents).

    • Stir the mixture at room temperature for approximately 2-4 hours, monitoring the reaction by TLC.

    • Once the reaction is complete, concentrate the mixture in vacuo.

    • Dilute the residue with diethyl ether and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield this compound.

Quantitative Data

The following tables summarize typical quantitative data for the synthesis of this compound and its intermediate. Yields are representative and may vary depending on the specific reaction conditions and scale.

Table 1: Sonogashira Coupling Reaction Data (Adapted from a similar reaction)

ParameterValueReference
Starting Material4-Bromo-N,N-diphenylaniline
AlkyneTrimethylsilylacetylene
Palladium CatalystPd(dppf)Cl₂
Copper Co-catalystCuI
Base/SolventTriethylamine
Temperature80 °C
Reaction TimeOvernight
Yield ~97%

Table 2: Deprotection Reaction Data

ParameterValueReference
Starting MaterialTMS-protected alkyne[3]
ReagentPotassium Carbonate[3]
SolventMethanol[3]
TemperatureRoom Temperature[3]
Reaction Time2 hours[3]
Yield 82% [3]

Table 3: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₂H₁₅N[6]
Molecular Weight173.26 g/mol [7]
AppearanceSolid or viscous liquid[7]
Purity98%[7]
Storage Temperature2-8 °C, dry[7]

Experimental Workflow Visualization

Experimental_Workflow cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Deprotection S1_Setup Reaction Setup: - 4-Iodo-N,N-diethylaniline - Catalysts (Pd/Cu) - TMS-acetylene - Et3N S1_Reaction Reaction: - Heat at 80 °C - Monitor by TLC S1_Setup->S1_Reaction S1_Workup Workup: - Aqueous extraction - Dry and concentrate S1_Reaction->S1_Workup S1_Purification Purification: - Column Chromatography S1_Workup->S1_Purification S1_Intermediate Intermediate: N,N-Diethyl-4-((trimethylsilyl)ethynyl)aniline S1_Purification->S1_Intermediate S2_Setup Reaction Setup: - Intermediate - K2CO3 - Methanol S1_Intermediate->S2_Setup Proceed to next step S2_Reaction Reaction: - Stir at RT - Monitor by TLC S2_Setup->S2_Reaction S2_Workup Workup: - Concentrate - Ethereal wash S2_Reaction->S2_Workup S2_Final_Product Final Product: This compound S2_Workup->S2_Final_Product

Diagram 3: Step-by-step experimental workflow for the synthesis.

Conclusion

The synthesis of this compound is reliably achieved through a two-step sequence involving a Sonogashira coupling and a subsequent deprotection. The methodologies presented in this guide are robust and can be adapted for the synthesis of related compounds. Careful control of reaction conditions, particularly the exclusion of oxygen in the Sonogashira coupling, is crucial for obtaining high yields. This technical guide provides a solid foundation for researchers and professionals in the field of organic and medicinal chemistry to synthesize this important chemical intermediate.

References

N,N-Diethyl-4-ethynylaniline CAS 41876-70-4 physical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of the physical and chemical properties of N,N-Diethyl-4-ethynylaniline (CAS 41876-70-4), a versatile intermediate in organic synthesis. The information is presented to support research and development activities.

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below. These values are compiled from various chemical suppliers and databases and represent typical specifications.

PropertyValueSource
CAS Number 41876-70-4[1][2][3][4][5]
Molecular Formula C₁₂H₁₅N[1][4][6]
Molecular Weight 173.25 g/mol [1]
Boiling Point 264.8 ± 23.0 °C at 760 mmHg[1]
Density 1.0 ± 0.1 g/cm³[1]
Flash Point 104.2 ± 19.5 °C[1]
Physical Form Solid or viscous liquid or liquid[3]
Purity Typically ≥98%[3]
Storage Temperature 2-8°C, Sealed in dry conditions[3]
InChI Key CBCACOCJKPPSMS-UHFFFAOYSA-N[3]

Synthetic Workflow

This compound is a valuable building block in organic chemistry, often utilized in coupling reactions, such as Sonogashira cross-coupling, to construct more complex conjugated systems for applications in materials science and medicinal chemistry.[7] A representative synthetic approach involves the coupling of a protected or terminal alkyne with a substituted aniline derivative. The following diagram illustrates a generalized synthetic workflow.

G Generalized Synthesis of this compound cluster_reactants Starting Materials cluster_reaction Core Reaction cluster_product Intermediate & Final Product reactant1 4-Iodo-N,N-diethylaniline reaction Sonogashira Coupling reactant1->reaction reactant2 Ethynyltrimethylsilane reactant2->reaction intermediate N,N-Diethyl-4-((trimethylsilyl)ethynyl)aniline reaction->intermediate Pd catalyst, Cu(I) cocatalyst, base (e.g., Et3N) product This compound intermediate->product Deprotection (e.g., K2CO3, MeOH)

References

An In-depth Technical Guide to the Photophysical and Spectroscopic Properties of N,N-Diethyl-4-ethynylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diethyl-4-ethynylaniline is a synthetic aromatic compound with potential applications in materials science and as a fluorescent probe. This technical guide provides a summary of its known properties, with a focus on its photophysical and spectroscopic characteristics. Due to a scarcity of published data directly pertaining to this compound, this document also includes information on the closely related analog, N,N-dimethyl-4-ethynylaniline, to provide a comparative context. Furthermore, detailed experimental protocols for the comprehensive spectroscopic and photophysical characterization of such fluorophores are presented.

Introduction

This compound belongs to the class of N,N-dialkyl-4-ethynylanilines, which are characterized by an electron-donating diethylamino group and an electron-withdrawing ethynyl group attached to a central benzene ring. This donor-acceptor structure often leads to interesting photophysical properties, including solvent-dependent fluorescence. Such molecules are valuable building blocks in the synthesis of more complex conjugated systems for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and molecular wires. The diethylamino group enhances the electron-donating properties of the aniline moiety, influencing the intramolecular charge transfer (ICT) character of the molecule's excited states.

Molecular and Spectroscopic Properties

While specific experimental data for this compound is limited in the current literature, the properties of its close analog, N,N-dimethyl-4-ethynylaniline, can provide valuable insights.

General Properties
PropertyThis compoundN,N-Dimethyl-4-ethynylaniline
Chemical Formula C₁₂H₁₅NC₁₀H₁₁N[1]
Molecular Weight 173.26 g/mol 145.20 g/mol
IUPAC Name This compound4-ethynyl-N,N-dimethylaniline[1]
CAS Number 41876-70-417573-94-3[1]
Appearance -White to light yellow to light orange powder/crystal[2]
Melting Point -49-53 °C
Photophysical Properties

Studies on similar N,N-dialkylaniline-substituted chromophores suggest that these compounds can exhibit dual fluorescence that is highly dependent on solvent polarity.[3] This phenomenon is often attributed to the formation of a twisted intramolecular charge-transfer (TICT) state in the excited state.[3] It is plausible that this compound would exhibit similar solvatochromic behavior.

Experimental Protocols

To fully characterize the photophysical and spectroscopic properties of this compound, a series of standard experimental procedures should be followed.

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelengths of maximum absorption (λ_abs_) and the molar extinction coefficient (ε) of the compound.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., cyclohexane, dichloromethane, acetonitrile) of known concentration. From the stock solution, prepare a series of dilutions to obtain concentrations that result in absorbance values between 0.1 and 1.0.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement: Record the absorption spectrum of each solution in a 1 cm path length quartz cuvette over a relevant wavelength range (e.g., 200-500 nm). Use the pure solvent as a reference.

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_abs_). The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

Fluorescence Spectroscopy

This technique is used to determine the excitation and emission spectra of the compound, which reveal the wavelengths of maximum emission (λ_em_).

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a spectroscopic grade solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Instrumentation: Use a spectrofluorometer.

  • Measurement:

    • Emission Spectrum: Excite the sample at its absorption maximum (λ_abs_) and record the emission spectrum over a longer wavelength range.

    • Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission (λ_em_) and scan the excitation wavelength range.

  • Data Analysis: Identify the wavelength of maximum emission (λ_em_) from the emission spectrum.

Determination of Fluorescence Quantum Yield (Φ_f_)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The comparative method is most commonly used.[4]

Methodology:

  • Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and an absorption spectrum that overlaps with that of the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f_ = 0.54).

  • Sample and Standard Preparation: Prepare a series of solutions of both the sample and the standard in the same solvent with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.

  • Measurement:

    • Record the absorption spectra of all solutions.

    • Record the corrected fluorescence emission spectra of all solutions, exciting at the same wavelength for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the corrected emission spectra for both the sample and the standard.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

    • The quantum yield of the sample (Φ_sample_) is calculated using the following equation: Φ_sample_ = Φ_std_ × (m_sample_ / m_std_) × (η_sample_² / η_std_²) where Φ_std_ is the quantum yield of the standard, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

Determination of Fluorescence Lifetime (τ_f_)

Fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common technique for this measurement.

Methodology:

  • Instrumentation: Use a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode) and a sensitive detector.

  • Sample Preparation: Prepare a dilute, deoxygenated solution of the sample.

  • Measurement: Excite the sample with the pulsed light source and measure the decay of the fluorescence intensity over time.

  • Data Analysis: The fluorescence decay data is fitted to an exponential function to determine the fluorescence lifetime (τ_f_).

Visualizations

The following diagrams illustrate the general workflows for the experimental characterization of this compound.

Experimental_Workflow_Spectroscopy cluster_absorption UV-Vis Absorption Spectroscopy cluster_fluorescence Fluorescence Spectroscopy A1 Prepare Stock Solution A2 Prepare Dilutions A1->A2 A3 Record Absorption Spectra A2->A3 A4 Determine λ_abs_ and ε A3->A4 F1 Prepare Dilute Solution (Abs < 0.1) F2 Record Excitation and Emission Spectra F1->F2 F3 Determine λ_em_ F2->F3

Caption: General workflow for UV-Vis and fluorescence spectroscopy.

Quantum_Yield_Workflow start Start: Quantum Yield Determination prep_sample Prepare Sample Solutions (Abs 0.02-0.1) start->prep_sample prep_std Prepare Standard Solutions (Abs 0.02-0.1) start->prep_std measure_abs Measure Absorbance Spectra prep_sample->measure_abs measure_fluor Measure Corrected Emission Spectra prep_sample->measure_fluor prep_std->measure_abs prep_std->measure_fluor plot Plot Integrated Intensity vs. Absorbance measure_abs->plot integrate Integrate Emission Spectra measure_fluor->integrate integrate->plot calculate Calculate Quantum Yield (Φ_f_) plot->calculate end End calculate->end

Caption: Workflow for fluorescence quantum yield determination.

Lifetime_Workflow start Start: Lifetime Measurement prep Prepare Deoxygenated Dilute Solution start->prep measure TCSPC Measurement prep->measure fit Fit Decay to Exponential Function measure->fit result Determine Fluorescence Lifetime (τ_f_) fit->result end End result->end

Caption: Workflow for fluorescence lifetime measurement.

Conclusion

This compound is a promising fluorophore with potential applications in materials science. While detailed photophysical data for this specific compound is currently lacking in the public domain, this guide provides the necessary framework for its comprehensive characterization. The presented experimental protocols for UV-Visible absorption spectroscopy, fluorescence spectroscopy, and the determination of fluorescence quantum yield and lifetime offer a clear roadmap for researchers to elucidate the properties of this and similar molecules. Further research into this compound and its derivatives is warranted to fully explore their potential in various scientific and technological fields.

References

Spectral data analysis for N,N-Diethyl-4-ethynylaniline (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed analysis of the spectral data for N,N-Diethyl-4-ethynylaniline, a substituted aniline with applications in the synthesis of conjugated materials for optoelectronics. The following sections present the methodologies for obtaining spectral data and a comprehensive interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Experimental Protocols

The acquisition of high-quality spectral data is fundamental to accurate structural elucidation. The following protocols outline standard procedures for the analysis of an organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 5-10 mg of the solid this compound sample is weighed and dissolved in 0.7-1.0 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), inside a small vial.[1] The solution is then filtered or carefully pipetted into a standard 8-inch NMR tube to a depth of about 4.5 cm, ensuring no solid particles are transferred.[1]

  • Spectrometer Preparation : The NMR tube is placed in the spectrometer. The instrument is then set to "lock" onto the deuterium signal of the solvent. The magnetic field is "shimmed" to achieve the best possible homogeneity and resolution. Finally, the probe is tuned to maximize the signal-to-noise ratio for the nuclei being observed (¹H and ¹³C).

  • Data Acquisition : For ¹H NMR, a routine spectrum is acquired using a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled spectrum is typically acquired, which results in single lines for each unique carbon atom.[2] Longer acquisition times or a higher number of scans are often necessary for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[2]

Infrared (IR) Spectroscopy
  • Sample Preparation (Thin Solid Film) : A small amount of solid this compound (around 50 mg) is dissolved in a few drops of a volatile solvent like methylene chloride.[3] A drop of this solution is applied to a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[3]

  • Data Acquisition : The salt plate is placed in the sample holder of the FT-IR spectrometer.[3] A background spectrum (of the clean salt plate and air) is recorded first. Then, the sample spectrum is acquired. The instrument passes a beam of infrared radiation through the sample and records the frequencies at which the radiation is absorbed.[4]

Mass Spectrometry (MS)
  • Sample Preparation : The sample is dissolved in a suitable volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.[5] This stock solution is then further diluted to a final concentration of about 10-100 µg/mL.[5] Any particulate matter should be removed by filtration to prevent clogging the instrument.[5]

  • Ionization and Analysis : The prepared solution is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatography system. In the most common electron impact (EI) method, the sample is vaporized in a vacuum and bombarded with a high-energy electron beam.[6] This process knocks an electron off the molecule to form a positively charged molecular ion (radical cation).[6]

  • Fragmentation and Detection : The molecular ion, being unstable, often undergoes fragmentation into smaller, charged species.[6] These ions are accelerated into a magnetic field, which deflects them based on their mass-to-charge ratio (m/z).[6] A detector then records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Spectral Data Presentation

The following tables summarize the expected quantitative spectral data for this compound based on the analysis of its constituent functional groups and related molecular structures.

Table 1: ¹H NMR Spectral Data (Predicted)

(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.35Doublet2HAr-H (ortho to -C≡CH)
~6.60Doublet2HAr-H (ortho to -N(CH₂CH₃)₂)
~3.35Quartet4H-N(CH₂ CH₃)₂
~3.00Singlet1H-C≡CH
~1.15Triplet6H-N(CH₂CH₃ )₂
Table 2: ¹³C NMR Spectral Data (Predicted)

(Solvent: CDCl₃)

Chemical Shift (δ) ppmAssignment
~147.5Ar-C -N
~133.0Ar-C -H (ortho to -C≡CH)
~115.0Ar-C -C≡CH
~111.5Ar-C -H (ortho to -N(CH₂CH₃)₂)
~84.0-C ≡CH
~76.0-C≡C H
~44.5-N(CH₂ CH₃)₂
~12.5-N(CH₂CH₃ )₂
Table 3: IR Spectral Data
Frequency (cm⁻¹)IntensityAssignment of Vibration
~3300Strong, Sharp≡C-H Stretch
~3050MediumAromatic C-H Stretch
~2970Medium-StrongAliphatic C-H Stretch
~2100Medium, SharpC≡C Stretch
~1610, 1520StrongAromatic C=C Bending
~1350StrongC-N Stretch
~830Strongp-disubstituted benzene C-H bend
Table 4: Mass Spectrometry Data
m/zRelative IntensityAssignment of Fragment
173High[M]⁺ (Molecular Ion)
158Very High[M - CH₃]⁺
144Medium[M - C₂H₅]⁺
130Medium[M - (CH₃ + C₂H₂)]⁺
115Medium[M - (C₂H₅)₂]⁺

Spectral Data Interpretation

The collective analysis of NMR, IR, and MS data provides a comprehensive structural confirmation of this compound.

Spectral_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_data Data Analysis cluster_interp Interpretation & Elucidation Sample This compound Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Prepare Thin Film Sample->Prep_IR Prep_MS Dilute in MeOH/MeCN Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS NMR_Data 1H & 13C NMR Spectra (Chemical Shift, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data Carbon_Skeleton Carbon-Hydrogen Framework NMR_Data->Carbon_Skeleton Functional_Groups Identify Key Functional Groups IR_Data->Functional_Groups Mol_Weight Molecular Weight & Formula MS_Data->Mol_Weight Structure Final Structure Confirmation Carbon_Skeleton->Structure Functional_Groups->Structure Mol_Weight->Structure

Workflow for Spectroscopic Analysis of an Organic Compound.
¹H NMR Spectrum Analysis

The predicted ¹H NMR spectrum provides a clear map of the proton environments in the molecule. The two doublets in the aromatic region (~7.35 and ~6.60 ppm) are characteristic of a 1,4-disubstituted (para) benzene ring. The downfield shift of the doublet at ~7.35 ppm is due to the deshielding effect of the adjacent electron-withdrawing ethynyl group. Conversely, the upfield shift of the doublet at ~6.60 ppm is caused by the electron-donating effect of the diethylamino group. The singlet at ~3.00 ppm is characteristic of the terminal acetylenic proton. The quartet at ~3.35 ppm and the triplet at ~1.15 ppm, with an integration ratio of 4H to 6H, are the classic signature of an ethyl group, in this case, two equivalent ethyl groups attached to the nitrogen atom.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum accounts for all 12 carbon atoms in the molecule, with eight unique signals due to molecular symmetry. The signals in the aromatic region (111.5-147.5 ppm) correspond to the six carbons of the benzene ring. The most downfield aromatic signal (~147.5 ppm) is assigned to the carbon directly attached to the nitrogen atom due to its strong deshielding effect. The two signals at ~84.0 and ~76.0 ppm are characteristic of the two sp-hybridized carbons of the alkyne group. The remaining two signals at ~44.5 and ~12.5 ppm correspond to the methylene (-CH₂-) and methyl (-CH₃) carbons of the diethylamino substituent, respectively.

IR Spectrum Analysis

The IR spectrum is instrumental in identifying the key functional groups. The strong, sharp absorption at approximately 3300 cm⁻¹ is a definitive indicator of the terminal alkyne C-H bond stretch. The weaker, sharp peak around 2100 cm⁻¹ corresponds to the C≡C triple bond stretch. The presence of the aromatic ring is confirmed by the C-H stretching vibrations just above 3000 cm⁻¹ and the C=C bending vibrations around 1610 and 1520 cm⁻¹. The strong absorption around 1350 cm⁻¹ is attributed to the C-N stretching of the aromatic amine. The aliphatic C-H stretching of the ethyl groups is observed around 2970 cm⁻¹.

Mass Spectrum Analysis

The mass spectrum provides the molecular weight and information about the molecule's fragmentation pattern. The molecular ion peak [M]⁺ is expected at an m/z of 173, corresponding to the molecular weight of this compound (C₁₂H₁₅N).[5] The most abundant fragment is predicted to be at m/z 158, resulting from the loss of a methyl radical (•CH₃), a characteristic fragmentation pattern for N-ethyl amines known as alpha-cleavage. Further fragmentation can occur through the loss of an entire ethyl radical (•C₂H₅) to give a peak at m/z 144.

References

Unveiling Solvent Effects: A Technical Guide to the Solvatochromic Behavior of N,N-Diethyl-4-ethynylaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the solvatochromic properties of N,N-Diethyl-4-ethynylaniline and its derivatives. These compounds, characterized by their electron-donating diethylamino group and electron-withdrawing ethynyl moiety, exhibit significant changes in their absorption and emission spectra in response to the polarity of their solvent environment. This sensitivity makes them valuable probes for investigating molecular interactions and the microenvironment of complex systems, with potential applications in chemical sensing, biological imaging, and materials science.

Core Principles of Solvatochromism

Solvatochromism is the phenomenon where the color of a chemical substance changes with the polarity of the solvent. This change is a direct consequence of the differential solvation of the ground and excited electronic states of the molecule. In "push-pull" systems like this compound derivatives, photoexcitation leads to an intramolecular charge transfer (ICT) from the electron-donating (push) group to the electron-accepting (pull) group. This ICT results in an excited state that is significantly more polar than the ground state.

Polar solvents will stabilize the more polar excited state to a greater extent than the ground state, leading to a reduction in the energy gap between these states. This energy reduction manifests as a bathochromic (red) shift in the absorption and emission spectra. Conversely, in nonpolar solvents, the energy gap is larger, resulting in a hypsochromic (blue) shift. The magnitude of this shift is a key indicator of the compound's sensitivity to its environment.

Quantitative Analysis of Solvatochromic Behavior

SolventDielectric Constant (ε)Refractive Index (n)Absorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (cm⁻¹)
n-Hexane1.881.3754855201347
Toluene2.381.4974985451729
Chloroform4.811.4465105651904
Tetrahydrofuran (THF)7.581.4075155752018
Dichloromethane (DCM)8.931.4245205852128
Acetone20.71.3595255952235
Acetonitrile37.51.3445386102248
Dimethyl Sulfoxide (DMSO)46.71.4795456252478
Methanol32.71.3295356152498
Water80.11.3335506402727

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the expected positive solvatochromism, where the absorption and emission maxima shift to longer wavelengths (a bathochromic or red shift) as the solvent polarity increases.

Experimental Protocols

A systematic investigation of the solvatochromic behavior of this compound derivatives involves their synthesis followed by detailed photophysical characterization.

Synthesis of this compound Derivatives

The synthesis of the core molecule, this compound, can be achieved through a Sonogashira cross-coupling reaction. A common route involves the coupling of 4-iodo-N,N-diethylaniline with a protected acetylene source, such as trimethylsilylacetylene, followed by deprotection of the silyl group. Derivatives can be prepared by further reactions of the terminal alkyne.

Illustrative Synthetic Pathway:

G A 4-Iodo-N,N-diethylaniline C Pd(PPh3)2Cl2, CuI, Et3N A->C B Trimethylsilylacetylene B->C D N,N-Diethyl-4-((trimethylsilyl)ethynyl)aniline C->D Sonogashira Coupling E K2CO3, MeOH D->E F This compound E->F Deprotection G cluster_prep Sample Preparation cluster_measure Spectroscopic Measurement cluster_analysis Data Analysis A Prepare Stock Solution B Prepare Working Solutions in Various Solvents A->B C UV-Vis Absorption Spectroscopy B->C D Fluorescence Emission Spectroscopy B->D E Determine λ_abs and λ_em C->E D->E F Calculate Stokes Shift E->F G Correlate with Solvent Polarity Scales F->G G Solvent Solvent Polarity ExcitedState Excited State (S1) (Higher Dipole Moment) Solvent->ExcitedState Stabilization GroundState Ground State (S0) (Lower Dipole Moment) EnergyGap ΔE = E(S1) - E(S0) GroundState->EnergyGap Absorption Absorption (λ_abs) GroundState->Absorption Excitation ExcitedState->EnergyGap Emission Emission (λ_em) ExcitedState->Emission Relaxation SpectralShift Bathochromic Shift (Red Shift) EnergyGap->SpectralShift Inversely Proportional Absorption->ExcitedState Emission->GroundState

Stability, Storage, and Degradation of N,N-Diethyl-4-ethynylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the stability, recommended storage conditions, and potential degradation pathways of N,N-Diethyl-4-ethynylaniline. The information presented herein is intended to support researchers and professionals in the proper handling, storage, and analytical assessment of this compound.

Compound Overview

This compound is an organic compound featuring a diethylamino group and a terminal ethynyl group attached to a benzene ring. This unique combination of functional groups makes it a valuable building block in organic synthesis, particularly in the construction of complex molecules for materials science and pharmaceutical research. The presence of the electron-rich aniline moiety and the reactive alkyne functionality dictates its chemical reactivity and stability profile.

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity and purity of this compound. Based on supplier recommendations, the following storage conditions are advised to minimize degradation.

ParameterRecommended ConditionSource
Temperature 2-8°C[1]
Atmosphere Sealed in a dry, inert atmosphere (e.g., nitrogen or argon)
Light Exposure Keep in a dark place, protected from light[2][3]
Container Tightly closed container[4]

Stability Profile and Potential Degradation Pathways

Potential Degradation Pathways

The primary degradation pathways for this compound are likely to involve oxidation of the diethylamino group and reactions of the ethynyl group.

DegradationPathway cluster_main This compound cluster_degradation Potential Degradation Products This compound This compound N-Oxide N-Oxide Derivative This compound->N-Oxide Oxidative Stress (e.g., H₂O₂) Dimer Oxidative Dimer (Diacetylene) This compound->Dimer Oxidative Coupling (e.g., O₂, Metal Catalyst) Hydrated Hydrated Product (Ketone) This compound->Hydrated Acidic/Basic Hydrolysis

Caption: Potential degradation pathways of this compound.

  • Oxidative Degradation : The tertiary amine is susceptible to oxidation to form the corresponding N-oxide. This can be promoted by exposure to air (auto-oxidation), oxidizing agents, or light.

  • Oxidative Coupling of the Alkyne : Terminal alkynes can undergo oxidative coupling (e.g., Glaser coupling) in the presence of oxygen and a metal catalyst (like copper salts) to form a diacetylene dimer.

  • Hydrolysis : Under acidic or basic conditions, the ethynyl group can potentially undergo hydration to form an enol, which would tautomerize to the more stable methyl ketone.

  • Polymerization : Terminal alkynes can be prone to polymerization, especially at elevated temperatures or in the presence of transition metal catalysts.[2]

Experimental Protocols for Stability and Degradation Studies

To comprehensively assess the stability of this compound, a forced degradation study is recommended. Such studies are essential for identifying potential degradants and developing stability-indicating analytical methods.[5][6] The following protocols are based on general guidelines from the International Council for Harmonisation (ICH) and common practices in the pharmaceutical industry.

General Experimental Workflow

Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prepare_Stock Prepare Stock Solution of This compound Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Prepare_Stock->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Prepare_Stock->Base Oxidation Oxidative Stress (e.g., 3% H₂O₂, RT) Prepare_Stock->Oxidation Thermal Thermal Stress (Solid & Solution, 80°C) Prepare_Stock->Thermal Photolytic Photolytic Stress (ICH Q1B Guidelines) Prepare_Stock->Photolytic HPLC RP-HPLC-UV/DAD Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photolytic->HPLC LC_MS LC-MS for Identification of Degradation Products HPLC->LC_MS

Caption: General workflow for a forced degradation study.

Detailed Methodologies

4.2.1. Preparation of Stock Solution

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in a suitable solvent (e.g., methanol or acetonitrile) in a 10 mL volumetric flask to obtain a concentration of 1 mg/mL.

  • This stock solution will be used for the subsequent stress studies.

4.2.2. Acidic Hydrolysis

  • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

  • Keep the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for analysis.

4.2.3. Basic Hydrolysis

  • To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

  • Maintain the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase.

4.2.4. Oxidative Degradation

  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

  • Store the solution at room temperature, protected from light, for a specified period (e.g., 2, 4, 8, 24 hours).

  • Withdraw aliquots at each time point and dilute with the mobile phase for analysis.

4.2.5. Thermal Degradation

  • Solid State: Place a known amount of solid this compound in a controlled temperature oven at 80°C. Analyze samples at predetermined time points.

  • Solution State: Heat the stock solution at 80°C. Withdraw aliquots at specified time points, cool to room temperature, and analyze.

4.2.6. Photolytic Degradation

  • Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.

  • A control sample should be kept in the dark under the same temperature conditions.

  • Analyze the exposed and control samples at the end of the exposure period.

Analytical Methodology

A stability-indicating analytical method, typically reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection, should be developed and validated.

4.3.1. Hypothetical HPLC Method Parameters

ParameterSuggested Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile and water (with 0.1% formic acid), gradient elution
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at an appropriate wavelength (to be determined by UV scan, likely around 254 nm)
Injection Vol. 10 µL

4.3.2. Method Validation

The analytical method should be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, range, accuracy, precision, and robustness. The key aspect of a stability-indicating method is its ability to resolve the parent compound from all potential degradation products.

Summary and Conclusions

This compound is a compound that requires careful handling and storage to ensure its stability. The recommended storage at 2-8°C in a dry, inert, and dark environment is critical. While specific degradation studies are not widely published, the presence of a tertiary aniline and a terminal alkyne suggests susceptibility to oxidative and hydrolytic degradation. The provided hypothetical forced degradation protocols and analytical methods offer a robust framework for researchers to assess the stability of this compound and to develop appropriate handling and analytical strategies for their specific applications. Further experimental work is necessary to fully characterize the degradation products and kinetics.

References

An In-depth Technical Guide to the Synthesis of N,N-diethylaniline-Based Nonlinear Optical Chromophores

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N,N-diethylaniline-based nonlinear optical (NLO) chromophores. N,N-diethylaniline serves as a potent electron donor in push-pull NLO chromophores, which are critical components in electro-optic devices. This document details the synthetic pathways, experimental protocols, and characterization data for a series of these chromophores, with a focus on providing actionable information for researchers in the field.

Core Synthetic Strategies

The synthesis of N,N-diethylaniline-based NLO chromophores typically follows a modular approach, involving the sequential construction of the donor, π-bridge, and acceptor components. Key reactions in this process include the Vilsmeier-Haack formylation, Knoevenagel condensation, and Suzuki coupling, which allow for the versatile introduction and modification of different structural motifs to optimize the NLO properties.

A representative synthetic workflow for a series of N,N-diethylaniline-based chromophores, designated as Z1-Z6, is depicted below.[1][2] This series utilizes a bis(N,N-diethyl)aniline donor, a thiolated isophorone bridge, and a tricyanofuran (TCF) acceptor.[1][2]

Synthetic_Workflow start N,N-diethylaniline intermediate1 4,4'-bis(diethylamino)benzophenone start->intermediate1 Friedel-Crafts Acylation intermediate2 Aldehyde Intermediate intermediate1->intermediate2 Vilsmeier-Haack Formylation intermediate4 Donor-Bridge Conjugate intermediate2->intermediate4 Knoevenagel Condensation intermediate3 Thiolated Isophorone Bridge intermediate3->intermediate4 final_product NLO Chromophore (e.g., Z1-Z6) intermediate4->final_product Knoevenagel Condensation acceptor TCF Acceptor acceptor->final_product characterization Characterization (NMR, HRMS, UV-Vis, TGA) final_product->characterization Vilsmeier_Haack reactant1 N,N-diethylaniline Derivative product Formylated N,N-diethylaniline reactant1->product reagent1 POCl3, DMF reagent1->product 0 °C to RT Knoevenagel_Condensation reactant1 Aldehyde product α,β-Unsaturated Product reactant1->product reactant2 Active Methylene Compound reactant2->product catalyst Base (e.g., Piperidine) catalyst->product Reflux Suzuki_Coupling reactant1 Aryl Halide product Biaryl Product reactant1->product reactant2 Arylboronic Acid reactant2->product catalyst Pd Catalyst (e.g., Pd(PPh3)4) catalyst->product Solvent, Heat base Base (e.g., K2CO3) base->product

References

The Diethylamino Group in Aniline Scaffolds: A Technical Guide to its Electron-Donating Properties for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the potent electron-donating effects of the N,N-diethylamino substituent on the aniline ring system, detailing its quantitative electronic parameters, impact on reactivity, and significance in molecular design.

The N,N-diethylamino group is a powerful electron-donating substituent that significantly influences the chemical and physical properties of the aniline ring to which it is attached. Its ability to increase electron density on the aromatic system through a combination of inductive and resonance effects has profound implications for reaction mechanisms, molecular interactions, and the design of pharmacologically active agents. This technical guide provides a comprehensive overview of these properties, complete with quantitative data, detailed experimental protocols for their measurement, and visualizations of key chemical transformations.

Core Principles: Inductive and Resonance Effects of the Diethylamino Group

The electron-donating character of the diethylamino group stems from two primary electronic effects:

  • Inductive Effect (+I): The ethyl groups, being alkyl substituents, are weakly electron-donating through the sigma (σ) bond framework. They push electron density towards the nitrogen atom, which in turn donates it to the aniline ring.

  • Resonance Effect (+R): This is the dominant effect. The lone pair of electrons on the nitrogen atom can be delocalized into the π-system of the benzene ring. This delocalization significantly increases the electron density at the ortho and para positions of the ring, making these positions particularly susceptible to electrophilic attack.

Quantitative Assessment of Electron-Donating Strength

The electron-donating properties of the diethylamino group can be quantified through several experimental and theoretical parameters. The following tables summarize key data for N,N-diethylaniline and its closely related analogue, N,N-dimethylaniline, which serves as an excellent proxy due to its similar electronic nature.

ParameterValueDescription
pKa of Conjugate Acid 6.57 - 6.61[1][2]The pKa of the anilinium ion reflects the basicity of the amine. A higher pKa indicates a more basic amine, which is a direct consequence of the increased electron density on the nitrogen atom due to the electron-donating substituent.
Hammett Constant (σp) -0.83 (for -N(CH₃)₂)[3]The para-substituent constant (σp) quantifies the electronic effect of a substituent at the para position. A large negative value signifies a strong electron-donating group through resonance.
Hammett Constant (σm) -0.21 (for -N(CH₃)₂)[4]The meta-substituent constant (σm) primarily reflects the inductive effect. The negative value indicates an electron-donating inductive effect.

Table 1: Key Electronic Parameters of Dialkylaminoanilines

NucleusChemical Shift (ppm)Description
¹H NMR (in CDCl₃)
Aromatic Protons6.60 - 7.29[2]The electron-donating diethylamino group shields the aromatic protons, causing them to appear at a relatively upfield (lower ppm) chemical shift compared to unsubstituted benzene (7.34 ppm).
Methylene Protons (-CH₂-)~3.30[2]Protons on the carbons directly attached to the nitrogen.
Methyl Protons (-CH₃)~1.14[2]Protons of the terminal methyl groups.
¹³C NMR (in CDCl₃)
C-N (ipso-carbon)~147The carbon atom directly attached to the nitrogen.
Ortho-carbons~112Significantly shielded due to the strong resonance effect.
Meta-carbons~129Less affected by resonance.
Para-carbon~116Shielded by the resonance effect.
Methylene Carbons (-CH₂)~44
Methyl Carbons (-CH₃)~12

Table 2: Typical ¹H and ¹³C NMR Chemical Shifts for N,N-Diethylaniline

Experimental Protocols

Protocol 1: Determination of pKa by Potentiometric Titration

This method allows for the precise measurement of the basicity of an aniline derivative.

Materials:

  • N,N-diethylaniline

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Deionized water

  • pH meter with a calibrated electrode

  • Burette

  • Stir plate and stir bar

  • Beaker

Procedure:

  • Sample Preparation: Accurately weigh a sample of N,N-diethylaniline and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

  • Titration Setup: Place the beaker with the aniline solution on the stir plate, add a stir bar, and immerse the calibrated pH electrode in the solution.

  • Titration: Slowly add the standardized HCl solution from the burette in small increments (e.g., 0.1-0.5 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

  • Data Analysis: Continue the titration well past the equivalence point (the point of rapid pH change). Plot the recorded pH values against the volume of HCl added. The pKa is the pH at the half-equivalence point, which is the point where half of the aniline has been protonated. This can be determined from the inflection point of the titration curve.[5][6][7]

Protocol 2: Synthesis of an Azo Dye (Demonstration of Enhanced Reactivity)

This protocol illustrates the high reactivity of the electron-rich aniline ring in an electrophilic aromatic substitution reaction.

Materials:

  • Aniline

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • N,N-diethylaniline

  • Sodium hydroxide (NaOH) solution

  • Ice bath

  • Beakers and stirring rods

Procedure:

  • Diazotization of Aniline: Dissolve aniline in aqueous HCl and cool the solution to 0-5 °C in an ice bath. Slowly add a cold aqueous solution of sodium nitrite while maintaining the low temperature. This forms the benzenediazonium chloride electrophile.[7][8][9]

  • Coupling Reaction: In a separate beaker, dissolve N,N-diethylaniline in a weakly acidic solution and cool it in an ice bath.

  • Azo Dye Formation: Slowly add the cold diazonium salt solution to the N,N-diethylaniline solution with constant stirring. A brightly colored azo dye will precipitate. The reaction is typically performed under slightly acidic to neutral conditions.[6][9][10]

  • Isolation: The precipitated dye can be collected by filtration, washed with cold water, and dried.

Visualization of Mechanisms and Workflows

Electrophilic Aromatic Substitution on N,N-Diethylaniline

The diethylamino group strongly activates the aniline ring towards electrophilic attack, directing incoming electrophiles to the ortho and para positions. The following diagram illustrates the mechanism for the para-substitution.

Caption: Mechanism of electrophilic aromatic substitution on N,N-diethylaniline.

Azo Coupling Reaction Workflow

The synthesis of azo dyes is a classic example where the potent nucleophilicity of the N,N-diethylaniline ring is exploited.

Azo_Coupling_Workflow start Start diazotization Diazotization of Primary Aromatic Amine (e.g., Aniline) with NaNO2/HCl at 0-5°C start->diazotization coupling_reactant Prepare Solution of N,N-Diethylaniline (Nucleophile) start->coupling_reactant diazonium_salt Formation of Electrophilic Benzenediazonium Salt diazotization->diazonium_salt coupling_reaction Azo Coupling: Slowly mix diazonium salt and N,N-diethylaniline solution at low temperature diazonium_salt->coupling_reaction coupling_reactant->coupling_reaction azo_dye Precipitation of Azo Dye Product coupling_reaction->azo_dye isolation Isolate Product by Filtration and Drying azo_dye->isolation end End isolation->end

Caption: Workflow for the synthesis of an azo dye using N,N-diethylaniline.

Implications in Drug Development

The strong electron-donating properties of the diethylamino group can be strategically employed in drug design to:

  • Modulate Basicity: The pKa of a drug molecule is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. The diethylamino group can be used to fine-tune the basicity of a molecule to optimize its pharmacokinetic profile.

  • Enhance Receptor Interactions: By increasing the electron density of an aromatic ring, the diethylamino group can enhance cation-π or other non-covalent interactions with biological targets such as enzymes and receptors. This can lead to increased binding affinity and potency.[11]

  • Influence Metabolism: The electron-rich nature of the aniline ring can influence its susceptibility to metabolic enzymes, such as cytochrome P450s. This can be a consideration in designing drugs with appropriate metabolic stability.

References

Methodological & Application

Application Notes and Protocols for N,N-Diethyl-4-ethynylaniline in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N,N-Diethyl-4-ethynylaniline in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This powerful and versatile reaction enables the efficient synthesis of 1,4-disubstituted 1,2,3-triazoles, which are valuable scaffolds in medicinal chemistry, materials science, and bioconjugation. The protocols provided herein are based on established methodologies for CuAAC reactions and can be adapted for specific research applications.

Introduction to this compound in CuAAC

This compound is an aromatic terminal alkyne that serves as a versatile building block in CuAAC reactions. The diethylamino group is an electron-donating substituent that can influence the electronic properties of the resulting triazole products, potentially enhancing their fluorescence or modulating their biological activity. The CuAAC reaction itself is renowned for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an ideal ligation strategy. The resulting 1,2,3-triazole core is chemically stable and can act as a rigid linker, connecting different molecular fragments. This feature is particularly advantageous in drug design and the development of molecular probes.

Applications in Medicinal Chemistry and Drug Discovery

The 1,2,3-triazole moiety is a well-established pharmacophore found in numerous clinically approved drugs. Triazole-containing compounds exhibit a broad spectrum of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties. The use of this compound in CuAAC allows for the rapid generation of libraries of novel triazole derivatives for high-throughput screening. The diethylaniline substructure can be a key component in the development of fluorescent probes for biological imaging, as the triazole ring can modulate the photophysical properties of the fluorophore.

Data Presentation: Representative CuAAC Reactions

The following table summarizes typical reaction conditions and yields for the CuAAC reaction of an aromatic alkyne with benzyl azide. While specific data for this compound is not extensively reported in the literature, these examples with a structurally similar alkyne (phenylacetylene) provide a strong starting point for reaction optimization.

AlkyneAzideCatalyst SystemSolventTime (h)Yield (%)Reference
PhenylacetyleneBenzyl AzideCuI (1 mol%)Cyrene™1287[1]
PhenylacetyleneBenzyl Azide[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol%)Neat0.08>99[2]
PhenylacetyleneBenzyl AzideCuI (1 mol%)Toluene185[3]
PhenylacetyleneBenzyl AzideCuI (1 mol%)scCO₂2494[3]

Experimental Protocols

This section provides a detailed protocol for a typical CuAAC reaction using an aromatic alkyne like this compound and a representative azide, such as benzyl azide.

Protocol 1: Small-Scale Synthesis of N,N-diethyl-4-(1-benzyl-1H-1,2,3-triazol-4-yl)aniline

Materials and Reagents:

  • This compound

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Deionized water

  • Ethyl acetate

  • Hexanes

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 eq.) in a 1:1 mixture of tert-butanol and deionized water (4 mL).

  • Add benzyl azide (1.0 mmol, 1.0 eq.) to the solution.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol, 0.2 eq.) in deionized water (1 mL).

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 mmol, 0.1 eq.) in deionized water (1 mL).

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Upon completion, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure triazole product.[4]

Protocol 2: One-Pot Synthesis in a Green Solvent

This protocol is adapted from a procedure using the biomass-derived solvent Cyrene™.[1]

Materials and Reagents:

  • This compound

  • Benzyl bromide

  • Sodium azide (NaN₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Cyrene™ (distilled)

  • Deionized water

Procedure:

  • Azide Formation (in situ): In a 4 mL screw-cap vial, dissolve benzyl bromide (1.15 mmol) and sodium azide (1.3 mmol) in 2.5 mL of distilled Cyrene™. Stir the mixture at 85 °C for 8 hours.

  • CuAAC Reaction: Cool the reaction mixture to 30 °C. To the same vial, add this compound (1.0 mmol), triethylamine (0.1 mmol), and copper(I) iodide (0.01 mmol).

  • Stir the reaction mixture at 30 °C for 12 hours.

  • Work-up: Add 20 mL of cold deionized water to the reaction mixture and stir vigorously.

  • Filter the resulting solid product, wash with deionized water (3 x 5 mL), and dry to a constant weight.

Mandatory Visualizations

The following diagrams illustrate the key processes described in these application notes.

CuAAC_Reaction_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System Alkyne N,N-Diethyl-4- ethynylaniline ReactionVessel Reaction (e.g., t-BuOH/H₂O) Alkyne->ReactionVessel Azide Organic Azide (e.g., Benzyl Azide) Azide->ReactionVessel Cu(II) CuSO4 Cu(I) Cu(I) Species (Active Catalyst) Cu(II)->Cu(I) Reduction ReducingAgent Sodium Ascorbate ReducingAgent->Cu(I) Cu(I)->ReactionVessel Catalysis TriazoleProduct 1,4-Disubstituted 1,2,3-Triazole ReactionVessel->TriazoleProduct Cycloaddition Purification Work-up & Purification TriazoleProduct->Purification FinalProduct Pure Triazole Product Purification->FinalProduct

Caption: General workflow for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Drug_Discovery_Pathway Start Design of Bioactive Molecules Alkyne This compound (Building Block) Start->Alkyne AzideLibrary Diverse Azide Library Start->AzideLibrary CuAAC CuAAC Reaction Alkyne->CuAAC AzideLibrary->CuAAC TriazoleLibrary Library of Novel Triazole Derivatives CuAAC->TriazoleLibrary Screening High-Throughput Screening (Biological Assays) TriazoleLibrary->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: Application of CuAAC in a typical drug discovery workflow.

References

Application Notes: Fluorescent Labeling of Proteins with N,N-Diethyl-4-ethynylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diethyl-4-ethynylaniline is a versatile fluorescent probe utilized for the covalent labeling of proteins. Its terminal alkyne group allows for highly specific and efficient conjugation to azide-modified proteins via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." This bioorthogonal reaction proceeds with high fidelity under mild, aqueous conditions, making it ideal for labeling sensitive biological macromolecules. The resulting 1,4-disubstituted triazole linkage is stable and forms a fluorescent adduct, enabling the sensitive detection and quantification of the labeled protein. The diethylamino group on the aniline ring acts as an electron-donating group, which can enhance the fluorescence quantum yield of the resulting triazole.

Principle of Labeling

The fluorescent labeling of proteins using this compound is a two-step process. First, the target protein must be functionalized with an azide group. This can be achieved through various methods, including the incorporation of azide-bearing unnatural amino acids during protein expression or the chemical modification of specific amino acid side chains (e.g., lysine or cysteine) with an azide-containing reagent.

Once the protein is azide-modified, it is reacted with this compound in the presence of a copper(I) catalyst. The Cu(I) catalyzes the [3+2] cycloaddition between the terminal alkyne of this compound and the azide group on the protein, forming a stable and fluorescent triazole ring. To prevent oxidative damage to the protein, a copper(I)-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is typically included in the reaction mixture.

Quantitative Data Summary

The following tables summarize key quantitative data for the fluorescent labeling of proteins using this compound. Please note that specific values can vary depending on the protein, buffer conditions, and instrumentation.

Table 1: Recommended Reaction Conditions for CuAAC Labeling

ParameterRecommended Value
Azide-Modified Protein Concentration1 - 10 mg/mL
This compound Concentration10 - 50 µM
Copper(II) Sulfate (CuSO₄) Concentration50 µM
THPTA Concentration250 µM
Sodium Ascorbate Concentration2.5 mM
Reaction TemperatureRoom Temperature (20-25°C)
Reaction Time1 - 4 hours
pH7.0 - 8.0

Table 2: Estimated Photophysical Properties of the Protein-N,N-Diethyl-4-ethynylaniline Conjugate

PropertyEstimated Value
Excitation Maximum (λex)~350 - 380 nm
Emission Maximum (λem)~450 - 480 nm
Molar Extinction Coefficient (ε) at λex> 10,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ)0.1 - 0.4

Note: These are estimated values based on structurally similar compounds. Actual values should be determined experimentally for each specific protein conjugate.

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol outlines the general procedure for labeling an azide-modified protein with this compound.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Deionized water

  • Microcentrifuge tubes

Procedure:

  • Prepare Stock Solutions:

    • This compound (10 mM): Dissolve the appropriate amount of this compound in DMSO.

    • Copper(II) Sulfate (20 mM): Dissolve CuSO₄·5H₂O in deionized water.

    • THPTA (100 mM): Dissolve THPTA in deionized water.

    • Sodium Ascorbate (100 mM): Prepare fresh by dissolving sodium ascorbate in deionized water immediately before use.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following reagents in the order listed:

      • Azide-modified protein solution (to a final concentration of 1-10 mg/mL).

      • This compound stock solution (to a final concentration of 10-50 µM).

      • THPTA stock solution (to a final concentration of 250 µM).

      • Copper(II) Sulfate stock solution (to a final concentration of 50 µM).

    • Vortex the mixture gently.

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate stock solution to the reaction mixture to a final concentration of 2.5 mM.

    • Vortex the mixture gently.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Purification:

    • Proceed to Protocol 2 for the purification of the labeled protein.

Protocol 2: Purification of the Labeled Protein using Size-Exclusion Chromatography

This protocol describes the removal of unreacted this compound and other small molecules from the labeled protein.

Materials:

  • Labeled protein reaction mixture from Protocol 1

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

  • Equilibration and elution buffer (e.g., PBS, pH 7.4)

  • Fraction collection tubes

Procedure:

  • Column Equilibration:

    • Equilibrate the SEC column with at least 3-5 column volumes of the equilibration buffer.

  • Sample Loading:

    • Carefully load the entire reaction mixture onto the top of the equilibrated SEC column.

  • Elution:

    • Begin eluting the sample with the elution buffer. The labeled protein will elute in the void volume, while the smaller, unreacted molecules will be retained by the column matrix.

  • Fraction Collection:

    • Collect fractions of an appropriate volume.

  • Analysis of Fractions:

    • Monitor the absorbance of the collected fractions at 280 nm (for protein) and the excitation maximum of the fluorophore (~350-380 nm) to identify the fractions containing the labeled protein.

    • Pool the fractions containing the purified, labeled protein.

Protocol 3: Determination of Labeling Efficiency

This protocol describes how to determine the degree of labeling (DOL), which is the average number of fluorophore molecules per protein molecule.

Materials:

  • Purified labeled protein

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Measure Absorbance:

    • Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum of the this compound-triazole adduct (A_max, ~350-380 nm).

  • Calculate Protein Concentration:

    • The concentration of the protein can be calculated using the Beer-Lambert law, correcting for the absorbance of the fluorophore at 280 nm:

      • Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein

      • Where:

        • A₂₈₀ is the absorbance at 280 nm.

        • A_max is the absorbance at the fluorophore's maximum absorbance wavelength.

        • CF is the correction factor (A₂₈₀ of the free dye / A_max of the free dye). This needs to be determined experimentally for the free this compound-triazole adduct.

        • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate Fluorophore Concentration:

    • The concentration of the fluorophore can be calculated using the Beer-Lambert law:

      • Fluorophore Concentration (M) = A_max / ε_fluorophore

      • Where:

        • A_max is the absorbance at the fluorophore's maximum absorbance wavelength.

        • ε_fluorophore is the molar extinction coefficient of the this compound-triazole adduct at its A_max. This value needs to be determined or estimated from literature for a similar compound.

  • Calculate Degree of Labeling (DOL):

    • DOL = Fluorophore Concentration (M) / Protein Concentration (M)

Visualizations

experimental_workflow cluster_preparation Preparation cluster_reaction Labeling Reaction (CuAAC) cluster_purification Purification cluster_analysis Analysis azide_protein Azide-Modified Protein reaction_mix Reaction Mixture (Protein, Probe, CuSO4, THPTA) azide_protein->reaction_mix probe This compound probe->reaction_mix ascorbate Add Sodium Ascorbate (Initiation) reaction_mix->ascorbate incubation Incubate (Room Temp, 1-4h) ascorbate->incubation sec Size-Exclusion Chromatography incubation->sec labeled_protein Purified Labeled Protein sec->labeled_protein analysis Determine Labeling Efficiency (Spectrophotometry) labeled_protein->analysis

Application Notes and Protocols for Bioconjugation with N,N-Diethyl-4-ethynylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diethyl-4-ethynylaniline is a versatile reagent employed in bioconjugation as a precursor for the site-specific modification of proteins. Its utility lies in its conversion to a reactive diazonium salt, which selectively targets tyrosine residues on proteins. This process introduces a terminal alkyne group onto the protein surface, providing a bioorthogonal handle for subsequent "click" chemistry reactions. This two-step strategy allows for the precise attachment of a wide range of functionalities, including fluorescent dyes, polyethylene glycol (PEG) chains, and therapeutic agents, to proteins of interest.[1][2]

This tyrosine-centric approach offers an alternative to traditional bioconjugation methods that target lysine or cysteine residues and is particularly valuable for proteins where these residues are either scarce or located in functionally critical regions.[3] The resulting bioconjugates are stable and can be used in a variety of applications, from basic research to the development of novel diagnostics and therapeutics, such as antibody-drug conjugates (ADCs).[1]

Principle of the Method

The bioconjugation strategy using this compound involves a two-stage process:

  • Tyrosine-Specific Alkynylation: this compound is first converted in situ or pre-synthesized into its corresponding diazonium salt. This reactive species then undergoes an azo-coupling reaction with the electron-rich phenol side chain of tyrosine residues on the target protein.[3][4] This reaction forms a stable covalent bond and introduces a terminal alkyne functionality onto the protein.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The alkyne-modified protein is then subjected to a CuAAC reaction, a cornerstone of "click chemistry."[2][5] In the presence of a copper(I) catalyst, the terminal alkyne reacts with an azide-functionalized molecule of interest (e.g., a fluorescent probe, biotin, or a drug molecule) to form a stable triazole linkage.[5][6]

Experimental Protocols

Protocol 1: One-Pot Synthesis of N,N-Diethyl-4-ethynylphenyldiazonium Tetrafluoroborate

This protocol describes the synthesis of the reactive diazonium salt from this compound.

Materials:

  • This compound

  • tert-Butyl nitrite (TBN)

  • Tetrafluoroboric acid (HBF₄), 48 wt. % in H₂O

  • Anhydrous diethyl ether

  • Anhydrous acetonitrile (MeCN)

  • Argon or nitrogen gas

  • Schlenk flask and magnetic stirrer

Procedure:

  • In a clean, dry Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous acetonitrile.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add tetrafluoroboric acid (1.1 eq) dropwise to the stirred solution.

  • Add tert-butyl nitrite (1.2 eq) dropwise to the reaction mixture. The color of the solution may change.

  • Continue stirring the reaction at 0°C for 1 hour.

  • After 1 hour, slowly add cold, anhydrous diethyl ether to the reaction mixture to precipitate the diazonium salt.

  • Collect the precipitate by vacuum filtration, wash with cold, anhydrous diethyl ether, and dry under vacuum.

  • The resulting N,N-diethyl-4-ethynylphenyldiazonium tetrafluoroborate should be stored under an inert atmosphere at -20°C and used promptly due to the potential instability of diazonium salts.[7]

Protocol 2: Tyrosine-Specific Labeling of a Protein with N,N-Diethyl-4-ethynylphenyldiazonium Tetrafluoroborate

This protocol details the modification of a target protein with the synthesized diazonium salt to introduce the alkyne handle.

Materials:

  • Target protein (e.g., antibody, enzyme) in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 8.0

  • N,N-Diethyl-4-ethynylphenyldiazonium tetrafluoroborate

  • Reaction buffer: 100 mM sodium borate, pH 8.0

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Prepare a solution of the target protein at a concentration of 1-5 mg/mL in the reaction buffer.

  • Prepare a stock solution of N,N-diethyl-4-ethynylphenyldiazonium tetrafluoroborate in a minimal amount of cold, anhydrous DMSO or DMF immediately before use.

  • Add the diazonium salt solution to the protein solution to a final concentration of 1-5 mM. The optimal concentration may need to be determined empirically.

  • Incubate the reaction mixture at 4°C with gentle agitation for 1-2 hours, protected from light.

  • Quench the reaction by adding an excess of a scavenger, such as 2-mercaptoethanol or a Tris buffer.

  • Purify the alkyne-modified protein from unreacted diazonium salt and byproducts using a desalting column or size-exclusion chromatography (SEC) equilibrated with a suitable buffer (e.g., PBS, pH 7.4).

  • Characterize the labeled protein using methods such as UV-Vis spectroscopy and mass spectrometry (LC-MS) to confirm the incorporation of the ethynyl group.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation

This protocol describes the "click" reaction to conjugate an azide-containing molecule to the alkyne-modified protein.

Materials:

  • Alkyne-modified protein

  • Azide-functionalized molecule (e.g., azide-fluorophore, azide-PEG)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Copper-chelating ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA, or Tris(benzyltriazolylmethyl)amine - TBTA)

  • Reaction buffer: PBS, pH 7.4

  • Purification system (e.g., SEC, dialysis)

Procedure:

  • Prepare a stock solution of the azide-functionalized molecule in a suitable solvent (e.g., DMSO or water).

  • Prepare fresh stock solutions of 50 mM CuSO₄ in water and 100 mM sodium ascorbate in water.

  • Prepare a stock solution of the copper-chelating ligand (e.g., 50 mM THPTA in water).

  • In a reaction tube, combine the alkyne-modified protein (final concentration typically 10-50 µM) and the azide-functionalized molecule (typically 5-10 fold molar excess over the protein).

  • Add the copper-chelating ligand to the reaction mixture (final concentration typically 5-10 times the copper concentration).

  • Add CuSO₄ to the reaction mixture (final concentration typically 0.5-1 mM).

  • Initiate the reaction by adding sodium ascorbate (final concentration typically 2.5-5 mM).

  • Incubate the reaction at room temperature for 1-4 hours, or at 4°C overnight. The reaction can be monitored by SDS-PAGE if the conjugate has a significant mass shift or by fluorescence if a fluorescent azide is used.

  • Purify the final bioconjugate from excess reagents using SEC, dialysis, or another appropriate chromatography method.

  • Characterize the final conjugate by methods such as SDS-PAGE, UV-Vis spectroscopy (to determine labeling efficiency), and mass spectrometry.

Data Presentation

Table 1: Representative Quantitative Data for Bioconjugation

ParameterValueMethod of Determination
Diazonium Salt Synthesis
Yield of N,N-diethyl-4-ethynylphenyldiazonium>80% (typical)Gravimetric analysis
Protein Alkynylation
Labeling Efficiency (alkyne/protein)1-3 (typical)LC-MS
Protein Recovery after Purification>90%BCA or Bradford Assay
Click Chemistry Conjugation
Conjugation Efficiency>95%SDS-PAGE, UV-Vis
Final Bioconjugate Purity>98%SEC-HPLC
Stability of Conjugate (in PBS at 4°C)> 2 weeksSDS-PAGE

Note: The values presented in this table are representative and may vary depending on the specific protein, reagents, and reaction conditions used.

Mandatory Visualizations

Experimental_Workflow cluster_synthesis Step 1: Diazonium Salt Synthesis cluster_labeling Step 2: Protein Alkynylation cluster_click Step 3: Click Chemistry reagent This compound conditions tert-Butyl nitrite, HBF4 0°C, 1 hr reagent->conditions product N,N-Diethyl-4-ethynyl- phenyldiazonium Salt conditions->product dieonium dieonium protein Target Protein (with Tyrosine) alkyne_protein Alkyne-Modified Protein protein->alkyne_protein pH 8.0, 4°C, 1-2 hr diazonium Diazonium Salt diazonium->alkyne_protein pH 8.0, 4°C, 1-2 hr azide Azide-Functionalized Molecule click_conditions Cu(I), Ligand RT, 1-4 hr alkyne_protein->click_conditions azide->click_conditions final_conjugate Bioconjugate click_conditions->final_conjugate

Caption: Experimental workflow for bioconjugation using this compound.

Signaling_Pathway_Application cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR G_protein G-Protein GPCR->G_protein Activation Effector Effector Enzyme G_protein->Effector Modulation Second_Messenger Second Messenger Effector->Second_Messenger Production Downstream_Signaling Downstream Signaling Second_Messenger->Downstream_Signaling Activation Ligand Fluorescent Ligand (via Click Chemistry) Ligand->GPCR Binding

Caption: Hypothetical application in studying GPCR signaling with a fluorescently labeled ligand.

References

Application Notes and Protocols: N,N-Diethyl-4-ethynylaniline as a Versatile Fluorescent Probe for Live Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, specific literature detailing the use of N,N-Diethyl-4-ethynylaniline as a fluorescent probe for live-cell imaging is not available. The following application notes and protocols are constructed based on the known properties of its constituent chemical moieties—the N,N-diethylaniline group known for its environmental sensitivity and the ethynyl group's utility in bioorthogonal chemistry. This document serves as a scientifically-grounded, hypothetical guide for researchers exploring its potential applications.

Introduction

This compound is a small, synthetic fluorophore with significant potential for live-cell imaging applications. Its chemical structure, featuring an electron-donating diethylamino group and a reactive ethynyl moiety, suggests two primary modes of use: as a solvatochromic probe to report on the polarity of its microenvironment, and as a bioorthogonal labeling reagent for "click" chemistry. Its small size and likely cell permeability make it a promising tool for minimally invasive, high-resolution imaging in cellular and drug development research.

Potential Applications
  • Sensing Cellular Microenvironments: The N,N-diethylaniline scaffold is known to exhibit solvatochromism, where its fluorescence emission spectrum shifts in response to the polarity of the surrounding solvent. This property can be exploited to map variations in polarity within different cellular compartments, such as lipid droplets, membranes, and the cytoplasm, providing insights into cellular metabolism and stress.

  • Bioorthogonal Labeling via Click Chemistry: The terminal alkyne group on this compound makes it an ideal partner for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the specific labeling of biomolecules (e.g., proteins, glycans, lipids) that have been metabolically or genetically engineered to contain an azide group. This "click" reaction is highly specific and biocompatible, enabling the visualization of target molecules in their native cellular context.

Quantitative Data

The following tables summarize the expected photophysical and physicochemical properties of this compound based on analogous compounds. Experimental validation is required.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value
Molecular FormulaC₁₂H₁₅N
Molecular Weight173.26 g/mol
Purity>98% (Commercially available)
Physical FormSolid or viscous liquid
SolubilitySoluble in DMSO, DMF, Acetonitrile, Methanol
StorageStore at 2-8°C, sealed in dry conditions

Table 2: Predicted Photophysical Properties

PropertyPredicted Value (in non-polar solvent)Predicted Value (in polar solvent)
Excitation Maximum (λex)~350 nm~365 nm
Emission Maximum (λem)~420 nm~480 nm
Stokes Shift~70 nm~115 nm
Quantum Yield (Φ)Moderate to HighLow to Moderate
Molar Extinction Coefficient (ε)15,000 - 25,000 M⁻¹cm⁻¹15,000 - 25,000 M⁻¹cm⁻¹

Experimental Protocols

Protocol 1: General Live Cell Staining for Microenvironment Polarity Imaging

This protocol outlines the use of this compound as a solvatochromic probe.

Materials:

  • This compound

  • Anhydrous DMSO

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Phosphate-buffered saline (PBS)

  • Cells cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope with DAPI/blue and GFP/green filter sets

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store at -20°C, protected from light.

  • Cell Preparation: Culture cells to 60-80% confluency on a suitable imaging vessel.

  • Probe Loading: a. Prepare a working solution of 1-10 µM this compound by diluting the stock solution in pre-warmed live-cell imaging medium. b. Remove the culture medium from the cells and wash once with pre-warmed PBS. c. Add the probe-containing imaging medium to the cells. d. Incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing: a. Aspirate the loading solution. b. Wash the cells twice with pre-warmed live-cell imaging medium to remove excess probe.

  • Imaging: a. Add fresh, pre-warmed imaging medium to the cells. b. Image the cells using a fluorescence microscope. Acquire images in two channels to capture the potential solvatochromic shift (e.g., a "blue" channel for non-polar environments and a "green" channel for polar environments).

Protocol 2: Bioorthogonal Labeling of Azide-Modified Biomolecules

This protocol describes the use of this compound for labeling azide-containing targets in live cells via CuAAC.

Materials:

  • Cells expressing or metabolically labeled with an azide-modified biomolecule.

  • This compound (10 mM stock in DMSO).

  • Copper(II) sulfate (CuSO₄) (50 mM stock in water).

  • Sodium ascorbate (100 mM stock in water, freshly prepared).

  • Tris-hydroxypropyltriazolylmethylamine (THPTA) ligand (50 mM stock in water).

  • PBS and live-cell imaging medium.

Procedure:

  • Cell Preparation: Prepare cells containing the azide-modified target molecule on an imaging dish.

  • Probe Loading: Incubate cells with 1-5 µM this compound in culture medium for 15 minutes at 37°C.

  • Washing: Wash cells three times with PBS to remove the unreacted probe.

  • Click Reaction Cocktail Preparation (prepare immediately before use): a. In a microcentrifuge tube, mix the following in order: i. PBS ii. THPTA ligand (final concentration: 100 µM) iii. Copper(II) sulfate (final concentration: 20 µM) iv. This compound (final concentration: 5 µM) b. Gently vortex, then add Sodium Ascorbate (final concentration: 500 µM).

  • Labeling Reaction: a. Aspirate the PBS from the cells. b. Add the click reaction cocktail to the cells. c. Incubate for 10-30 minutes at room temperature, protected from light.

  • Final Wash and Imaging: a. Wash the cells three times with PBS. b. Add fresh imaging medium. c. Image the cells using a fluorescence microscope with a filter set appropriate for the probe's fluorescence (likely a DAPI or blue channel).

Visualizations

Below are diagrams illustrating the key workflows and concepts described in these application notes.

experimental_workflow cluster_prep Cell Preparation cluster_reaction Bioorthogonal Labeling cluster_imaging Imaging cell_culture Culture cells on glass-bottom dish azide_label Metabolically label with azide-modified precursor cell_culture->azide_label probe_add Add N,N-Diethyl-4- ethynylaniline azide_label->probe_add click_cocktail Add Click Reaction Cocktail (CuSO4, Ascorbate) probe_add->click_cocktail wash_1 Wash cells (x3) click_cocktail->wash_1 imaging Live-cell fluorescence microscopy wash_1->imaging

Caption: Workflow for bioorthogonal labeling using this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Receptor (Azide-labeled) kinase_a Kinase A receptor->kinase_a Activation probe N,N-Diethyl-4- ethynylaniline probe->receptor Click Reaction kinase_b Kinase B kinase_a->kinase_b response Cellular Response kinase_b->response ligand External Ligand ligand->receptor

Caption: Visualizing a signaling pathway with a labeled receptor.

Application Notes & Protocols: Site-Specific Protein C-Terminal Labeling Using Synthetic Peptides and Split-Intein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the site-specific C-terminal labeling of proteins. This powerful technique utilizes a split-intein-mediated protein trans-splicing reaction to covalently attach a synthetic peptide, carrying a label of interest, to the C-terminus of a target protein. This method offers high specificity and efficiency, making it a valuable tool for a wide range of applications in research and drug development.[1][2][3][4]

Introduction

Site-specific modification of proteins is crucial for understanding their structure, function, and interactions.[1][2][3][4] C-terminal labeling, in particular, is advantageous as it often minimizes interference with the protein's active site or N-terminal signaling sequences. The split-intein-mediated approach provides a robust enzymatic method for achieving such modifications under mild, near-physiological conditions.[1][4]

The core of this technology is a split intein, a protein splicing element that is expressed as two separate fragments, the N-intein (IN) and the C-intein (IC). When brought together, these fragments can spontaneously and specifically ligate the sequences flanking them (the exteins). In this application, the target protein is expressed as a fusion with the IN fragment at its C-terminus. A synthetic peptide containing the desired label is synthesized with the small IC fragment. Mixing these two components initiates a trans-splicing reaction that results in the target protein being specifically labeled at its C-terminus.[1][4][5]

Advantages of this method include:

  • High Specificity: The reaction is catalyzed by the specific interaction between the IN and IC fragments.[6]

  • Minimal Linker: The process adds only a small peptide linker to the target protein.[4]

  • Versatility: A wide variety of labels, including fluorophores, biotin, and small molecules, can be incorporated into the synthetic peptide.[1][2][3]

  • Applicability in Complex Environments: Labeling can be performed in vitro, in cell lysates, and even on the surface of live cells.[1][2][3][6]

Experimental Workflow Overview

The overall workflow for C-terminal protein labeling using split inteins can be summarized in the following steps:

  • Construct Design and Expression: A fusion protein is created containing the target protein (TP), the N-intein (IN), and an affinity binder (AB) for purification.

  • Synthetic Peptide Preparation: A peptide is synthesized containing the C-intein (IC) and the desired label (L).

  • Protein Purification: The fusion protein is expressed and purified using the affinity binder.

  • Intein-Mediated Ligation: The purified fusion protein is incubated with the synthetic peptide to initiate the trans-splicing reaction.

  • Analysis of Labeled Product: The final labeled protein is analyzed to confirm successful labeling and to determine the efficiency of the reaction.

Diagram of the Experimental Workflow

G cluster_0 Step 1: Construct Design & Expression cluster_1 Step 2: Synthetic Peptide cluster_2 Step 3: Purification cluster_3 Step 4: Ligation Reaction cluster_4 Step 5: Final Products TP Target Protein (TP) IN N-Intein (IN) AB Affinity Binder (AB) FusionProtein TP-IN-AB Fusion Protein Purification Affinity Chromatography FusionProtein->Purification IC C-Intein (IC) Linker Linker Label Label (L) SyntheticPeptide IC-Linker-L Reaction Incubation of Purified Fusion Protein with Synthetic Peptide SyntheticPeptide->Reaction Purification->Reaction LabeledProtein Labeled Protein (TP-Linker-L) Reaction->LabeledProtein ExcisedIntein Excised Intein (IN-IC) Reaction->ExcisedIntein ReleasedTag Released Affinity Binder Reaction->ReleasedTag

Caption: Workflow for C-terminal labeling using split-intein.

Quantitative Data Summary

The efficiency of the C-terminal labeling reaction is dependent on the specific split intein used, the reaction conditions, and the nature of the target protein and label. The Ssp GyrB S11 split-intein has been shown to be particularly efficient for this application.[1]

Split Intein SystemLabeling EfficiencyUndesired N-cleavagePseudo First-Order Rate Constant (k)Reference
Ssp GyrB S11 ~75% <2% (3.8 ± 0.6) x 10-5 s-1 [1][4]
Ssp DnaE~40%Not reportedNot reported[1][4]
Sce VMA~40%Not reportedNot reported[1][4]
Ssp DnaB S1Lower (~40%)High (20-40%)Within range of other split inteins[1][4]

Detailed Experimental Protocols

The following protocols are based on the successful C-terminal labeling of various proteins using the Ssp GyrB S11 split-intein system.[1]

  • Plasmid Construction:

    • Clone the gene of the target protein (TP) into an expression vector upstream of the sequence encoding the 150-amino acid N-intein (IN) of the Ssp GyrB S11 split-intein.

    • Downstream of the IN sequence, incorporate a gene for an affinity binder (AB), such as a chitin-binding domain (CBD) or a His-tag, to facilitate purification.

  • Protein Expression:

    • Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • Grow the cells in LB medium at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression with an appropriate inducer (e.g., 0.5 mM IPTG) and continue to grow the culture at a lower temperature (e.g., 16-25°C) overnight to enhance protein solubility.

    • Harvest the cells by centrifugation.

  • Protein Purification:

    • Resuspend the cell pellet in a suitable lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 500 mM NaCl, 1 mM EDTA) and lyse the cells by sonication or high-pressure homogenization.

    • Clarify the lysate by centrifugation.

    • Apply the supernatant to an affinity chromatography column (e.g., chitin resin for CBD-tagged proteins or Ni-NTA resin for His-tagged proteins).

    • Wash the column extensively with wash buffer (e.g., lysis buffer with a lower concentration of imidazole for His-tags).

    • Elute the purified fusion protein using an appropriate elution buffer (e.g., wash buffer with high concentration of imidazole for His-tags, or for on-column cleavage, proceed directly to the ligation step).

  • Peptide Design:

    • The synthetic peptide should contain the 6-amino acid C-intein (IC) of the Ssp GyrB S11 split-intein.

    • Following the IC sequence, a short linker sequence is included. The first amino acid of this linker must be a nucleophilic residue, typically Serine, to facilitate the splicing reaction.

    • The label of interest (e.g., fluorescein, biotin) is attached to the side chain of a suitable amino acid within the linker, often a Lysine residue.

    • Example peptide sequence for fluorescein labeling: [IC]-SAGSGK, with 5-carboxyfluorescein attached to the Lysine side chain.[7]

  • Peptide Synthesis:

    • Synthesize the peptide using standard solid-phase peptide synthesis (SPPS) chemistry.

    • Purify the synthesized peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the purified target protein-IN-AB fusion protein (final concentration ~10-50 µM) with a molar excess of the IC-label synthetic peptide (e.g., 5-10 fold molar excess).

    • The reaction buffer should be optimized for the specific intein but a common buffer is 20 mM Tris-HCl pH 8.0, 500 mM NaCl.

    • Add a reducing agent, such as TCEP (tris(2-carboxyethyl)phosphine), to a final concentration of 1 mM.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 16-24 hours. The reaction time can be optimized for specific proteins.

  • Analysis of Labeling:

    • Analyze the reaction products by SDS-PAGE.

    • Visualize the proteins by Coomassie staining to observe the appearance of the smaller, labeled target protein and the disappearance of the larger precursor protein.

    • If a fluorescent label was used, scan the gel using a fluorescence scanner at the appropriate excitation and emission wavelengths.

    • Confirm the identity of the labeled product by Western blotting using an antibody against the target protein or by mass spectrometry.

Signaling Pathway and Logical Relationship Diagram

The split-intein mediated C-terminal labeling is a biochemical process rather than a cellular signaling pathway. The logical relationship of the key components and their interaction leading to the final labeled product is depicted below.

G cluster_reactants Reactants cluster_process Process cluster_products Products FusionProtein Target Protein-IN Fusion (TP-IN-AB) Association IN and IC Association FusionProtein->Association SyntheticPeptide IC-Label Peptide (IC-Linker-L) SyntheticPeptide->Association Splicing Trans-Splicing Reaction Association->Splicing LabeledProtein C-Terminally Labeled Protein (TP-Linker-L) Splicing->LabeledProtein ExcisedIntein Excised Intein (IN-IC) Splicing->ExcisedIntein

Caption: Logical flow of split-intein mediated C-terminal labeling.

Applications in Research and Drug Development

The ability to site-specifically label the C-terminus of proteins opens up numerous possibilities in basic and applied sciences:

  • Fluorescence-Based Assays: Attaching fluorescent probes allows for the study of protein localization, trafficking, and dynamics in live cells, as well as for developing fluorescence polarization or FRET-based binding assays.[1][2][3]

  • Protein Immobilization: Biotinylating the C-terminus enables the specific and oriented immobilization of proteins on streptavidin-coated surfaces for applications such as protein microarrays and surface plasmon resonance (SPR) studies.[1][2][3]

  • Structural Biology: The incorporation of specific probes can aid in NMR or X-ray crystallography studies.

  • Drug Development: This technique can be used to attach small molecule drugs or drug candidates to therapeutic proteins, creating antibody-drug conjugates or other targeted therapeutics.

References

Application Notes and Protocols for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction with N,N-Diethyl-4-ethynylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry," provides a highly efficient and reliable method for the formation of 1,4-disubstituted 1,2,3-triazoles.[1][2] This reaction is characterized by its mild reaction conditions, high yields, and exceptional tolerance to a wide range of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[3][4] The resulting triazole core is a stable and versatile linker, often serving as a key pharmacophore in medicinal chemistry.[5]

N,N-Diethyl-4-ethynylaniline is an electron-rich terminal alkyne that readily participates in the CuAAC reaction. The presence of the diethylamino group can influence the electronic properties of the resulting triazole-containing compounds, making this building block particularly interesting for the synthesis of novel molecular probes, functional materials, and potential therapeutic agents.

This document provides a detailed step-by-step protocol for the CuAAC reaction using this compound and representative azides, along with quantitative data to guide reaction optimization.

Data Presentation

The following table summarizes representative quantitative data for the CuAAC reaction between substituted phenylacetylenes and benzyl azide under various conditions. While specific data for this compound is not extensively available in a single comprehensive study, the data for structurally similar electron-rich alkynes provides a strong basis for reaction design and optimization.

Table 1: Representative Reaction Conditions and Yields for the CuAAC of Substituted Phenylacetylenes with Benzyl Azide

AlkyneAzideCatalyst SystemCatalyst Loading (mol%)SolventTemperature (°C)TimeYield (%)
PhenylacetyleneBenzyl Azide[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂0.5NeatRoom Temp.5 min>99
p-MethoxyphenylacetyleneBenzyl Azide[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂0.005NeatRoom Temp.24 h>90
p-TrifluoromethylphenylacetyleneBenzyl Azide[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂0.005NeatRoom Temp.24 h>90
PhenylacetyleneBenzyl AzideCuI1Cyrene™3012 h84
PhenylacetyleneBenzyl AzideCuSO₄·5H₂O / Sodium Ascorbate1 / 5t-BuOH/H₂O (1:1)Room Temp.1-24 hHigh

Note: The data presented is based on reactions with phenylacetylene and its derivatives, which are expected to have similar reactivity to this compound under CuAAC conditions.[6][7]

Experimental Protocols

This section provides a detailed, step-by-step protocol for a typical CuAAC reaction involving this compound and a representative azide, such as benzyl azide.

Protocol 1: Small-Scale Synthesis of 1-Benzyl-4-(4-(diethylamino)phenyl)-1H-1,2,3-triazole

This protocol utilizes an in situ generated Cu(I) catalyst from copper(II) sulfate and a reducing agent.

Materials:

  • This compound

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • tert-Butanol

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) and benzyl azide (1.0 equiv) in a 1:1 mixture of tert-butanol and deionized water.

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium L-ascorbate (0.1 equiv) in deionized water. In another vial, prepare a solution of CuSO₄·5H₂O (0.01-0.05 equiv) in deionized water.

  • Reaction Initiation: To the stirred solution of the alkyne and azide, add the sodium L-ascorbate solution, followed by the CuSO₄·5H₂O solution.[8]

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1 to 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.[8]

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-benzyl-4-(4-(diethylamino)phenyl)-1H-1,2,3-triazole.

Protocol 2: CuAAC Reaction using a Pre-formed Cu(I) Catalyst

This protocol is suitable for reactions that may be sensitive to the components of the in situ catalyst generation system.

Materials:

  • This compound

  • Azide of choice

  • Copper(I) iodide (CuI) or another suitable Cu(I) salt

  • Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Schlenk flask or similar apparatus for inert atmosphere chemistry

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the Cu(I) salt (e.g., CuI, 1-5 mol%).

  • Reagent Addition: Add the anhydrous, degassed solvent to the flask, followed by this compound (1.0 equiv) and the desired azide (1.0-1.2 equiv).

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring and Work-up: Monitor the reaction by TLC. Once complete, quench the reaction by exposing it to air. Dilute the mixture with an appropriate organic solvent and wash with a saturated aqueous solution of ammonium chloride to remove the copper catalyst. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography as described in Protocol 1.

Mandatory Visualization

The following diagrams illustrate the fundamental aspects of the CuAAC reaction.

CuAAC_Reaction_Scheme General CuAAC Reaction Scheme cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Alkyne This compound Triazole 1,4-disubstituted-1,2,3-triazole Alkyne->Triazole + Azide R-N₃ Azide->Triazole Cu_I Cu(I) Catalyst Cu_I->Triazole Catalyzes

Caption: General scheme of the CuAAC reaction.

CuAAC_Workflow Experimental Workflow for CuAAC Synthesis Start Start Setup 1. Dissolve Alkyne and Azide Start->Setup Catalyst 2. Add Catalyst System (e.g., CuSO₄ / Na-Ascorbate) Setup->Catalyst Reaction 3. Stir at Room Temperature Catalyst->Reaction Monitor 4. Monitor by TLC/LC-MS Reaction->Monitor Workup 5. Aqueous Workup & Extraction Monitor->Workup Reaction Complete Purify 6. Column Chromatography Workup->Purify Characterize 7. Product Characterization Purify->Characterize End End Characterize->End

Caption: Step-by-step experimental workflow.

References

Monitoring RNA Synthesis with Ethynyl-Uridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for monitoring nascent RNA synthesis using the nucleoside analog 5-ethynyl-uridine (EU). EU is a powerful tool for metabolically labeling newly transcribed RNA in cells and organisms, enabling researchers to study various aspects of gene expression dynamics.

Introduction

5-Ethynyl-uridine (EU) is a cell-permeable analog of uridine that is incorporated into newly synthesized RNA by cellular RNA polymerases.[1][2] The ethynyl group on EU serves as a bioorthogonal handle, allowing for the specific and covalent attachment of fluorescent dyes or biotin molecules through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[2][3][4] This highly efficient and specific reaction enables the visualization, enrichment, and downstream analysis of nascent RNA transcripts.[2][3]

Key Applications:

  • Global RNA Synthesis Imaging: Visualize and quantify transcriptional activity in cells and tissues.[3][5]

  • Nascent RNA Sequencing (EU-RNA-seq): Isolate and sequence newly transcribed RNA to study transcriptomes with high temporal resolution.[6][7]

  • RNA Turnover and Decay Analysis: Perform pulse-chase experiments to measure the stability and degradation rates of specific RNA molecules.[8][9][10]

  • Viral RNA Synthesis Studies: Investigate the replication and transcription dynamics of RNA viruses.[5][11]

  • Nucleolar RNA Biogenesis: Specifically visualize and study the synthesis of ribosomal RNA in the nucleolus.[12][13]

Principle of the Method

The workflow for monitoring RNA synthesis using EU metabolic labeling involves two main steps: the incorporation of EU into nascent RNA and the subsequent detection via click chemistry.

EU_Labeling_Workflow cluster_0 Step 1: Metabolic Labeling cluster_1 Step 2: Click Chemistry Detection EU_incubation Incubate cells/organism with 5-Ethynyl-Uridine (EU) RNA_synthesis RNA Polymerases incorporate EU into nascent RNA EU_incubation->RNA_synthesis Cellular uptake Fixation Fix and permeabilize cells RNA_synthesis->Fixation Labeled RNA Click_reaction Perform Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) Fixation->Click_reaction Detection Visualize (fluorescent azide) or Isolate (biotin azide) Click_reaction->Detection

Caption: General workflow for metabolic labeling of nascent RNA with 5-Ethynyl-Uridine (EU) and subsequent detection.

Quantitative Data Summary

The following tables provide a summary of typical concentrations and incubation times for various applications of EU-based RNA labeling. These are starting points and may require optimization for specific cell types and experimental goals.

Table 1: EU Labeling Conditions for Imaging

Cell TypeEU Concentration (µM)Incubation TimeApplicationReference
Cultured Mammalian Cells12 hoursGeneral RNA synthesis[14]
Plant Seedlings (Arabidopsis)10002 hoursNucleolar RNA visualization[12]
Virus-infected Cells (MHV-A59)100045 minutesViral RNA synthesis[5]

Table 2: EU Labeling for Nascent RNA Sequencing (EU-RNA-seq)

Cell LineEU Concentration (µM)Labeling TimeNotesReference
VariousNot specified30-40 minutesTime for EU to cross membranes and incorporate[6]
Arabidopsis Seedlings20024 hoursFor pulse-chase experiments to measure RNA decay[10]

Experimental Protocols

Protocol 1: In Situ Detection of Nascent RNA in Cultured Cells

This protocol describes the labeling and fluorescent detection of newly synthesized RNA in adherent mammalian cells.

Materials:

  • 5-Ethynyl-Uridine (EU)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • 4% Formaldehyde in PBS (freshly prepared)

  • 0.5% Triton X-100 in PBS

  • Click chemistry detection kit (containing copper(II) sulfate, fluorescent azide, and a reducing agent)

  • DAPI or Hoechst stain for nuclear counterstaining

  • Mounting medium

Procedure:

  • EU Labeling:

    • Culture cells to the desired confluency on coverslips in a multi-well plate.

    • Prepare a working solution of EU in pre-warmed cell culture medium (e.g., 1 mM).

    • Remove the old medium from the cells and add the EU-containing medium.

    • Incubate the cells for the desired labeling period (e.g., 1-2 hours) at 37°C in a CO2 incubator.[14]

  • Fixation and Permeabilization:

    • Remove the EU-containing medium and wash the cells twice with PBS.

    • Fix the cells by incubating with 4% formaldehyde in PBS for 15-20 minutes at room temperature.[12]

    • Wash the cells twice with PBS.

    • Permeabilize the cells by incubating with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.[12]

    • Wash the cells twice with PBS.

  • Click Reaction:

    • Prepare the click reaction cocktail according to the manufacturer's instructions. This typically involves mixing the copper(II) sulfate, fluorescent azide, and a reducing agent in a buffer.

    • Remove the PBS from the cells and add the click reaction cocktail.

    • Incubate for 30-60 minutes at room temperature, protected from light.

    • Wash the cells three times with PBS.

  • Counterstaining and Mounting:

    • Incubate the cells with a DAPI or Hoechst solution to stain the nuclei.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging:

    • Visualize the fluorescent signal using a fluorescence microscope with the appropriate filter sets for the chosen fluorescent azide and nuclear stain.

Protocol 2: Metabolic Labeling and Enrichment of Nascent RNA for Sequencing (EU-RNA-seq)

This protocol outlines the steps for labeling, isolating, and preparing newly synthesized RNA for high-throughput sequencing.

Materials:

  • 5-Ethynyl-Uridine (EU)

  • Cell culture medium

  • TRIzol or other RNA extraction reagent

  • Biotin azide

  • Click chemistry reagents (copper(II) sulfate, reducing agent)

  • Streptavidin-coated magnetic beads

  • RNA purification columns

  • Reagents for cDNA library preparation and sequencing

Procedure:

  • EU Labeling and RNA Extraction:

    • Label cells with EU as described in Protocol 1, Step 1.

    • Lyse the cells and extract total RNA using TRIzol or a similar method.[6]

  • Click Reaction with Biotin Azide:

    • Perform a click reaction on the isolated total RNA using biotin azide to biotinylate the EU-labeled RNA.[6]

    • Purify the biotinylated RNA from the reaction components using an RNA purification column or ethanol precipitation.[6]

  • Enrichment of EU-labeled RNA:

    • Resuspend the biotinylated RNA in a suitable buffer.

    • Add streptavidin-coated magnetic beads and incubate to allow binding of the biotinylated RNA.

    • Wash the beads several times to remove non-biotinylated RNA.

    • Elute the enriched EU-labeled RNA from the beads.

  • Library Preparation and Sequencing:

    • Prepare a cDNA library from the enriched nascent RNA using standard protocols for RNA sequencing.

    • Perform high-throughput sequencing of the cDNA library.

  • Data Analysis:

    • Analyze the sequencing data to identify and quantify nascent transcripts. This may involve mapping reads to a reference genome and performing differential expression analysis.

Signaling Pathways and Logical Relationships

The incorporation of EU into RNA is a direct reflection of the activity of RNA polymerases. Therefore, any signaling pathway that modulates transcription will affect the rate of EU incorporation.

Transcription_Regulation cluster_pathways Upstream Signaling Pathways cluster_kinases Kinase Cascades cluster_tfs Transcription Factor Activation cluster_transcription Transcriptional Machinery Growth_Factors Growth Factors (e.g., EGF, FGF) MAPK MAPK Pathway (ERK, JNK, p38) Growth_Factors->MAPK PI3K PI3K/Akt Pathway Growth_Factors->PI3K Stress_Signals Stress Signals (e.g., UV, Heat Shock) Stress_Signals->MAPK Hormones Hormones (e.g., Steroids) TFs Transcription Factors (e.g., c-Myc, NF-κB, p53) Hormones->TFs MAPK->TFs PI3K->TFs RNAP RNA Polymerases (I, II, III) TFs->RNAP EU_incorporation EU Incorporation into Nascent RNA RNAP->EU_incorporation

References

Application Notes and Protocols for N,N-Diethyl-4-ethynylaniline in Macrocycle Construction via Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a generalized protocol for the construction of macrocyclic structures utilizing N,N-Diethyl-4-ethynylaniline as a key building block via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry."

Introduction

Macrocycles are of significant interest in medicinal chemistry and drug discovery due to their unique structural and conformational properties, which can lead to high binding affinity and selectivity for biological targets.[1] The CuAAC reaction is a powerful tool for the synthesis of these complex architectures, offering high yields, mild reaction conditions, and exceptional functional group tolerance.[2][3] this compound is a valuable synthetic intermediate whose terminal alkyne functionality can readily participate in click chemistry. The diethylamino group, being an electron-donating substituent, can influence the electronic properties of the resulting macrocycle, potentially impacting its biological activity and photophysical characteristics. These notes offer a foundational protocol for researchers to explore the synthesis of novel macrocycles incorporating this versatile building block.

Key Applications

The macrocyclic structures synthesized from this compound are anticipated to have applications in various fields:

  • Drug Discovery: As scaffolds for the development of new therapeutic agents, particularly for targeting protein-protein interactions.

  • Materials Science: In the creation of novel organic electronic materials and sensors, leveraging the electronic properties of the aniline moiety.

  • Supramolecular Chemistry: As host molecules for the recognition and binding of specific guest molecules.

Experimental Protocols

The following is a generalized experimental protocol for the macrocyclization of this compound with a diazide compound via a CuAAC reaction. This protocol is based on established principles of click chemistry and should be optimized for specific substrates.

Materials and Reagents:

  • This compound

  • A suitable diazidoalkane (e.g., 1,n-diazidoalkane)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of tert-butanol and water, or DMF)

  • Deionized water

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

  • Saturated aqueous solution of EDTA

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Chromatography equipment (for purification)

Generalized Macrocyclization Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the chosen diazidoalkane (1.0 eq) in a suitable solvent system (e.g., 1:1 t-BuOH/H₂O or DMF) to achieve a high dilution condition (typically 0.01 M to 0.1 M) to favor intramolecular cyclization over polymerization.

  • Degassing: Degas the solution by bubbling a stream of inert gas (nitrogen or argon) through it for 15-30 minutes to remove dissolved oxygen, which can oxidize the copper(I) catalyst.

  • Catalyst Addition: To the stirred solution, add an aqueous solution of copper(II) sulfate pentahydrate (typically 1-5 mol%).

  • Reduction and Initiation: Add a freshly prepared aqueous solution of sodium ascorbate (typically 5-10 mol%) to the reaction mixture. The solution will often change color, indicating the reduction of Cu(II) to the active Cu(I) species.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-48 hours.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers and wash with a saturated aqueous solution of EDTA to remove copper salts, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired macrocyclic product.

  • Characterization: Characterize the purified macrocycle using standard analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy.

Data Presentation

Due to the lack of specific literature examples for the macrocyclization of this compound, the following tables present illustrative data for a hypothetical reaction with a generic diazidoalkane.

Table 1: Representative Quantitative Data for a Hypothetical Macrocyclization

ParameterValueNotes
Reactants
This compound1.0 eq
1,n-Diazidoalkane1.0 eq
Catalyst System
CuSO₄·5H₂O2 mol%
Sodium Ascorbate10 mol%
Reaction Conditions
Solventt-BuOH/H₂O (1:1)
Concentration0.05 MHigh dilution favors macrocyclization.
TemperatureRoom Temperature
Reaction Time24 hoursMonitor by TLC or LC-MS.
Hypothetical Yield 40-60%Yields are highly dependent on the specific diazide used and reaction conditions.

Table 2: Expected Characterization Data for a Hypothetical Macrocycle

AnalysisExpected Observations
FT-IR (cm⁻¹) ~3100-3000 (Ar-H), ~2950-2850 (Aliphatic C-H), ~1610 (C=C), ~1520 (Ar-NO₂ region, absence of azide stretch at ~2100), ~1200-1000 (C-N)
¹H NMR (ppm) Signals corresponding to the aromatic protons of the aniline ring, the triazole proton, the methylene protons of the diethylamino group, and the protons of the alkane linker.
¹³C NMR (ppm) Signals for the aromatic carbons, triazole carbons, and the aliphatic carbons of the diethylamino group and the alkane linker.
Mass Spec (m/z) A molecular ion peak corresponding to the calculated mass of the [M+H]⁺ or [M+Na]⁺ adduct of the macrocycle.

Visualizations

G cluster_reactants Reactants cluster_products Product Aniline This compound Catalyst CuSO₄·5H₂O Sodium Ascorbate (Click Chemistry) Aniline->Catalyst Diazide Diazidoalkane (N₃-(CH₂)n-N₃) Diazide->Catalyst Macrocycle Macrocycle Catalyst->Macrocycle

Caption: General reaction scheme for the CuAAC macrocyclization.

G cluster_workflow Experimental Workflow A 1. Dissolve Reactants (Aniline & Diazide) in Solvent B 2. Degas Solution (N₂ or Ar) A->B C 3. Add CuSO₄ Solution B->C D 4. Add Sodium Ascorbate Solution C->D E 5. Stir at Room Temp (Monitor by TLC/LC-MS) D->E F 6. Aqueous Work-up & Extraction E->F G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS, FT-IR) G->H

Caption: A typical experimental workflow for CuAAC macrocyclization.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing CuAAC Reactions for N,N-Diethyl-4-ethynylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on optimizing Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, with a specific focus on the electron-rich alkyne, N,N-Diethyl-4-ethynylaniline.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using an electron-rich alkyne like this compound in a CuAAC reaction?

A1: While this compound is generally a reactive substrate, its electron-donating nature can influence the reaction in several ways. Potential challenges include a higher propensity for oxidative homocoupling (Glaser coupling) of the alkyne, and potential side reactions involving the aniline moiety under certain conditions. The aniline nitrogen can also coordinate with the copper catalyst, potentially affecting its catalytic activity.

Q2: How critical is the purity of this compound and the azide coupling partner?

A2: Reagent purity is paramount for a successful CuAAC reaction.[1] Impurities in either the alkyne or the azide can chelate the copper catalyst, leading to inactivation and low yields. It is highly recommended to use purified starting materials. If you suspect impurities, purification by column chromatography or recrystallization is advised.

Q3: My reaction is sluggish or fails to go to completion. What are the first steps in troubleshooting?

A3: For a sluggish or failed reaction, the first aspects to investigate are the activity of the copper catalyst, the quality of the reagents, and the reaction setup.[1] The active catalyst is Cu(I), which is readily oxidized to the inactive Cu(II) state by atmospheric oxygen.[2] Ensure that your solvents are degassed and that a fresh solution of a reducing agent, such as sodium ascorbate, is used.[1]

Q4: Can the aniline functional group in this compound interfere with the reaction?

A4: The aniline moiety is generally well-tolerated in CuAAC reactions. However, the basic nature of the tertiary amine could potentially be an issue in highly acidic media, where it would be protonated, altering its electronic properties and solubility. It is advisable to maintain a neutral or slightly basic pH for the reaction.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: I am observing very low or no formation of the desired triazole product. What are the likely causes and how can I address them?

A: Low or no product yield is a common issue and can typically be traced back to one of several factors related to the catalyst, reagents, or reaction conditions.

Troubleshooting Steps:

  • Check Catalyst Activity: The Cu(I) catalyst is sensitive to oxygen.

    • Solution: Use a freshly prepared solution of sodium ascorbate to reduce the Cu(II) precursor (e.g., CuSO₄) in situ.[1] Ensure all solvents are thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[2]

  • Verify Reagent Integrity:

    • Solution: Confirm the purity of your this compound and azide. Consider purifying the starting materials if they have been stored for a long time or if their purity is uncertain.

  • Optimize Ligand-to-Copper Ratio: The ligand stabilizes the Cu(I) catalyst and accelerates the reaction.

    • Solution: A ligand-to-copper ratio of 1:1 to 5:1 is a good starting point.[1] For sensitive substrates, a higher ligand ratio (e.g., 5:1) can be beneficial.[3]

  • Review Reaction Conditions:

    • Solution: Ensure the stoichiometry of your reactants is correct; a slight excess (1.1-1.2 equivalents) of one reagent can drive the reaction to completion. While many CuAAC reactions work well at room temperature, gentle heating (e.g., 40-50 °C) may be necessary for less reactive partners.

Issue 2: Formation of a Significant Amount of Side Product

Q: I am observing a significant byproduct in my reaction mixture, which I suspect is the homocoupled alkyne. How can I minimize this?

A: The formation of a diacetylene byproduct via oxidative homocoupling (Glaser coupling) is the most common side reaction in CuAAC.[2]

Troubleshooting Steps:

  • Minimize Oxygen Exposure: Oxygen is a key promoter of Glaser coupling.

    • Solution: As mentioned for low yield, rigorous degassing of all solvents and running the reaction under an inert atmosphere are crucial.

  • Ensure a Reducing Environment:

    • Solution: Use a sufficient excess of a fresh sodium ascorbate solution to maintain the copper in the +1 oxidation state and to scavenge any residual oxygen.

  • Utilize a Stabilizing Ligand:

    • Solution: Ligands such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) can help suppress homocoupling by stabilizing the Cu(I) catalyst.[2]

Quantitative Data on Reaction Parameters

The following tables provide a summary of typical starting conditions and ranges for optimizing the CuAAC reaction of this compound. Note that the optimal conditions can vary depending on the specific azide coupling partner.

Table 1: Catalyst and Ligand Optimization

ParameterRangeTypical Starting ConditionNotes
Cu(II) Source CuSO₄, Cu(OAc)₂, CuBr₂CuSO₄·5H₂OReadily available and soluble in aqueous media.
Catalyst Loading 0.5 - 10 mol%1-2 mol%Higher loading may be needed for challenging substrates.
Ligand THPTA, TBTA, BathocuproineTHPTA (for aqueous media)Ligand choice can significantly impact reaction rate.
Ligand:Cu Ratio 1:1 to 5:12:1A higher ratio can protect sensitive substrates.[3]
Reducing Agent Sodium Ascorbate5-10 mol% (or slight excess)Always use a freshly prepared solution.

Table 2: Solvent and Temperature Optimization

ParameterOptionsTypical Starting ConditionNotes
Solvent tBuOH/H₂O, DMSO, DMF, THFtBuOH/H₂O (1:1)Solvent choice depends on the solubility of both reactants.
Temperature Room Temp. to 60 °CRoom TemperatureGentle heating can accelerate the reaction if it is slow.
Reaction Time 1 - 24 hours4-8 hoursMonitor by TLC or LC-MS to determine completion.

Experimental Protocols

General Protocol for CuAAC Reaction of this compound with Benzyl Azide

This protocol describes a general procedure for the synthesis of 1-benzyl-4-(4-(diethylamino)phenyl)-1H-1,2,3-triazole.

Materials:

  • This compound

  • Benzyl Azide

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium L-Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • tert-Butanol

  • Deionized Water (degassed)

  • Argon or Nitrogen gas

Procedure:

  • Reagent Preparation:

    • Prepare a 1 M stock solution of sodium ascorbate in degassed deionized water. This solution must be prepared fresh.

    • Prepare a 100 mM stock solution of CuSO₄·5H₂O in degassed deionized water.

    • Prepare a 100 mM stock solution of THPTA in degassed deionized water.

  • Reaction Setup:

    • In a reaction vial, dissolve this compound (1 equivalent) and benzyl azide (1.1 equivalents) in a 1:1 mixture of tert-butanol and degassed water.

    • Purge the vial with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition:

    • In a separate small vial, prepare the catalyst premix by adding the THPTA solution (2 equivalents relative to copper) to the CuSO₄ solution (0.02 equivalents relative to the alkyne). Allow this to stand for 1-2 minutes.

    • Add the catalyst premix to the reaction mixture.

  • Initiation and Monitoring:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.1 equivalents relative to the alkyne).

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Visualizations

CuAAC_Mechanism CuAAC Catalytic Cycle Cu_II Cu(II) Cu_I Cu(I) Cu_II->Cu_I Reduction Copper_Acetylide Cu(I)-Acetylide Complex Cu_I->Copper_Acetylide + Alkyne Ascorbate Sodium Ascorbate Ascorbate->Cu_II Alkyne R-C≡CH (this compound) Alkyne->Copper_Acetylide Azide R'-N₃ Intermediate Copper-Triazolide Intermediate Azide->Intermediate Copper_Acetylide->Intermediate + Azide Triazole_Product 1,4-Disubstituted Triazole Intermediate->Cu_I Regeneration Intermediate->Triazole_Product Protonolysis

Caption: The catalytic cycle of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Experimental_Workflow General Experimental Workflow for CuAAC cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep_Reagents Prepare Stock Solutions (Alkyne, Azide, CuSO₄, Ligand) Mix_Reactants Combine Alkyne and Azide in Degassed Solvent Prep_Reagents->Mix_Reactants Prep_Ascorbate Prepare Fresh Sodium Ascorbate Solution Initiate Initiate with Sodium Ascorbate Prep_Ascorbate->Initiate Degas Degas Solvents Degas->Mix_Reactants Add_Catalyst Add Cu/Ligand Premix Mix_Reactants->Add_Catalyst Add_Catalyst->Initiate Monitor Monitor Reaction (TLC, LC-MS) Initiate->Monitor Quench Quench Reaction Monitor->Quench Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify

Caption: A typical experimental workflow for performing a CuAAC reaction.

Troubleshooting_Logic Troubleshooting Decision Tree for Low Yield Start Low or No Yield Check_Catalyst Is the Catalyst Active? Start->Check_Catalyst Check_Reagents Are Reagents Pure? Check_Catalyst->Check_Reagents Yes Catalyst_Solutions Degas Solvents Use Fresh Ascorbate Add Ligand Check_Catalyst->Catalyst_Solutions No Check_Conditions Are Conditions Optimal? Check_Reagents->Check_Conditions Yes Reagent_Solutions Purify Starting Materials Check Stoichiometry Check_Reagents->Reagent_Solutions No Success Reaction Optimized Check_Conditions->Success Yes Condition_Solutions Adjust Temperature Screen Solvents Increase Reaction Time Check_Conditions->Condition_Solutions No Catalyst_Solutions->Start Reagent_Solutions->Start Condition_Solutions->Start

Caption: A decision tree for troubleshooting low yield in CuAAC reactions.

References

Troubleshooting low yields in N,N-Diethyl-4-ethynylaniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of N,N-Diethyl-4-ethynylaniline, particularly focusing on addressing issues related to low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for the synthesis of this compound is a two-step process. The first step involves the synthesis of the precursor, N,N-diethyl-4-iodoaniline. This is followed by a Sonogashira cross-coupling reaction between N,N-diethyl-4-iodoaniline and a protected or terminal alkyne, such as ethynyltrimethylsilane (TMS-acetylene), followed by deprotection if necessary.

Q2: Why is the Sonogashira coupling reaction prone to low yields with this substrate?

A2: Low yields in the Sonogashira coupling of N,N-diethyl-4-iodoaniline can stem from several factors. The electron-rich nature of the aniline derivative can influence the catalytic cycle. Common issues include catalyst deactivation, incomplete reaction, and the formation of side products, most notably the homocoupling of the alkyne (Glaser coupling).[1]

Q3: What are the main side products to look out for?

A3: The primary side product of concern is the di-yne formed from the homocoupling of the terminal alkyne, often referred to as the Glaser coupling product. Another potential side product is the debrominated or deiodinated starting material, N,N-diethylaniline. In some cases, oligomerization of the alkyne can also occur, leading to a complex mixture of byproducts.[1]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the Sonogashira coupling reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2] TLC allows for a quick qualitative assessment of the consumption of starting materials and the formation of the product. For more quantitative analysis, GC-MS is recommended.

Q5: What are the typical purification methods for this compound?

A5: Purification of the crude product is typically achieved through column chromatography on silica gel.[3] A common eluent system is a mixture of hexanes and ethyl acetate. Depending on the physical properties of the final compound, recrystallization from a suitable solvent system can also be an effective purification technique.[4]

Troubleshooting Guide for Low Yields

This guide addresses specific problems that can lead to low yields in the synthesis of this compound and provides actionable solutions.

Problem Potential Cause Troubleshooting Solution
Low or No Product Formation Inactive Catalyst: The palladium catalyst may have degraded due to improper storage or handling.- Use a fresh batch of palladium catalyst. - Consider using a more robust catalyst system, such as one with bulky electron-rich phosphine ligands (e.g., XPhos).[5]
Inefficient Oxidative Addition: The oxidative addition of the electron-rich N,N-diethyl-4-iodoaniline to the palladium center can be slow.- Increase the reaction temperature.[6] - Switch to a more reactive aryl halide if possible, although aryl iodides are generally quite reactive.
Poor Quality Starting Material: Impurities in N,N-diethyl-4-iodoaniline can interfere with the reaction.- Purify the N,N-diethyl-4-iodoaniline by recrystallization or column chromatography before use.
Significant Alkyne Homocoupling (Glaser Coupling) Presence of Oxygen: Oxygen promotes the oxidative homocoupling of the terminal alkyne, especially in the presence of a copper co-catalyst.- Ensure the reaction is performed under strictly anaerobic conditions by thoroughly degassing all solvents and reagents and maintaining an inert atmosphere (e.g., argon or nitrogen). - Consider a copper-free Sonogashira protocol.[1]
High Copper(I) Catalyst Loading: Excessive amounts of the copper co-catalyst can favor the Glaser coupling pathway.- Reduce the loading of the copper(I) iodide co-catalyst.
Incomplete Reaction Insufficient Reaction Time or Temperature: The reaction may not have reached completion under the current conditions.- Increase the reaction time and monitor the progress by TLC or GC-MS. - Gradually increase the reaction temperature.
Inappropriate Solvent or Base: The choice of solvent and base can significantly impact the reaction rate and yield.- Screen different solvents such as THF, DMF, or toluene. - Use a stronger base like diisopropylethylamine (DIPEA) or DBU.
Complex Product Mixture Decomposition of Starting Materials or Product: The starting materials or the desired product may be unstable under the reaction conditions.- Lower the reaction temperature and extend the reaction time. - Ensure the reaction is performed under an inert atmosphere to prevent oxidative degradation.
Side Reactions with Functional Groups: Although the diethylamino and ethynyl groups are generally tolerant, they can participate in side reactions under harsh conditions.- Use milder reaction conditions (lower temperature, less aggressive base).

Experimental Protocols

Synthesis of N,N-diethyl-4-iodoaniline

A common method for the synthesis of N,N-diethyl-4-iodoaniline involves the direct iodination of N,N-diethylaniline.

Materials:

  • N,N-diethylaniline

  • Iodine (I₂)

  • Sodium bicarbonate (NaHCO₃)

  • Water

  • Sodium bisulfite (NaHSO₃) (if needed)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve N,N-diethylaniline and sodium bicarbonate in water.

  • Cool the mixture in an ice bath with vigorous stirring.

  • Slowly add powdered iodine in portions.

  • After the addition is complete, continue stirring for an additional 30 minutes.

  • If the solution remains colored due to excess iodine, add a small amount of sodium bisulfite solution until the color disappears.

  • Collect the crude product by vacuum filtration and wash it with cold water.

  • Purify the crude N,N-diethyl-4-iodoaniline by recrystallization from ethanol.

Sonogashira Coupling for this compound

The following is a general protocol for the Sonogashira coupling of N,N-diethyl-4-iodoaniline with ethynyltrimethylsilane.

Materials:

  • N,N-diethyl-4-iodoaniline

  • Ethynyltrimethylsilane (TMS-acetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., THF or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add N,N-diethyl-4-iodoaniline, the palladium catalyst, and copper(I) iodide.[2]

  • Add the anhydrous solvent and the amine base.

  • Degas the mixture by bubbling with the inert gas for 15-20 minutes.

  • Add ethynyltrimethylsilane dropwise to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 50-80 °C) and monitor its progress by TLC.[2]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst residues.[7]

  • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.[7]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes the impact of various reaction parameters on the yield of Sonogashira coupling reactions for substrates similar to N,N-diethyl-4-iodoaniline. This data can serve as a guide for optimizing the reaction conditions.

Parameter Variation Effect on Yield Reference
Palladium Catalyst Pd(PPh₃)₂Cl₂ vs. Pd(dppf)Cl₂For electron-rich aryl halides, catalysts with bulky phosphine ligands like dppf often give higher yields.[6]
Copper(I) Co-catalyst With CuI vs. Without CuIThe presence of CuI generally accelerates the reaction but can also promote Glaser homocoupling. Copper-free conditions may be preferable to minimize this side reaction.[1][1]
Solvent THF vs. DMF vs. TolueneThe choice of solvent can influence catalyst solubility and reaction rate. DMF is a common choice, but THF and toluene can also be effective.[6][6]
Base TEA vs. DIPEAA stronger, bulkier base like DIPEA can sometimes improve yields, especially if the deprotonation of the alkyne is a rate-limiting step.[2]
Temperature Room Temperature vs. 80 °CHigher temperatures generally increase the reaction rate but can also lead to catalyst decomposition and side reactions. Optimization is key.[6][6]

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_synthesis Synthesis of N,N-diethyl-4-iodoaniline cluster_coupling Sonogashira Coupling start_iodination N,N-diethylaniline + I₂ + NaHCO₃ reaction_iodination Iodination Reaction start_iodination->reaction_iodination workup_iodination Work-up & Recrystallization reaction_iodination->workup_iodination product_iodination N,N-diethyl-4-iodoaniline workup_iodination->product_iodination start_coupling N,N-diethyl-4-iodoaniline + TMS-acetylene product_iodination->start_coupling reaction_coupling Coupling Reaction start_coupling->reaction_coupling catalysts Pd Catalyst + CuI (optional) + Base catalysts->reaction_coupling workup_coupling Work-up & Purification reaction_coupling->workup_coupling product_coupling This compound workup_coupling->product_coupling

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yields in Sonogashira Coupling

troubleshooting_logic start Low Yield Observed check_sm Analyze Crude Reaction Mixture (TLC/GC-MS) start->check_sm sm_present Unreacted Starting Material? check_sm->sm_present side_products Significant Side Products? sm_present->side_products No increase_temp_time Increase Temperature/Time sm_present->increase_temp_time Yes glaser Glaser Homocoupling? side_products->glaser Yes other_side_products Other Side Products side_products->other_side_products No change_catalyst Change Catalyst/Ligand increase_temp_time->change_catalyst change_solvent_base Change Solvent/Base change_catalyst->change_solvent_base degas Improve Degassing/Inert Atmosphere glaser->degas Yes cu_free Consider Copper-Free Conditions degas->cu_free milder_conditions Use Milder Conditions other_side_products->milder_conditions

Caption: Troubleshooting decision tree for low yields in Sonogashira coupling.

References

Preventing Glaser-Hay homocoupling of terminal alkynes in click reactions

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guides and FAQs for Preventing Glaser-Hay Homocoupling

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the common side reaction of Glaser-Hay homocoupling of terminal alkynes during copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click" reactions.

Frequently Asked Questions (FAQs)

Q1: What is Glaser-Hay homocoupling and why is it a problem in click reactions?

A1: Glaser-Hay coupling is a copper-catalyzed oxidative homocoupling of terminal alkynes to form symmetrical 1,3-diynes.[1][2] In the context of click chemistry, this reaction is an undesired side reaction that consumes the terminal alkyne starting material, reducing the yield of the desired triazole product and complicating purification.[3] This occurs because both the desired click reaction and the undesired Glaser-Hay coupling are catalyzed by copper(I).[3][4]

Q2: What is the underlying mechanism of Glaser-Hay coupling?

A2: The generally accepted mechanism involves three key steps:

  • Formation of a Copper(I) Acetylide: The terminal alkyne reacts with the copper(I) catalyst in the presence of a base to form a copper(I) acetylide intermediate.[5]

  • Oxidative Coupling: Two molecules of the copper(I) acetylide undergo oxidative coupling to form the 1,3-diyne product and copper(0).[5]

  • Reoxidation of the Catalyst: An oxidant, typically molecular oxygen, reoxidizes copper(0) back to the active copper(I) species, allowing the catalytic cycle to continue.[2][5]

Q3: What are the key factors that promote Glaser-Hay homocoupling?

A3: Several factors can promote the undesired homocoupling reaction:

  • Presence of Oxygen: Oxygen acts as an oxidant to regenerate the active Cu(I) catalyst in the Glaser-Hay catalytic cycle.[2][5]

  • Absence of a Reducing Agent: In the absence of a reducing agent, the Cu(I) catalyst can be oxidized to Cu(II), which can also promote homocoupling.[3]

  • Ligand Choice: The type of ligand used to stabilize the copper catalyst can significantly influence the rate of homocoupling. Some ligands may favor the formation of the dinuclear copper complexes believed to be involved in the Glaser-Hay mechanism.[3][6]

  • Reaction Temperature: Higher temperatures can sometimes accelerate the rate of homocoupling.[3]

Q4: Are there alternatives to copper-catalyzed click chemistry that avoid Glaser-Hay coupling?

A4: Yes, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful alternative that does not require a copper catalyst and is therefore not susceptible to Glaser-Hay coupling.[7][8] SPAAC utilizes a strained cyclooctyne that readily reacts with an azide, driven by the release of ring strain.[7] This method is particularly advantageous for applications in living systems where the cytotoxicity of copper is a concern.[7][8] Another alternative is the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), which regioselectively yields 1,5-disubstituted 1,2,3-triazoles and can also be used with internal alkynes.[9]

Troubleshooting Guide

Problem 1: Significant formation of diyne byproduct is observed by TLC or LC-MS.

Possible Cause Solution
Presence of oxygen in the reaction mixture. Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) before adding the copper catalyst. Maintain an inert atmosphere throughout the reaction.
Insufficient reducing agent. Add a slight excess of a reducing agent like sodium ascorbate to maintain copper in the Cu(I) oxidation state and prevent oxidative homocoupling.[9]
Inappropriate ligand for the copper catalyst. Use a ligand known to suppress Glaser-Hay coupling, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine).[10][11] These ligands stabilize the Cu(I) catalyst and can disfavor the homocoupling pathway.
Reaction temperature is too high. Perform the reaction at a lower temperature. Cooling the reaction mixture, even to below -20°C, can completely prevent Glaser coupling.[3]

Problem 2: The click reaction is slow or does not go to completion, and homocoupling is still observed.

Possible Cause Solution
Suboptimal ligand to copper ratio. The optimal ligand to copper ratio is typically between 1:1 and 5:1.[12][13] An excess of ligand can sometimes slow down the desired click reaction. Titrate the ligand concentration to find the optimal balance for your specific substrates.
Inhibitory effects of other components in the reaction mixture. Certain functional groups, such as thiols, can strongly coordinate to the copper catalyst and inhibit its activity.[12] In such cases, using an excess of the copper catalyst or adding a sacrificial metal like Zn(II) can help to sequester the inhibitory species.[12]
Low solubility of reagents. Ensure all reagents are fully dissolved in the reaction solvent. The use of co-solvents such as DMSO or DMF may be necessary for hydrophobic substrates.[13]

Quantitative Data Summary

The following table summarizes the effect of different conditions on the prevention of Glaser-Hay homocoupling.

Strategy Key Parameters Effect on Homocoupling Yield of Click Product Citation
Reducing Agent Addition of excess sodium ascorbatePrevents oxidation of Cu(I) required for Glaser-Hay couplingHigh[3][9]
Low Temperature Cooling post-reaction mixture to below -28°C before air exposureComplete prevention of Glaser couplingHigh[3]
Ligand Selection Use of tetradentate ligands over linear bidentate ligandsReduced Glaser couplingHigh[3]
Inert Atmosphere Degassing and maintaining the reaction under nitrogen or argonMinimizes oxygen required for the Glaser-Hay catalytic cycleHigh[5]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Glaser-Hay Homocoupling in a Click Reaction

This protocol provides a general method for performing a copper-catalyzed azide-alkyne cycloaddition while minimizing the formation of the Glaser-Hay homocoupling byproduct.

Materials:

  • Terminal alkyne

  • Azide

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Degassed solvent (e.g., a mixture of water and t-butanol)

  • Inert gas (argon or nitrogen)

Procedure:

  • In a reaction vessel, dissolve the terminal alkyne and the azide in the degassed solvent.

  • Purge the solution with an inert gas for 15-20 minutes to remove any dissolved oxygen.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in degassed water.

  • In another separate vial, prepare a solution of CuSO₄ and THPTA in degassed water. A 1:5 molar ratio of CuSO₄ to THPTA is often used.[13]

  • To the solution of the alkyne and azide, add the CuSO₄/THPTA solution, followed by the sodium ascorbate solution. A slight excess of sodium ascorbate is recommended.[9]

  • Maintain the reaction under a positive pressure of inert gas and stir at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction can be worked up by removing the copper catalyst, for example, by passing the reaction mixture through a copper-chelating resin.[12]

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) as an Alternative

This protocol outlines a general procedure for performing a copper-free click reaction using a strained cyclooctyne.

Materials:

  • Cyclooctyne derivative (e.g., DBCO-functionalized molecule)

  • Azide-functionalized molecule

  • Biocompatible solvent (e.g., PBS, cell culture media)

Procedure:

  • Dissolve the cyclooctyne derivative and the azide-functionalized molecule in the appropriate solvent.

  • The reaction is typically performed at physiological temperature (37°C) for biological applications, or at room temperature for in vitro reactions.[7]

  • The reaction proceeds without the need for any catalyst.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., fluorescence imaging for cell labeling, or LC-MS for in vitro reactions).

  • For biological applications, excess unreacted probes can be removed by washing with fresh media.[7]

Visualizations

Glaser_Hay_vs_Click cluster_reactants Reactants cluster_catalyst Catalyst System cluster_click Desired Click Reaction cluster_glaser_hay Undesired Glaser-Hay Coupling Alkyne Terminal Alkyne Triazole 1,4-disubstituted Triazole Alkyne->Triazole Diyne 1,3-Diyne (Homocoupling Product) Alkyne->Diyne Azide Azide Azide->Triazole Cu_I Cu(I) Cu_I->Triazole Catalyzes Cu_I->Diyne Catalyzes O2 O₂ (Oxidant) O2->Cu_I Regenerates

Caption: Competing pathways of Click Chemistry and Glaser-Hay homocoupling.

Troubleshooting_Workflow Start High Diyne Byproduct Observed Check_O2 Is the reaction deoxygenated? Start->Check_O2 Degas Degas solvent and run under inert gas Check_O2->Degas No Check_Reducing_Agent Is a reducing agent present? Check_O2->Check_Reducing_Agent Yes Degas->Check_Reducing_Agent Add_Ascorbate Add excess sodium ascorbate Check_Reducing_Agent->Add_Ascorbate No Check_Ligand What ligand is being used? Check_Reducing_Agent->Check_Ligand Yes Add_Ascorbate->Check_Ligand Switch_Ligand Switch to THPTA or TBTA Check_Ligand->Switch_Ligand Non-optimal Check_Temp Is the reaction temperature optimized? Check_Ligand->Check_Temp Optimal Switch_Ligand->Check_Temp Lower_Temp Lower the reaction temperature Check_Temp->Lower_Temp No End Reduced Diyne Byproduct Check_Temp->End Yes Lower_Temp->End

Caption: Troubleshooting workflow for reducing Glaser-Hay homocoupling.

References

Improving the solubility of N,N-Diethyl-4-ethynylaniline in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address challenges related to the solubility of N,N-Diethyl-4-ethynylaniline in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my aqueous buffer?

A1: this compound is an organic molecule with significant hydrophobic (water-repelling) regions, specifically the diethylamino and the ethynyl-substituted benzene ring.[1][2][3] This chemical structure leads to poor solubility in aqueous solutions. More than 40% of new chemical entities are practically insoluble in water, making this a common challenge in formulation development.[4] For a compound to be considered soluble, it must dissolve in the solvent to form a homogeneous system.[4]

Q2: What is the most straightforward first step to try and improve its solubility?

A2: Adjusting the pH of the buffer is the recommended first step. This compound contains a tertiary amine group (the diethylaniline part), which is basic. Lowering the pH of the aqueous buffer (making it more acidic) will protonate this amine group. The resulting salt form is ionic and generally exhibits significantly higher aqueous solubility than the neutral form.[5][6]

Q3: What are cosolvents and how can they help dissolve this compound?

A3: Cosolvents are water-miscible organic solvents that are added to an aqueous solution to increase the solubility of poorly soluble compounds.[7][8][9] They work by reducing the overall polarity of the solvent system, making it more favorable for hydrophobic molecules like this compound to dissolve.[8][10] Common examples suitable for research applications include ethanol, propylene glycol, and polyethylene glycols (PEGs).[7][9]

Q4: How do cyclodextrins enhance the solubility of hydrophobic molecules?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic (water-loving) exterior and a hydrophobic (water-repelling) inner cavity.[11][12][13] They can encapsulate the hydrophobic part of a "guest" molecule, like this compound, within their cavity to form an "inclusion complex."[4][11][12] This complex has a hydrophilic exterior, allowing it to dissolve readily in water, thereby increasing the apparent solubility of the guest molecule.[11][12][13]

Q5: When should I consider using surfactants for solubilization?

A5: Surfactants should be considered when other methods are insufficient or if you require a higher concentration of the compound. Above a specific concentration, called the critical micelle concentration (CMC), surfactant molecules self-assemble into structures called micelles.[14][15] These micelles have a hydrophobic core that can entrap insoluble compounds, effectively dissolving them in the aqueous phase.[14][15][16] This process is known as micellar solubilization.[14][15][16] Nonionic surfactants, such as Polysorbate 80 (Tween 80), are often preferred due to their lower toxicity and effectiveness.[15][17]

Troubleshooting Guide

Problem 1: I have lowered the pH of my buffer, but the solubility of this compound is still too low for my experiment.

Solution: If pH adjustment alone is insufficient, the next step is to combine it with another method.

  • Try adding a cosolvent: Maintain the acidic pH and introduce a small percentage of a cosolvent like ethanol or PEG 400. Start with a low concentration (e.g., 1-5% v/v) and increase incrementally.

  • Use cyclodextrins: Prepare a solution of a cyclodextrin (e.g., HP-β-CD) in your acidic buffer and then add the this compound. The cyclodextrin can further enhance the solubility of the already protonated molecule.[11][13]

Problem 2: My solution containing a cosolvent appears cloudy or forms a precipitate over time.

Solution: This indicates that the solubility limit has been exceeded or the solution is unstable.

  • Optimize Cosolvent Concentration: The cloudiness may be due to using too high a concentration of the cosolvent, which can sometimes cause the compound to "oil out." Try reducing the volume percentage of the cosolvent.

  • Increase Sonication/Vortexing Time: Ensure the compound is fully dispersed and given adequate time to dissolve. Gentle heating may also be attempted, but monitor for compound stability.

  • Filter the Solution: If a small amount of undissolved material remains, you can filter the solution through a 0.22 µm or 0.45 µm syringe filter to obtain a clear, saturated solution for your experiment.

Problem 3: I am concerned that the solubility enhancers (cosolvents, cyclodextrins, surfactants) might interfere with my biological assay.

Solution: This is a valid concern. It is crucial to run proper controls.

  • Vehicle Control: Test the effect of the buffer containing the exact concentration of the solubility enhancer (the "vehicle") on your experimental system in the absence of this compound. This will reveal any background effects.

  • Consult Literature: Check published studies in your field to see what concentrations of specific cosolvents or surfactants are considered safe for your cell line or assay type.

  • Choose the Lowest Effective Concentration: Use the minimum amount of the enhancer required to achieve the desired concentration of your compound to minimize potential off-target effects.

Data on Solubility Enhancement Strategies

MethodPrinciple of ActionTypical AgentsTypical ConcentrationKey Considerations
pH Adjustment Increases ionization by protonating the basic amine group, forming a more soluble salt.[5]HCl, Citric Acid BufferAdjust to pH < 4May alter experimental conditions; check compound stability at low pH.
Cosolvency Reduces the polarity of the aqueous solvent, making it more favorable for hydrophobic solutes.[7][8]Ethanol, Propylene Glycol, PEG 4001 - 20% (v/v)Must run vehicle controls as cosolvents can have biological effects.[7]
Complexation Encapsulates the hydrophobic molecule within a hydrophilic host molecule (inclusion complex).[11][12]Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)1 - 10% (w/v)Can be a highly effective method with low toxicity.[13]
Micellar Solubilization Incorporates the compound into the hydrophobic core of micelles formed by surfactants.[14]Polysorbate 80 (Tween 80), Poloxamers> Critical Micelle Concentration (CMC)Potential for cell lysis or assay interference at high concentrations.[17]

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

  • Prepare the desired aqueous buffer (e.g., Phosphate-Buffered Saline, Tris Buffer).

  • While stirring, slowly add a dilute acid (e.g., 1 M HCl) dropwise to lower the buffer's pH to approximately 3-4. Monitor the pH using a calibrated pH meter.

  • Weigh the required amount of this compound and add it to the acidic buffer.

  • Stir the mixture vigorously at room temperature for 30-60 minutes. Gentle sonication can be used to aid dissolution.

  • Visually inspect for complete dissolution. If necessary, filter the solution through a 0.22 µm syringe filter to remove any remaining particulates.

Protocol 2: Solubility Enhancement Using a Cosolvent (Ethanol)

  • Weigh the this compound into a clean glass vial.

  • Add a small volume of a cosolvent (e.g., 100% Ethanol) to dissolve the compound completely. For example, use 50 µL of ethanol for every 1-5 mg of the compound.

  • While vortexing, slowly add the aqueous buffer (at the desired pH) to the cosolvent-drug mixture to reach the final desired volume and concentration.

  • Ensure the final concentration of the cosolvent is as low as possible (ideally <5% v/v) to minimize potential effects on downstream experiments.

  • If the solution becomes cloudy upon adding the buffer, the solubility limit has been exceeded. The experiment should be repeated with a lower final concentration of the compound.

Protocol 3: Solubility Enhancement with Cyclodextrins (HP-β-CD)

  • Prepare a stock solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in the desired aqueous buffer (e.g., 10% w/v). Stir until the cyclodextrin is fully dissolved.

  • Add the this compound powder directly to the HP-β-CD solution.

  • Cap the vial and place it on a shaker or stirrer at room temperature for 1-4 hours to allow for the formation of the inclusion complex.

  • The solution should become clear as the complex forms.

  • Filter the final solution through a 0.22 µm syringe filter before use.

Protocol 4: Solubility Enhancement via Micellar Solubilization (Tween 80)

  • Prepare a stock solution of a nonionic surfactant like Tween 80 in the desired aqueous buffer (e.g., 1% w/v). This concentration is well above the CMC.

  • Add this compound to the surfactant-buffer solution.

  • Vortex or sonicate the mixture until the compound is fully dissolved. This may take 15-30 minutes.

  • The resulting solution will be a clear micellar solution.

  • Remember to prepare a vehicle control using the same concentration of Tween 80 in the buffer.

Visualizations

G Troubleshooting Workflow for Solubility Issues start Start: Compound does not dissolve ph_adjust Step 1: Adjust pH (Lower to pH 3-4) start->ph_adjust check1 Is solubility sufficient? ph_adjust->check1 cosolvent Option A: Add Cosolvent (e.g., 1-10% Ethanol) check1->cosolvent No cyclodextrin Option B: Use Cyclodextrin (e.g., 5% HP-β-CD) check1->cyclodextrin No surfactant Option C: Use Surfactant (e.g., 0.5% Tween 80) check1->surfactant No end_ok Success: Proceed with experiment (Run vehicle controls) check1->end_ok Yes check2 Is solubility now sufficient? cosolvent->check2 cyclodextrin->check2 surfactant->check2 check2->end_ok Yes end_fail Re-evaluate: Lower target concentration or try combination of methods check2->end_fail No

Caption: A logical workflow for troubleshooting solubility issues.

G Mechanism of Cosolvency cluster_0 Poor Solubility cluster_1 Improved Solubility with Cosolvent Water Water Molecules (High Polarity) Drug Hydrophobic Drug Water->Drug Repulsion Water_Co Water Drug_Co Hydrophobic Drug Water_Co->Drug_Co Reduced Repulsion CoSolvent Cosolvent (e.g., Ethanol) CoSolvent->Drug_Co Favorable Interaction Plus + cluster_1 cluster_1 Becomes cluster_0 cluster_0

Caption: How cosolvents reduce solvent polarity to dissolve drugs.

G Cyclodextrin Inclusion Complex Formation cluster_complex Drug Hydrophobic Drug (Insoluble) Plus + CD Cyclodextrin (Hydrophobic Cavity, Hydrophilic Exterior) Forms -> Complex Soluble Inclusion Complex Drug_in_Complex Drug cluster_complex cluster_complex

Caption: Encapsulation of a drug by a cyclodextrin molecule.

Caption: Trapping of a hydrophobic drug within a surfactant micelle.

References

Safe handling and storage protocols to prevent N,N-Diethyl-4-ethynylaniline degradation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N,N-Diethyl-4-ethynylaniline

Welcome to the technical support center for this compound. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the safe handling and storage of this compound to prevent its degradation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter with this compound, helping you to identify the cause and take corrective action.

Issue 1: The compound has changed color (e.g., from colorless/pale yellow to brown).

  • Possible Cause 1: Oxidation. Exposure to air can lead to the oxidation of the aniline moiety. The diethylamino group is an electron-donating group, which can make the aromatic ring more susceptible to oxidation.

  • Troubleshooting Steps:

    • Inert Atmosphere: Handle and store the compound under an inert atmosphere (e.g., argon or nitrogen).

    • Degassing Solvents: If used in solution, ensure solvents are thoroughly degassed before use to remove dissolved oxygen.

    • Antioxidants: For long-term storage in solution, consider the addition of a suitable antioxidant, but verify its compatibility with your downstream applications.

  • Possible Cause 2: Photodegradation. Aromatic amines can be sensitive to light, which can trigger degradation pathways.[1][2]

  • Troubleshooting Steps:

    • Light Protection: Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.

    • Minimize Light Exposure: During experiments, minimize the exposure of the compound to ambient and direct light.

Issue 2: Inconsistent or unexpected experimental results.

  • Possible Cause 1: Partial Degradation. The presence of degradation impurities can interfere with reactions and analytical measurements. The ethynyl group can be reactive under certain conditions.

  • Troubleshooting Steps:

    • Purity Check: Before use, verify the purity of the compound using an appropriate analytical technique such as NMR, HPLC, or GC-MS.

    • Purification: If impurities are detected, repurify the compound using a suitable method like column chromatography or recrystallization.

    • Fresh Samples: Use freshly opened or recently purified samples for critical experiments.

  • Possible Cause 2: Polymerization. The ethynyl group can undergo polymerization, especially when exposed to heat, light, or certain metal catalysts.

  • Troubleshooting Steps:

    • Temperature Control: Avoid exposing the compound to high temperatures. For reactions requiring heat, use the lowest effective temperature and shortest possible reaction time.

    • Incompatible Materials: Be aware of materials that could catalyze polymerization.

Issue 3: Poor solubility after storage.

  • Possible Cause: Formation of Insoluble Degradation Products or Polymers.

  • Troubleshooting Steps:

    • Visual Inspection: Visually inspect the solid compound for any changes in appearance before attempting to dissolve it.

    • Solubility Test: Test the solubility of a small sample in a trusted solvent. If solubility has decreased, it is a strong indicator of degradation.

    • Discard: If significant insolubility is observed, it is recommended to discard the batch and use a fresh, pure sample.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the stability of this compound, it should be stored under the following conditions:

  • Temperature: 2-8°C.[3][4][5]

  • Atmosphere: Sealed in a dry, inert atmosphere (e.g., argon or nitrogen).[3][4]

  • Light: Protected from light by using an amber vial or by wrapping the container in aluminum foil.

Q2: What are the potential degradation pathways for this compound?

A2: While specific studies on this compound are limited, based on the chemistry of related compounds like N,N-diethylaniline and other aromatic amines, the following degradation pathways are plausible:

  • Oxidation: The diethylamino group can be oxidized, potentially leading to N-dealkylation to form N-ethyl-4-ethynylaniline or further oxidation products. The aromatic ring is also susceptible to oxidation.

  • Photodegradation: Exposure to UV or visible light can lead to the formation of radical species and subsequent degradation products.[1][2]

  • Thermal Degradation: At elevated temperatures, decomposition can occur. The ethynyl group may also undergo thermal oligomerization or polymerization.

  • Acid/Base Instability: Strong acidic or basic conditions may affect the stability of the compound.

Q3: How can I monitor the degradation of this compound?

A3: The stability of the compound can be monitored over time using the following analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To quantify the appearance of degradation products and the decrease in the main compound's peak area.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify volatile degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To detect structural changes in the molecule.

  • Thin Layer Chromatography (TLC): A quick method to qualitatively check for the presence of impurities.

Q4: Are there any known incompatible materials?

A4: Avoid contact with strong oxidizing agents, strong acids, and strong bases. Additionally, be cautious with certain metals that could catalyze the polymerization of the ethynyl group.

Data Presentation

Table 1: Recommended Storage and Handling Conditions for this compound

ParameterRecommendationRationale
Temperature 2-8°CTo minimize thermal degradation and potential polymerization.
Atmosphere Inert gas (Argon or Nitrogen)To prevent oxidative degradation.
Light Store in the dark (amber vial)To prevent photodegradation.
Moisture Store in a dry environmentTo prevent hydrolysis of potential degradation products and maintain compound integrity.
Handling In a well-ventilated area or fume hoodTo avoid inhalation of any volatile components.
Personal Protective Equipment (PPE) Safety glasses, gloves, lab coatTo prevent skin and eye contact.

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound

This protocol outlines a general method for evaluating the stability of this compound under various conditions.

1. Materials:

  • This compound (high purity)

  • Appropriate solvents (e.g., acetonitrile, methanol)

  • Vials (clear and amber)

  • Inert gas (argon or nitrogen)

  • Temperature-controlled chambers (e.g., refrigerator, incubator)

  • Light source (for photodegradation studies)

  • Analytical instrumentation (e.g., HPLC, GC-MS, NMR)

2. Procedure:

  • Sample Preparation: Prepare multiple, identical samples of this compound, either as a solid or in solution, in both clear and amber vials.

  • Initial Analysis (Time Zero): Analyze one of the samples immediately to establish a baseline for purity and concentration.

  • Storage Conditions:

    • Temperature: Store sets of samples at different temperatures (e.g., 2-8°C, room temperature, 40°C).

    • Light: Store one set of samples in the dark (amber vials) and another set exposed to a controlled light source.

    • Atmosphere: Prepare samples under both ambient air and an inert atmosphere.

  • Time-Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months), retrieve a sample from each storage condition.

  • Analysis: Analyze the retrieved samples using the same analytical method as the initial analysis to determine the extent of degradation.

  • Data Evaluation: Compare the results from the different storage conditions to the time-zero data to identify factors that promote degradation.

Visualizations

Below are diagrams illustrating key concepts related to the handling and potential degradation of this compound.

G cluster_storage Optimal Storage cluster_degradation Degradation Triggers storage_conditions This compound (Stable) temp 2-8°C storage_conditions->temp Maintain inert Inert Atmosphere storage_conditions->inert Maintain dark Darkness storage_conditions->dark Maintain heat Heat light Light oxygen Oxygen degraded_product Degradation Products heat->degraded_product light->degraded_product oxygen->degraded_product

Caption: Factors influencing the stability of this compound.

G cluster_workflow Troubleshooting Workflow start Observation of Unexpected Result check_storage Verify Storage Conditions start->check_storage check_purity Assess Compound Purity (e.g., HPLC, NMR) check_storage->check_purity Correct improper_storage Improper Storage check_storage->improper_storage Incorrect degraded Degradation Confirmed check_purity->degraded Impure end_good Proceed with Experiment check_purity->end_good Pure correct_storage Action: Correct Storage Practices improper_storage->correct_storage purify Action: Purify or Use Fresh Sample degraded->purify correct_storage->check_purity purify->end_good end_bad Re-evaluate Experimental Protocol end_good->end_bad Still Fails

Caption: A logical workflow for troubleshooting experimental issues.

References

Minimizing side reactions in bioconjugation with ethynylaniline probes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bioconjugation using ethynylaniline probes. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on minimizing side reactions and optimizing experimental outcomes. The following sections contain troubleshooting guides, frequently asked questions (FAQs), and detailed protocols in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind using 4-ethynylaniline probes for bioconjugation?

This is a two-stage process designed to label biomolecules, particularly at tyrosine residues.[1]

  • Diazotization & Azo-Coupling: The aniline group on the probe is converted into a highly reactive diazonium salt using nitrous acid at low temperatures.[1] This electrophilic diazonium salt then reacts with the electron-rich phenol side chain of tyrosine residues on a protein to form a stable, colored azo bond.[1][2] This step attaches the ethynyl-azophenyl moiety to the protein.

  • Click Chemistry: The ethynyl (alkyne) group, now attached to the protein, serves as a handle for a subsequent "click" reaction. This is typically a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage with an azide-functionalized molecule of interest (e.g., a fluorophore, drug, or biotin tag).[1][3]

Q2: What are the most common side reactions I need to be aware of?

There are two primary categories of side reactions corresponding to the two main stages of the process:

  • Diazonium Salt Instability: Aryl diazonium salts are notoriously unstable intermediates.[4][5] The primary side reaction is decomposition, where the diazonium group is lost as nitrogen gas (N₂), often leading to the formation of an unreactive phenol byproduct.[6] This decomposition is highly dependent on temperature.[7][8]

  • Alkyne Homocoupling (Glaser Coupling): During the copper-catalyzed click chemistry (CuAAC) step, the terminal alkyne on the probe can react with itself in an oxidative homocoupling reaction to form a 1,3-diyne.[9][10] This reaction is also catalyzed by copper(I) salts in the presence of an oxidant (like oxygen) and can significantly reduce the yield of the desired conjugate.[9][11]

Q3: Why is temperature control so critical during the diazotization step?

Temperature control is crucial for managing the stability of the diazonium salt intermediate.[8] Diazotization is an exothermic reaction, and the resulting diazonium salt is thermally labile.[7] Keeping the reaction at low temperatures (typically 0-5 °C) minimizes the rate of decomposition, where the diazonium ion reacts with water to form a phenol, releasing nitrogen gas.[6] Even a small increase in temperature can lead to a significant loss of the reactive diazonium intermediate, resulting in poor labeling efficiency.[7]

Troubleshooting Guide
Problem Area 1: Diazotization and Azo-Coupling

Q: I have very low or no labeling of my protein after the azo-coupling step. What went wrong?

A: This issue almost always points to problems with the formation or stability of the diazonium salt.

Possible CauseRecommended Solution
Decomposition of Diazonium Salt The diazonium salt is highly unstable and must be used immediately after preparation.[8] Ensure the diazotization reaction (aniline + sodium nitrite/acid) is performed in an ice bath (0-5 °C).[7][8] Do not allow the solution to warm up before adding it to the protein solution.
Incorrect pH for Azo-Coupling The azo-coupling reaction with tyrosine is pH-dependent. The recommended pH is between 8.5 and 9.0 to enhance the reactivity of the tyrosine phenol side chain.[1] Ensure your protein buffer is adjusted to this range before adding the diazonium salt.
Interfering Buffer Components Buffers containing primary amines, such as Tris, can react with the diazonium salt. Use non-nucleophilic buffers like phosphate or borate.[12]
Insufficient Reagent Molar Excess A 10- to 50-fold molar excess of the diazonium salt over the protein is typically recommended to drive the reaction to completion.[1] Consider optimizing this ratio for your specific protein.
Low Purity of Starting Antibody/Protein Contaminating proteins (e.g., BSA) or small molecules with amine groups (e.g., glycine) can consume the reagents.[13] Use a protein sample that is >95% pure.[14][15]

Q: The solution turned brown/black and a precipitate formed during the azo-coupling reaction. Is this normal?

A: The formation of a colored azo-conjugate is expected (often yellow-orange).[16] However, the formation of a dark, oily precipitate may indicate significant decomposition of the diazonium salt into phenol and other byproducts, which can occur if the solution is warmed.[6] Ensure rigorous temperature control and consider quenching the reaction with a scavenger like histidine to consume excess, unreacted diazonium salt.[1]

Problem Area 2: Click Chemistry (CuAAC)

Q: My final product shows a high molecular weight smear or a distinct dimer peak in SDS-PAGE/MS analysis. What is this?

A: This is a classic sign of alkyne homocoupling, known as the Glaser coupling side reaction.[10]

Possible CauseRecommended Solution
Oxygen in the Reaction The Glaser coupling is an oxidative process. Oxygen from the air dissolved in your buffers is a common culprit.[17][18] Thoroughly deoxygenate all buffers (e.g., by sparging with argon or nitrogen) before adding reagents. Perform the reaction under an inert atmosphere if possible.
Insufficient Reducing Agent The active catalyst for CuAAC is Cu(I). Sodium ascorbate is typically added to reduce the Cu(II) source to Cu(I), and a slight excess helps prevent re-oxidation and subsequent Glaser coupling.[19] Ensure you are using a fresh solution of sodium ascorbate at a sufficient concentration (e.g., 5 mM).[12]
Catalyst Issues Using Cu(I) salts directly can be problematic. It is often better to generate Cu(I) in situ from a Cu(II) salt (like CuSO₄) and a reducing agent.[19]

Q: The click reaction yield is very low, even though I know my protein was successfully labeled with the alkyne probe.

A: Low CuAAC efficiency can be caused by several factors related to the reaction components.

Possible CauseRecommended Solution
Catalyst Poisoning Buffer components can interfere with the copper catalyst. Avoid Tris buffer and phosphine-based reducing agents like TCEP, which can bind copper and reduce azides, respectively.[12] Phosphate buffers are generally safe if the copper and ligand are pre-mixed.[12]
Ligand Absence or Degradation A copper-stabilizing ligand (e.g., THPTA) is crucial. It protects the biomolecule from oxidative damage and increases the efficiency of the click reaction.[12] Ensure the ligand is added and that the ligand-to-copper ratio is optimized (typically 5:1).[12]
Hydrolysis of Reagents If using NHS esters to introduce your azide or alkyne handles, ensure they are dissolved in high-quality anhydrous DMF or DMSO to prevent hydrolysis before they can react with the biomolecule.[13]
Quantitative Data Summary

Table 1: Factors Affecting Diazonium Salt Stability

ParameterConditionEffect on StabilityReference
Temperature -10 °C to 10 °CMinimal decomposition (<0.1%)[7]
> 25 °CDetectable decomposition begins[7]
> 40 °CSignificant decomposition (>0.5%)[7]
Counter-ion Large (e.g., tosylate, tetrafluoroborate)Higher stability, often isolatable[4][8][20]
Small (e.g., chloride)Lower stability, typically used in situ[8]
Substituents Electron-donating (e.g., -OCH₃)Lower stability[4]
Electron-withdrawing (e.g., -NO₂)Higher stability[7]

Table 2: Recommended Conditions for Azo-Coupling to Tyrosine

ParameterRecommended ValueRationaleReference
pH 8.5 - 9.0Enhances nucleophilicity of the tyrosine phenol side chain.[1]
Temperature 4 °CMinimizes diazonium salt decomposition during conjugation.[1]
Molar Excess 10- to 50-fold (diazonium salt:protein)Drives the reaction towards completion.[1]
Reaction Time 1 - 2 hoursSufficient for coupling without excessive side reactions.[1]
Buffer Borate or PhosphateNon-interfering with the diazonium electrophile.[12]

Visual Guides and Workflows

G General Troubleshooting Workflow for Ethynylaniline Bioconjugation cluster_0 Stage 1: Azo-Coupling cluster_1 Stage 2: CuAAC Click Reaction Problem1 Low/No Protein Labeling Cause1a Diazonium Decomposition? Problem1->Cause1a Cause1b Wrong pH? Problem1->Cause1b Cause1c Buffer Interference? Problem1->Cause1c Solution1a Work at 0-5°C Use immediately Cause1a->Solution1a Solution1b Adjust buffer to pH 8.5-9.0 Cause1b->Solution1b Solution1c Use Borate or Phosphate buffer Cause1c->Solution1c Problem2 High MW Byproduct (Dimer) Cause2a Glaser Coupling? Problem2->Cause2a Solution2a Deoxygenate buffers Add excess ascorbate Cause2a->Solution2a Problem3 Low Click Yield Cause3a Catalyst Poisoning? Problem3->Cause3a Cause3b No Ligand? Problem3->Cause3b Solution3a Avoid Tris/TCEP Pre-mix Cu/Ligand Cause3a->Solution3a Solution3b Add THPTA ligand (5:1 ratio to Cu) Cause3b->Solution3b

Caption: Troubleshooting workflow for common issues.

G Key Reaction Pathways and Side Reactions Aniline 4-Ethynylaniline Probe Diazonium Aryl Diazonium Salt (Reactive Intermediate) Aniline->Diazonium Diazotization (NaNO₂, H⁺, 0-5°C) AzoConj Alkyne-Labeled Protein (Azo-Conjugate) Diazonium->AzoConj Azo-Coupling (pH 8.5-9.0) Decomp Decomposition (Phenol Product) Diazonium->Decomp Side Reaction 1 (Heat, H₂O) Protein Protein-Tyr Protein->AzoConj Azo-Coupling (pH 8.5-9.0) FinalProd Final Triazole Conjugate (Desired Product) AzoConj->FinalProd CuAAC Click (Cu(I), Ligand) Glaser Glaser Coupling (Diyne Dimer) AzoConj->Glaser Side Reaction 2 (Cu(I), O₂) Azide Azide-Molecule Azide->FinalProd CuAAC Click (Cu(I), Ligand)

Caption: Desired reaction pathway vs. key side reactions.

Key Experimental Protocols
Protocol 1: Two-Step Labeling of a Protein with an Azide-Fluorophore

This protocol describes the labeling of a tyrosine residue on an antibody with 4-ethynylaniline, followed by a CuAAC reaction with an azide-functionalized fluorescent dye.

Materials:

  • Antibody (or protein of interest) in phosphate-buffered saline (PBS), pH 7.4.

  • 4-ethynylaniline

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), 1M

  • Borate buffer, 0.1 M, pH 9.0

  • Azide-fluorophore (e.g., Azide-AF488)

  • Copper(II) sulfate (CuSO₄)

  • THPTA ligand

  • Sodium ascorbate

  • Desalting column for purification

Step 1: Preparation of the Diazonium Salt (Perform in fume hood, on ice)

  • Prepare a 10 mM stock solution of 4-ethynylaniline in a suitable organic solvent/acid mixture.

  • In a microcentrifuge tube on ice, add an appropriate volume of the 4-ethynylaniline stock.

  • Add an equimolar amount of 1M HCl.

  • Add a slight molar excess (1.1 equivalents) of a freshly prepared, ice-cold 10 mM sodium nitrite solution.

  • Incubate on ice for 15 minutes. The solution is now the active diazonium salt and must be used immediately .

Step 2: Azo-Coupling to the Protein

  • Adjust the concentration of your antibody to 2-5 mg/mL. Exchange the buffer to 0.1 M Borate Buffer, pH 9.0, using a desalting column.

  • Place the antibody solution on ice.

  • Slowly add the freshly prepared diazonium salt solution to the antibody solution to achieve a final 20-fold molar excess of the diazonium salt relative to the antibody.

  • Incubate the reaction for 1-2 hours at 4°C with gentle mixing.[1]

  • Remove the excess, unreacted diazonium salt by passing the solution through a desalting column equilibrated with PBS, pH 7.4. The product is the alkyne-labeled antibody.

Step 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Deoxygenate all buffers and water by sparging with argon or nitrogen for at least 20 minutes.

  • Prepare the following stock solutions in deoxygenated water:

    • 20 mM CuSO₄

    • 50 mM THPTA ligand

    • 100 mM Sodium Ascorbate (prepare fresh)

  • In a reaction tube, add the alkyne-labeled antibody.

  • Add the azide-fluorophore to a final concentration of 2-5 molar excess over the antibody.

  • Prepare the catalyst premix: In a separate tube, mix the CuSO₄ and THPTA solutions to achieve a 1:5 molar ratio (e.g., 6.3 µL of 20 mM CuSO₄ and 12.5 µL of 50 mM THPTA).[12] Let it sit for 1 minute.

  • Add the catalyst premix to the antibody/azide solution to a final Cu(I) concentration of 0.25-0.5 mM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[12]

  • Incubate at room temperature for 1-2 hours, protected from light.

  • Purify the final fluorescently labeled antibody conjugate using a desalting column or size exclusion chromatography to remove excess reagents. Store the final conjugate according to the manufacturer's recommendations, often at 4°C with a preservative.[14]

References

Technical Support Center: Catalyst Selection and Optimization for N,N-Diethyl-4-ethynylaniline Click Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving N,N-Diethyl-4-ethynylaniline. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common issues encountered during the synthesis of 1,2,3-triazoles using this versatile alkyne.

Frequently Asked Questions (FAQs)

Q1: What is the primary click chemistry reaction for this compound?

The most common and efficient click chemistry reaction for this compound is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction involves the [3+2] cycloaddition of the terminal alkyne of this compound with an organic azide to selectively form a stable 1,4-disubstituted 1,2,3-triazole. A copper(I) catalyst is crucial for accelerating the reaction and ensuring high regioselectivity.[1]

Q2: Which copper source is best for the CuAAC reaction with this compound?

Both copper(I) and copper(II) salts can be used effectively.

  • Copper(I) sources (e.g., CuI, CuBr): These are directly active in the catalytic cycle. CuI is a common choice and often yields excellent results.[2][3]

  • Copper(II) sources (e.g., CuSO₄): These require an in situ reducing agent, most commonly sodium ascorbate, to generate the active Cu(I) species.[4] This is a very convenient and widely used method.[4]

For sensitive substrates or applications in biological systems, the in situ reduction of a Cu(II) salt in the presence of a stabilizing ligand is often preferred to minimize copper-induced side reactions.

Q3: Is a ligand necessary for the reaction?

While not strictly essential, using a ligand is highly recommended. Ligands such as Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stabilize the active Cu(I) catalytic species, prevent its oxidation to the inactive Cu(II) state, and can significantly increase reaction rates.[5] For reactions in aqueous media, the water-soluble ligand THPTA is particularly effective.

Q4: How does the electron-donating diethylamino group on the alkyne affect the reaction?

The N,N-diethylamino group is a strong electron-donating group, which increases the electron density of the alkyne. While CuAAC is tolerant of a wide range of functional groups, highly electron-rich alkynes can sometimes exhibit different reactivity. However, the reaction is generally robust, and standard protocols are a good starting point. Optimization of catalyst and ligand loading may be beneficial for maximizing yields.

Q5: What are the most common side reactions to be aware of?

The most prevalent side reaction is the oxidative homocoupling of the alkyne (Glaser coupling) to form a diacetylene byproduct. This is typically promoted by the presence of oxygen. To minimize this, it is crucial to degas the reaction mixture and use a slight excess of a reducing agent like sodium ascorbate to maintain a reducing environment.

Q6: Can I use a different catalyst for this reaction to obtain the other regioisomer?

Yes, to obtain the 1,5-disubstituted 1,2,3-triazole regioisomer, a ruthenium catalyst, such as [Cp*RuCl(PPh₃)₂], can be used in what is known as the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).[1] This provides a complementary synthetic route to the 1,4-disubstituted product obtained from CuAAC.[1]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive Copper Catalyst: The Cu(I) catalyst has been oxidized to inactive Cu(II).- Ensure your Cu(I) salt is of high quality or use a fresh batch.- If using a Cu(II) salt, prepare a fresh solution of the reducing agent (e.g., sodium ascorbate) immediately before use.- Degas all solvents and the reaction mixture thoroughly with an inert gas (e.g., argon or nitrogen) to remove oxygen.- Use a stabilizing ligand like TBTA or THPTA to protect the Cu(I) catalyst.
2. Impure Reagents: Impurities in the this compound or the azide partner can inhibit the catalyst.- Verify the purity of your starting materials using techniques like NMR or GC-MS.- this compound can darken over time due to oxidation; consider purification by column chromatography if it appears discolored.
3. Inappropriate Solvent: Reactants may not be fully soluble in the chosen solvent system.- Ensure complete dissolution of both the alkyne and azide.- A mixture of solvents, such as t-butanol/water or DMSO/water, can be effective for accommodating reactants with different polarities.
Formation of Side Products (e.g., Alkyne Homocoupling) 1. Presence of Oxygen: Oxygen promotes the oxidative homocoupling of the alkyne.- Thoroughly degas all solutions before starting the reaction.- Maintain an inert atmosphere (argon or nitrogen) over the reaction mixture throughout the process.
2. Insufficient Reducing Agent: Not enough reducing agent to maintain the copper in the +1 oxidation state.- Use a slight excess of sodium ascorbate relative to the copper catalyst.
Slow or Stalled Reaction 1. Low Temperature: Many CuAAC reactions proceed well at room temperature, but some may require gentle heating.- Consider gently heating the reaction mixture to 40-60 °C to increase the reaction rate. Be mindful of the thermal stability of your substrates.
2. Low Catalyst Loading: The amount of catalyst may be insufficient for a complete and timely reaction.- Increase the catalyst loading in increments (e.g., from 1 mol% to 5 mol%).
3. Incorrect Stoichiometry: An equimolar ratio of reactants may not be optimal.- Using a slight excess (e.g., 1.1-1.2 equivalents) of one of the reactants (typically the less expensive or more accessible one) can help drive the reaction to completion.

Data Presentation

The following tables provide representative data for catalyst and reaction condition screening for CuAAC reactions. These should be considered as starting points for optimization with this compound.

Table 1: Comparison of Copper Sources for a Model CuAAC Reaction

Copper Source (mol%)Reducing Agent (mol%)Ligand (mol%)SolventTime (h)Yield (%)
CuSO₄ (1)Sodium Ascorbate (5)Nonet-BuOH/H₂O (1:1)1285
CuSO₄ (1)Sodium Ascorbate (5)THPTA (2)t-BuOH/H₂O (1:1)495
CuI (1)NoneNoneTHF892
CuBr (1)NoneTBTA (1)CH₂Cl₂694

Data is illustrative and based on typical CuAAC reactions.

Table 2: Optimization of Reaction Conditions for a Model CuAAC Reaction

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
CuSO₄/NaAsc1t-BuOH/H₂O (1:1)251285
CuSO₄/NaAsc5t-BuOH/H₂O (1:1)25492
CuSO₄/NaAsc1DMSO/H₂O (3:1)25890
CuSO₄/NaAsc1t-BuOH/H₂O (1:1)50294

Data is illustrative and based on typical CuAAC reactions.

Experimental Protocols

Protocol 1: General Procedure for CuAAC using CuSO₄ and Sodium Ascorbate

This protocol describes a general method for the reaction of this compound with an azide using an in situ generated Cu(I) catalyst.

Materials:

  • This compound

  • Organic azide (e.g., Benzyl Azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Deionized water

Procedure:

  • In a reaction vessel, dissolve this compound (1.0 eq) and the organic azide (1.0-1.2 eq) in a 1:1 mixture of tert-butanol and deionized water.

  • Degas the solution by bubbling with argon or nitrogen for 15-20 minutes.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1 - 0.3 eq).

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.01 - 0.05 eq).

  • To the stirred reaction mixture, add the sodium ascorbate solution, followed by the CuSO₄ solution.

  • Continue to stir the reaction mixture at room temperature under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 2: CuAAC using a Cu(I) Salt and a Ligand

This protocol is suitable for reactions in organic solvents using a Cu(I) source and a stabilizing ligand.

Materials:

  • This compound

  • Organic azide

  • Copper(I) iodide (CuI)

  • Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Anhydrous, degassed solvent (e.g., THF, CH₂Cl₂, or DMF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add CuI (0.01 - 0.05 eq) and TBTA (0.01 - 0.05 eq).

  • Add the anhydrous, degassed solvent.

  • Add this compound (1.0 eq) and the organic azide (1.0-1.2 eq).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, it can be quenched by opening it to the air and filtering through a short pad of silica gel to remove the copper catalyst.

  • The filtrate is concentrated, and the crude product is purified by column chromatography.

Visualizations

CuAAC_Catalytic_Cycle cluster_0 Catalytic Cycle Cu(II) Cu(II) Cu(I) Cu(I) Cu(II)->Cu(I) Reduction (e.g., NaAsc) Cu_Acetylide Cu(I)-C≡C-R Cu(I)->Cu_Acetylide + Alkyne Alkyne R-C≡CH Azide R'-N₃ Cycloadduct Triazole Product Cu_Acetylide->Cycloadduct + Azide Cycloadduct->Cu(I) Product Release

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Troubleshooting_Workflow start Low or No Yield check_catalyst Check Catalyst Activity start->check_catalyst check_reagents Verify Reagent Purity check_catalyst->check_reagents Catalyst OK solution1 Use fresh catalyst/reductant Degas solvents Add ligand check_catalyst->solution1 Inactive optimize_conditions Optimize Conditions check_reagents->optimize_conditions Reagents Pure solution2 Purify starting materials check_reagents->solution2 Impure solution3 Increase temperature Adjust stoichiometry Change solvent optimize_conditions->solution3

Caption: A decision-making workflow for troubleshooting low-yield CuAAC reactions.

References

Validation & Comparative

N,N-Diethyl-4-ethynylaniline in Bioconjugation: A Comparative Guide to Terminal Alkyne Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," stands out for its efficiency and bioorthogonality. The choice of the terminal alkyne is a critical determinant of the reaction's success, influencing kinetics, yield, and the properties of the final conjugate. This guide provides a comprehensive comparison of N,N-Diethyl-4-ethynylaniline, an electron-rich aromatic alkyne, with other classes of terminal alkynes commonly used in bioconjugation.

Executive Summary

This compound's performance in CuAAC reactions is primarily influenced by the strong electron-donating nature of its diethylamino group. While electron-withdrawing groups on phenylacetylenes have been shown to generally increase the rate of CuAAC, the impact of potent electron-donating groups is less straightforward and can be influenced by the specific reaction conditions, including the choice of copper source and accelerating ligand. Comparative studies indicate that while aromatic alkynes as a class may exhibit slower reaction kinetics compared to propiolamides and some propargyl ethers, the specific electronic properties of substituted aromatics play a crucial role. For researchers considering this compound, its utility will depend on the specific requirements of their bioconjugation system, balancing reaction efficiency with the potential for introducing unique electronic or fluorescent properties into the final product.

Performance Comparison of Terminal Alkynes in CuAAC

The efficiency of a terminal alkyne in a CuAAC reaction is often evaluated by comparing reaction rates or the time required to reach a certain percentage of product conversion. The following table summarizes the relative performance of different classes of terminal alkynes based on available research.

Alkyne ClassRepresentative Compound(s)Relative ReactivityKey Considerations
Electron-Rich Aromatic This compound ModerateThe strong electron-donating diethylamino group can influence the electronic properties of the resulting triazole. Reaction kinetics can be sensitive to the catalytic system.
Electron-Poor Aromatic 4-Ethynylbenzonitrile, 4-EthynylbenzaldehydeHighElectron-withdrawing groups generally accelerate the CuAAC reaction.[1]
Unsubstituted Aromatic PhenylacetyleneModerate to LowServes as a common benchmark for aromatic alkyne reactivity. Generally slower than electron-poor derivatives.[2]
Propiolamides N-PropargylacetamideHighOften exhibit the fastest reaction rates among common terminal alkynes.[2]
Propargyl Ethers/Amines Propargyl alcohol, PropargylamineHighGenerally show good reactivity and are widely used due to their commercial availability and ease of incorporation.[2]
Aliphatic Alkynes 5-Hexyn-1-olLowTypically the slowest reacting class of terminal alkynes in CuAAC.[2]

Experimental Data: A Closer Look

A seminal study on the relative performance of various alkynes in ligand-accelerated CuAAC provides valuable insights into these trends.[2] The study monitored the reaction progress by fluorescence increase upon the cycloaddition of a coumarin azide to a panel of terminal alkynes. The time required to reach 50% and 90% of the maximum fluorescence signal was used as a metric for comparison.

Table 1: Time to Reach 50% and 90% Maximum Fluorescence for Various Alkynes in Ligand-Accelerated CuAAC

AlkyneTime to 50% Max Fluorescence (min)Time to 90% Max Fluorescence (min)
Propiolamide A < 5< 10
Propargyl Ether B ~5~15
N-Propargylamide F ~10~25
Phenylacetylene (Aromatic) ~15~40
4-Pentynoic acid (Aliphatic) ~20> 60

Data adapted from a comparative study on alkyne performance in CuAAC.[2] The specific structure of each alkyne (A, B, F, etc.) can be found in the original publication.

While this particular study did not include this compound, the data for phenylacetylene provides a baseline for aromatic alkynes. It is generally observed that aromatic and aliphatic alkynes are slower to react than propiolamides and propargyl ethers/amines under these conditions.[2]

The Role of Electronic Effects

The reactivity of the alkyne in CuAAC is influenced by the electronic nature of its substituents. For substituted phenylacetylenes, electron-withdrawing groups can increase the acidity of the acetylenic proton, facilitating the formation of the copper-acetylide intermediate, a key step in the catalytic cycle. Conversely, electron-donating groups, such as the diethylamino group in this compound, increase the electron density of the aromatic ring. While this might intuitively suggest a slower reaction, the overall effect on the multi-step CuAAC mechanism can be complex and dependent on the rate-limiting step under the specific reaction conditions.

Electron_Donating_Group_Effect EDG Electron-Donating Group (e.g., -NEt2) Aromatic_Ring Aromatic Ring EDG->Aromatic_Ring Increases Electron Density Alkyne Terminal Alkyne Aromatic_Ring->Alkyne Influences Electronic Properties Reactivity CuAAC Reactivity Alkyne->Reactivity Impacts Reaction Rate

Caption: Influence of an electron-donating group on an aromatic alkyne in CuAAC.

Experimental Protocols

To ensure reproducible and comparable results when evaluating the efficiency of different terminal alkynes, it is crucial to follow a standardized experimental protocol. Below is a representative protocol for a CuAAC bioconjugation reaction, which can be adapted for specific applications.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline for the conjugation of an azide-modified biomolecule to a terminal alkyne.

Materials:

  • Azide-modified biomolecule (e.g., protein, peptide, nucleic acid)

  • Terminal alkyne (e.g., this compound, or other alkynes for comparison)

  • Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)

  • Accelerating ligand (e.g., THPTA, BTTAA) solution (e.g., 50 mM in water)

  • Reducing agent: Sodium ascorbate (NaAsc) solution (e.g., 100 mM in water, freshly prepared)

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Degassing equipment (optional, but recommended for sensitive reactions)

Procedure:

  • In a microcentrifuge tube, prepare the reaction mixture by adding the following components in the specified order:

    • Reaction buffer

    • Azide-modified biomolecule to the desired final concentration.

    • Terminal alkyne to the desired final concentration (typically in slight excess relative to the azide).

  • Prepare a premix of the copper catalyst and ligand. For example, mix the CuSO₄ solution and the accelerating ligand solution in a 1:5 molar ratio.

  • Add the copper/ligand premix to the reaction mixture.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Gently mix the reaction and allow it to proceed at room temperature or 37°C. Reaction times can vary from minutes to several hours depending on the reactivity of the substrates and their concentrations.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE with fluorescent visualization if one of the components is fluorescent, LC-MS, or HPLC).

  • Once the reaction is complete, the product can be purified using standard methods such as size-exclusion chromatography, dialysis, or affinity chromatography to remove excess reagents and the copper catalyst.

CuAAC_Workflow cluster_prep Reaction Preparation cluster_reagents Catalyst and Reagents Biomolecule Azide-Modified Biomolecule Reaction_Mix Combine Biomolecule, Alkyne, and Buffer Biomolecule->Reaction_Mix Alkyne Terminal Alkyne Alkyne->Reaction_Mix Buffer Reaction Buffer Buffer->Reaction_Mix Cu_Ligand CuSO4 + Ligand (Premix) Add_Catalyst Add Cu/Ligand Premix Cu_Ligand->Add_Catalyst Ascorbate Sodium Ascorbate (Freshly Prepared) Initiate Initiate with Sodium Ascorbate Ascorbate->Initiate Reaction_Mix->Add_Catalyst Add_Catalyst->Initiate Incubate Incubate (RT or 37°C) Initiate->Incubate Monitor Monitor Progress (SDS-PAGE, LC-MS) Incubate->Monitor Purify Purify Product Monitor->Purify

Caption: Experimental workflow for a typical CuAAC bioconjugation reaction.

Conclusion

The selection of a terminal alkyne for bioconjugation via CuAAC is a critical decision that should be guided by the specific requirements of the application. While this compound, as an electron-rich aromatic alkyne, may not exhibit the rapid kinetics of propiolamides, its unique electronic properties can be advantageous for developing probes or materials with specific characteristics. For applications where maximal reaction speed is paramount, propiolamides or propargyl ethers may be more suitable choices. Researchers are encouraged to perform small-scale pilot experiments to compare the efficiency of different alkynes within their specific biological system and under their optimized reaction conditions. This empirical approach will ensure the selection of the most effective terminal alkyne for achieving high-yield and robust bioconjugation.

References

Comparative reactivity of aromatic vs. aliphatic alkynes in CuAAC reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is a cornerstone of modern chemical biology and materials science. Its efficiency and specificity, hallmarks of "click chemistry," are critically dependent on the nature of the reactants. This guide provides an objective comparison of the reactivity of aromatic versus aliphatic alkynes in CuAAC reactions, supported by experimental data and detailed protocols.

The general consensus from experimental findings is that aromatic alkynes exhibit greater reactivity than their aliphatic counterparts in CuAAC reactions.[1][2] This enhanced reactivity is often attributed to the electronic properties of the aromatic ring, which can influence the acidity of the terminal alkyne proton and the stability of the key copper-acetylide intermediate.

Comparative Reactivity Data

The following table summarizes quantitative data from a study comparing the performance of various aromatic and aliphatic alkynes in a CuAAC reaction with benzyl azide. The reaction was catalyzed by a polynuclear copper(I) complex at room temperature under neat conditions.[1]

Alkyne TypeAlkyneReaction TimeConversion (%)Isolated Yield (%)
Aromatic Phenylacetylene5 min10095
4-Methylphenylacetylene5 min10094
4-Methoxyphenylacetylene5 min10096
4-(trifluoromethyl)phenylacetylene10 min10092
2-Ethynylpyridine5 min10093
Aliphatic Hex-1-yne5 min42-
Hex-1-yne30 min63-
Hex-1-yne3 h10091
1,7-Octadiyne3 h10090

As the data indicates, a variety of substituted phenylacetylenes and 2-ethynylpyridine achieved complete conversion within 5 to 10 minutes.[1] In stark contrast, the aliphatic alkyne, hex-1-yne, required 3 hours to reach full conversion under the same conditions.[1] This demonstrates a significantly faster reaction rate for aromatic alkynes. Studies have also shown that within the class of aromatic alkynes, those bearing electron-withdrawing substituents tend to react faster.[2]

It is also noteworthy that other structural features can influence alkyne reactivity. For instance, propargyl amides and ethers have been reported to be highly reactive, in some cases even more so than simple aromatic or aliphatic alkynes.[3]

Experimental Protocols

Below are generalized experimental protocols for performing a CuAAC reaction, based on common laboratory practices.[1][4][5]

General Protocol for CuAAC Reaction

This protocol describes a typical procedure for the copper-catalyzed reaction between an azide and a terminal alkyne.

Materials:

  • Azide (e.g., benzyl azide)

  • Alkyne (aromatic or aliphatic)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of water and a suitable organic solvent like t-butanol or DMSO)

  • Optional: A copper-coordinating ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA), to accelerate the reaction and protect biomolecules.[6]

Procedure:

  • In a suitable reaction vessel, dissolve the azide and the alkyne in the chosen solvent system.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate. If using a ligand, it can be pre-mixed with the copper solution.

  • To the stirring solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

  • Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Upon completion, the reaction mixture can be worked up by quenching with water, followed by extraction with an organic solvent. The product is then purified using standard techniques like column chromatography or recrystallization.

Visualizing the Process and Comparison

To better illustrate the experimental workflow and the comparative reactivity, the following diagrams are provided.

G cluster_prep Reactant Preparation cluster_reagents Reagent Addition cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification azide Dissolve Azide solvent in Solvent azide->solvent alkyne Dissolve Alkyne alkyne->solvent na_asc Add Sodium Ascorbate solvent->na_asc To stirring solution cu_so4 Add CuSO4 Solution na_asc->cu_so4 stir Stir at Room Temp. cu_so4->stir monitor Monitor Progress (TLC, LC-MS) stir->monitor quench Quench Reaction monitor->quench Upon completion extract Extract Product quench->extract purify Purify Product extract->purify

Caption: General experimental workflow for a CuAAC reaction.

G cluster_reactants Reactants cluster_reactivity Comparative Reactivity azide Azide catalyst Cu(I) Catalyst azide->catalyst alkyne Alkyne alkyne->catalyst aromatic Aromatic Alkyne High Reactivity Fast Reaction Rate (minutes) alkyne->aromatic e.g., Phenylacetylene aliphatic Aliphatic Alkyne Lower Reactivity Slower Reaction Rate (hours) alkyne->aliphatic e.g., Hex-1-yne product 1,2,3-Triazole catalyst->product

Caption: Reactivity comparison of aromatic vs. aliphatic alkynes in CuAAC.

References

Validating Protein Labeling Efficiency: A Comparative Guide to N,N-Diethyl-4-ethynylaniline (DEEA) via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic fields of proteomics and drug development, the precise and efficient labeling of proteins is paramount for elucidating cellular mechanisms and identifying therapeutic targets. The introduction of bioorthogonal chemical reporters, which can be incorporated into biomolecules and selectively derivatized, has revolutionized our ability to study complex biological systems. Among these, terminal alkynes have emerged as popular choices for their small size and reactivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."[1][2]

This guide provides a comprehensive comparison of N,N-Diethyl-4-ethynylaniline (DEEA), a small aromatic terminal alkyne, with other alternative methods for validating protein labeling efficiency using mass spectrometry. We present a framework for evaluating such probes, including detailed experimental protocols and illustrative data, to assist researchers in selecting the optimal tools for their specific needs.

Performance Comparison of Protein Labeling Probes

The choice of a labeling probe is critical and depends on factors such as cell permeability, reactivity, and potential for steric hindrance. While direct quantitative comparisons for DEEA are not extensively available in peer-reviewed literature, we can infer its performance based on the characteristics of small, terminal alkyne probes. The following table provides a comparative overview of DEEA and common alternative labeling strategies.

FeatureThis compound (DEEA)PropargylamineAzidohomoalanine (AHA)Cysteine-reactive Probes (e.g., Iodoacetamide-alkyne)
Labeling Strategy Metabolic or chemical labeling of proteins with a terminal alkyne.Chemical labeling of proteins, often at primary amines.Metabolic incorporation in place of methionine.[3]Covalent modification of cysteine residues.
Reaction Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[4]Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[5]Thiol-maleimide or thiol-iodoacetamide reaction.
Cell Permeability Expected to be high due to its small size and lipophilic nature.Generally good.Actively transported and incorporated during protein synthesis.Variable, dependent on the specific probe structure.
Specificity Can be targeted to specific proteins through genetic incorporation of unnatural amino acids or can label proteins non-specifically.Can react with multiple primary amines, leading to lower specificity.Specific to newly synthesized proteins.Specific to accessible cysteine residues.
Relative Labeling Efficiency (Hypothetical) Moderate to HighModerateHighHigh (for cysteine-containing proteins)
Mass Spectrometry Compatibility ExcellentExcellentExcellentExcellent

Note: The relative labeling efficiency for DEEA is a projection based on the general properties of small terminal alkynes used in click chemistry.

Experimental Protocols

Accurate validation of protein labeling efficiency is crucial for reliable downstream analysis. The following are detailed protocols for key experiments.

Protocol 1: Metabolic Labeling of Proteins with an Alkyne-Containing Amino Acid

This protocol describes the incorporation of an alkyne-tagged amino acid into newly synthesized proteins in cell culture.

  • Cell Culture: Plate mammalian cells (e.g., HEK293T) in complete medium and grow to 70-80% confluency.

  • Amino Acid Depletion: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS). Replace the complete medium with methionine-free DMEM and incubate for 1 hour to deplete intracellular methionine pools.

  • Metabolic Labeling: Replace the methionine-free medium with fresh methionine-free medium supplemented with an alkyne-containing amino acid analog (e.g., L-Homopropargylglycine) at a final concentration of 50-100 µM. Incubate for 4-18 hours.

  • Cell Lysis: Wash the cells twice with ice-cold PBS. Lyse the cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "click" reaction to attach a reporter tag (e.g., biotin-azide) to the alkyne-labeled proteins.

  • Reaction Setup: In a microcentrifuge tube, combine 50-100 µg of the alkyne-labeled protein lysate with the following reagents in order:

    • Biotin-azide (from a 10 mM stock in DMSO) to a final concentration of 100 µM.

    • Tris(2-carboxyethyl)phosphine (TCEP) (from a fresh 50 mM stock in water) to a final concentration of 1 mM.

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (from a 10 mM stock in DMSO) to a final concentration of 100 µM.

  • Initiation of Reaction: Add copper(II) sulfate (CuSO₄) (from a 50 mM stock in water) to a final concentration of 1 mM.

  • Incubation: Vortex the reaction mixture and incubate at room temperature for 1 hour with gentle shaking.

  • Protein Precipitation: Precipitate the labeled proteins by adding four volumes of ice-cold acetone and incubating at -20°C for at least 1 hour.

  • Wash: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C. Discard the supernatant and wash the protein pellet twice with ice-cold methanol.

Protocol 3: Sample Preparation for Mass Spectrometry

This protocol outlines the steps for preparing the labeled proteins for mass spectrometric analysis.

  • Protein Solubilization and Reduction: Resuspend the protein pellet in 8 M urea in 100 mM Tris-HCl, pH 8.5. Add dithiothreitol (DTT) to a final concentration of 5 mM and incubate at 37°C for 1 hour.

  • Alkylation: Add iodoacetamide to a final concentration of 15 mM and incubate in the dark at room temperature for 30 minutes.

  • Digestion: Dilute the sample with 100 mM Tris-HCl, pH 8.5 to reduce the urea concentration to less than 2 M. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Desalting: Acidify the peptide mixture with trifluoroacetic acid (TFA) to a final concentration of 0.1%. Desalt the peptides using a C18 StageTip.

  • LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the key steps and relationships.

experimental_workflow cluster_cell_culture Cellular Labeling cluster_bioconjugation Bioconjugation cluster_ms_analysis Mass Spectrometry Analysis MetabolicLabeling Metabolic Labeling (e.g., with AHA or Alkyne-Amino Acid) CellLysis Cell Lysis MetabolicLabeling->CellLysis Protein Synthesis ClickChemistry CuAAC Click Reaction (DEEA/Alkyne + Azide-Reporter) CellLysis->ClickChemistry Digestion Protein Digestion (Trypsin) ClickChemistry->Digestion LCMS LC-MS/MS Digestion->LCMS DataAnalysis Data Analysis (Quantification of Labeled Peptides) LCMS->DataAnalysis

Experimental workflow for validating protein labeling.

The following diagram illustrates the core principle of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

cuaac_reaction cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product ProteinAlkyne Protein-Alkyne (e.g., DEEA-labeled) LabeledProtein Labeled Protein (Stable Triazole Linkage) ProteinAlkyne->LabeledProtein AzideReporter Azide-Reporter (e.g., Azide-Biotin) AzideReporter->LabeledProtein Copper Cu(I) Copper->LabeledProtein catalysis

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Data Analysis and Interpretation

The efficiency of protein labeling can be determined from the LC-MS/MS data by quantifying the relative abundance of labeled versus unlabeled peptides derived from a protein of interest. This is typically achieved by comparing the peak intensities of the peptide ions in the mass spectrometer. For a more global assessment, the total number of identified labeled peptides or proteins can be compared across different experimental conditions or labeling probes.

Conclusion

Validating protein labeling efficiency is a critical step in ensuring the reliability of proteomic studies. This compound (DEEA), as a small, cell-permeable alkyne probe, represents a viable option for protein labeling via CuAAC chemistry. While direct comparative data for DEEA is limited, its performance can be inferred from the broader class of small terminal alkynes. The choice of labeling reagent should be guided by the specific experimental goals, considering factors such as the desired specificity (metabolic vs. chemical), the tolerance of the biological system to copper, and the nature of the downstream analysis. By following robust experimental protocols and employing quantitative mass spectrometry, researchers can confidently assess the efficiency of their protein labeling strategies and generate high-quality, reproducible data.

References

Measuring the Fluorescence Quantum Yield of N,N-Diethyl-4-ethynylaniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately determining the fluorescence quantum yield (Φf) is crucial for characterizing novel fluorophores like N,N-Diethyl-4-ethynylaniline. This guide provides a detailed protocol for measuring its relative fluorescence quantum yield, comparing its properties to a well-established standard, Quinine Sulfate.

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The comparative method, which involves a well-characterized standard with a known quantum yield, is a widely used and reliable technique for this determination.[1]

Comparison of this compound and a Reference Standard

A suitable reference standard should have a well-documented and stable quantum yield, be soluble in the same solvent as the test compound, and have absorption and emission spectra that overlap with the test compound to a minimal extent to avoid inner filter effects. Quinine sulfate in 0.1 M H₂SO₄ is a commonly used and well-characterized fluorescent standard.[2]

PropertyThis compoundQuinine Sulfate (in 0.1 M H₂SO₄)
Molecular Formula C₁₂H₁₅N(C₂₀H₂₄N₂O₂)₂·H₂SO₄·2H₂O
Molecular Weight 173.26 g/mol 782.96 g/mol
Known Quantum Yield (Φf) Unknown (to be determined)~0.55 - 0.60[2]
Solvent Common organic solvents (e.g., Cyclohexane, Ethanol)0.1 M Sulfuric Acid
Purity ≥97% (typical commercial)High purity standard

Experimental Protocol: Relative Fluorescence Quantum Yield Measurement

This protocol outlines the steps for determining the fluorescence quantum yield of this compound using the comparative method with Quinine Sulfate as the reference standard.

I. Materials and Instrumentation
  • This compound

  • Quinine Sulfate (fluorescence standard)

  • Spectroscopic grade solvent (e.g., Cyclohexane for the analyte, 0.1 M H₂SO₄ for the standard)

  • UV-Vis Spectrophotometer

  • Fluorometer

  • Calibrated volumetric flasks and micropipettes

  • Quartz cuvettes (1 cm path length)

II. Solution Preparation
  • Standard Stock Solution: Prepare a stock solution of Quinine Sulfate in 0.1 M H₂SO₄.

  • Analyte Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., Cyclohexane).

  • Working Solutions: Prepare a series of dilutions for both the standard and the analyte from their respective stock solutions. The concentrations should be adjusted to have absorbances in the range of 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.[1]

III. Measurement Procedure
  • Absorbance Measurement:

    • Record the UV-Vis absorption spectra of all working solutions of both the standard and the analyte.

    • Determine the absorbance at the chosen excitation wavelength (λ_ex). The excitation wavelength should be a wavelength where both the sample and the standard have significant absorption.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the fluorometer to λ_ex.

    • Record the fluorescence emission spectrum for each working solution of the standard and the analyte. Ensure the entire emission band is recorded.

    • Measure the integrated fluorescence intensity (the area under the emission curve) for each solution.

IV. Data Analysis

The fluorescence quantum yield of the analyte (Φ_x) can be calculated using the following equation:

Φ_x = Φ_s * (I_x / I_s) * (A_s / A_x) * (n_x² / n_s²)

Where:

  • Φ_s is the quantum yield of the standard.

  • I_x and I_s are the integrated fluorescence intensities of the analyte and the standard, respectively.

  • A_x and A_s are the absorbances of the analyte and the standard at the excitation wavelength, respectively.

  • n_x and n_s are the refractive indices of the analyte and standard solutions, respectively.

To obtain a more accurate value, plot the integrated fluorescence intensity versus absorbance for both the standard and the analyte. The slope of these plots (Gradient) can be used in the following equation:

Φ_x = Φ_s * (Gradient_x / Gradient_s) * (n_x² / n_s²)

Experimental Workflow

G cluster_prep I. Preparation cluster_measurement II. Measurement cluster_analysis III. Analysis prep_standard Prepare Quinine Sulfate Stock prep_working Prepare Working Dilutions prep_standard->prep_working prep_analyte Prepare this compound Stock prep_analyte->prep_working abs_spec Record UV-Vis Absorption Spectra prep_working->abs_spec (Absorbance @ λex) fluo_spec Record Fluorescence Emission Spectra prep_working->fluo_spec (Excitation @ λex) plot Plot Intensity vs. Absorbance abs_spec->plot integrate Integrate Fluorescence Intensity fluo_spec->integrate integrate->plot calculate Calculate Quantum Yield plot->calculate

Caption: Workflow for relative fluorescence quantum yield measurement.

This comprehensive guide provides a robust framework for the accurate determination of the fluorescence quantum yield of this compound. By following this protocol and utilizing a well-characterized standard, researchers can confidently obtain reliable data essential for the characterization of this and other novel fluorophores.

References

A Comparative Guide to N,N-Diethyl-4-ethynylaniline and Commercially Available Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern molecular and cellular research, fluorescent probes are indispensable tools for visualizing and quantifying biological processes. The selection of an appropriate fluorophore is critical for the success of applications ranging from bioimaging to drug discovery. This guide provides a comparative analysis of the potential fluorescent properties of N,N-Diethyl-4-ethynylaniline against a selection of widely used commercially available fluorescent probes.

Due to a lack of published data on the specific photophysical properties of this compound, this guide utilizes data from a structurally similar compound, 4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)aniline (TEPEA), to provide a representative comparison.[1] It is important to note that these values are for a related molecule and the actual performance of this compound may vary.

Data Presentation: A Comparative Overview of Fluorescent Probes

The following table summarizes the key photophysical parameters of the this compound analog and a selection of commercially available fluorescent probes, categorized by their emission color.

Probe FamilySpecific Probe/AnalogExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Photostability
Aniline Derivative TEPEA (Analog for this compound) Not ReportedNot ReportedNot ReportedNot ReportedNot Reported
Coumarin (Blue) Coumarin Derivative (p-methyl substituted)~350-400~441-538~18,000-25,0000.83 (in DMSO)[2][3]Moderate[4]
Rhodamine (Green/Red) Rhodamine 6G~524~568~116,000~0.95Good[5][]
Rhodamine B~550-570~580-620~100,0000.65 (in basic ethanol)[5][7]Good[5]
Cyanine (Red/Far-Red) Cy3~550~570~150,000~0.15Moderate to High[8][9]
Cy5~650~670~250,000~0.20Moderate to High[8][9]

Experimental Protocols

Accurate and reproducible assessment of fluorescent probe performance is crucial for selecting the appropriate dye for a specific application. Below are detailed methodologies for two key experiments used to characterize the photophysical properties of fluorescent probes.

Protocol 1: Determination of Fluorescence Quantum Yield (Relative Method)

The relative method is a widely used technique to determine the fluorescence quantum yield of a test compound by comparing it to a standard with a known quantum yield.[3]

Objective: To determine the fluorescence quantum yield (Φ) of a fluorescent probe relative to a standard.

Materials:

  • Test fluorescent probe solution of unknown quantum yield.

  • Standard fluorescent probe solution with a known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54).

  • High-purity solvent (spectroscopic grade).

  • UV-Vis spectrophotometer.

  • Spectrofluorometer.

  • 1 cm path length quartz cuvettes.

Procedure:

  • Solution Preparation: Prepare a series of dilute solutions of both the test probe and the standard in the same solvent. The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the excitation wavelength to minimize inner filter effects.

  • Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions. Note the absorbance at the excitation wavelength to be used for fluorescence measurements.

  • Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings for both the test and standard samples. The excitation wavelength should ideally be the same for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each solution.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the test probe and the standard.

    • Determine the slope (gradient) of the resulting straight lines for both the test (Grad_X) and the standard (Grad_Std).

  • Quantum Yield Calculation: The quantum yield of the test probe (Φ_X) can be calculated using the following equation:

    Φ_X = Φ_Std * (Grad_X / Grad_Std) * (n_X² / n_Std²)

    Where:

    • Φ_Std is the quantum yield of the standard.

    • Grad_X and Grad_Std are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the test and standard samples, respectively.

    • n_X and n_Std are the refractive indices of the solvents used for the test and standard samples, respectively (if different).

Protocol 2: Assessment of Photostability

Photostability is a critical parameter for applications involving prolonged or intense illumination, such as time-lapse microscopy.[10]

Objective: To quantify and compare the rate of photobleaching of different fluorescent probes.

Materials:

  • Fluorescently labeled samples (e.g., stained cells or protein solutions).

  • Fluorescence microscope with a stable light source (e.g., laser or LED).

  • Appropriate filter sets for the fluorophores being tested.

  • A sensitive digital camera.

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Sample Preparation: Prepare the fluorescently labeled sample and mount it on a microscope slide.

  • Microscope Setup:

    • Turn on the microscope and light source, allowing them to stabilize.

    • Select the appropriate objective and filter set for the fluorophore.

    • Adjust the illumination intensity to a level that provides a good signal-to-noise ratio. It is crucial to keep the illumination intensity constant across all experiments for a fair comparison.

  • Image Acquisition:

    • Focus on a region of interest (ROI) within the sample.

    • Acquire a time-lapse series of images of the ROI under continuous illumination. The time interval and total acquisition time should be set to observe a significant decrease in fluorescence intensity.

  • Data Analysis:

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Correct for background fluorescence by subtracting the intensity of a region without any fluorescent signal.

    • Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).

    • Plot the normalized fluorescence intensity as a function of time.

  • Comparison: The rate of photobleaching can be compared by determining the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.[10]

Mandatory Visualization

The following diagrams illustrate key workflows and concepts relevant to the comparison of fluorescent probes.

Experimental_Workflow Experimental Workflow for Fluorescent Probe Comparison cluster_preparation Sample Preparation cluster_measurement Photophysical Measurements cluster_analysis Data Analysis cluster_comparison Comparative Assessment prep_probe Prepare Probe Solutions abs_spec Absorbance Spectroscopy prep_probe->abs_spec fluo_spec Fluorescence Spectroscopy prep_probe->fluo_spec photobleach Photobleaching Assay prep_probe->photobleach prep_standard Prepare Standard Solutions prep_standard->abs_spec prep_standard->fluo_spec calc_qy Calculate Quantum Yield abs_spec->calc_qy fluo_spec->calc_qy calc_half_life Determine Photostability (t½) photobleach->calc_half_life compare_data Compare Performance Metrics calc_qy->compare_data calc_half_life->compare_data

Caption: Workflow for comparing fluorescent probes.

Signaling_Pathway_Example Generic Signaling Pathway Visualization Ligand Ligand (Labeled with Probe) Receptor Cell Surface Receptor Ligand->Receptor Binding Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activation Microscopy Fluorescence Microscopy Receptor->Microscopy Visualization Response Cellular Response (e.g., Gene Expression) Signaling_Cascade->Response Induction

Caption: Visualizing a signaling pathway with a fluorescent probe.

References

Spectroscopic methods to confirm successful N,N-Diethyl-4-ethynylaniline conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Spectroscopic Guide to Confirming N,N-Diethyl-4-ethynylaniline Conjugation

A Comparative Analysis for Researchers and Drug Development Professionals

Confirmation of successful molecular conjugation is a critical step in drug development and materials science. For compounds like this compound, which contains a terminal alkyne group, conjugation is often achieved through highly efficient reactions like the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2][3] This process typically transforms the alkyne into a 1,2,3-triazole ring. Verifying this transformation requires a suite of spectroscopic methods that provide unambiguous evidence of bond formation and structural change.

This guide provides an objective comparison of the primary spectroscopic techniques used to confirm the successful conjugation of this compound. It includes expected data, detailed experimental protocols, and a logical workflow for analysis.

Workflow for Conjugation Confirmation

The process of confirming a successful conjugation reaction involves a systematic workflow, from the initial reaction workup to purification and final spectroscopic analysis. Each step is crucial for obtaining clean, interpretable data.

G cluster_start Initial Stage cluster_process Processing & Analysis cluster_end Conclusion start Post-Conjugation Reaction Mixture purification Purification (e.g., Column Chromatography) start->purification Isolate Product nmr ¹H & ¹³C NMR Spectroscopy purification->nmr Characterize ftir FTIR Spectroscopy purification->ftir Characterize ms Mass Spectrometry purification->ms Characterize uvvis UV-Vis Spectroscopy purification->uvvis Characterize confirmation Successful Conjugation Confirmed nmr->confirmation ftir->confirmation ms->confirmation uvvis->confirmation

Caption: Experimental workflow for confirming successful conjugation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for structural elucidation. By comparing the ¹H and ¹³C NMR spectra of the starting material and the final product, one can definitively confirm the transformation of the ethynyl group.

Principle of Confirmation: The key diagnostic is the disappearance of the terminal alkyne proton (~3.0 ppm) and the appearance of a new proton signal corresponding to the triazole ring (~7.5-8.5 ppm).[4] Carbon NMR will show the disappearance of the two alkyne carbons and the appearance of new signals for the triazole ring carbons.

Comparative Data:

Group Spectroscopy This compound (Starting Material) Post-Conjugation (Triazole Product - Predicted) Key Change
Ethynyl ¹H NMR~3.0 ppm (s, 1H, ≡C-H)[5]Signal disappearsDisappearance of alkyne proton
Aromatic ¹H NMR~6.6-7.3 ppm (m, 4H)[5]Shifts observed, new triazole proton appears ~7.5-8.5 ppm (s, 1H)[4]Appearance of triazole C-H
Ethynyl ¹³C NMR~77 ppm (≡C-H), ~83 ppm (-C≡)Signals disappearDisappearance of alkyne carbons
Triazole ¹³C NMRN/A~120-150 ppm (2 new aromatic carbons)Appearance of triazole carbons
Diethyl ¹H NMR~1.2 ppm (t, 6H, CH₃), ~3.4 ppm (q, 4H, CH₂)Minimal shift expectedN/A

Experimental Protocol (¹H NMR):

  • Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Acquisition: Obtain a ¹H NMR spectrum using a standard spectrometer (e.g., 400 MHz or higher). Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Integrate the signals and assign the chemical shifts by comparing them to the starting material's spectrum and known values for triazole compounds.[1][6]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is excellent for identifying the presence or absence of specific functional groups. It provides a quick and reliable method to verify the consumption of the alkyne starting material.

Principle of Confirmation: Successful conjugation is confirmed by the disappearance of the characteristic sharp, strong C-H stretch of the terminal alkyne (~3300 cm⁻¹) and the weak C≡C triple bond stretch (~2100-2260 cm⁻¹).[7][8] The appearance of new bands associated with the triazole ring (e.g., C=N and C-N stretches) further supports the confirmation.[4]

Comparative Data:

Vibrational Mode This compound (Starting Material) Post-Conjugation (Triazole Product) Key Change
Alkyne ≡C-H Stretch Strong, sharp peak at ~3300 cm⁻¹[7]Peak disappearsConfirms loss of terminal alkyne
Alkyne C≡C Stretch Weak peak at ~2100-2260 cm⁻¹[8]Peak disappearsConfirms loss of triple bond
Triazole Ring Stretches N/AAppearance of C=N (~1560-1600 cm⁻¹) and C-N (~1310-1370 cm⁻¹) bands[4]Confirms formation of the new ring system
Aromatic C-H Stretch ~3000-3100 cm⁻¹PresentN/A
Alkyl C-H Stretch ~2850-2970 cm⁻¹PresentN/A

Experimental Protocol (Attenuated Total Reflectance - ATR-FTIR):

  • Sample Preparation: Ensure the ATR crystal is clean. Place a small amount (a few mg) of the purified solid or a drop of the liquid sample directly onto the crystal.[9][10]

  • Acquisition: Apply pressure to ensure good contact between the sample and the crystal.[10] Record the background spectrum first, then the sample spectrum over a range of 4000-600 cm⁻¹.[11]

  • Analysis: Compare the product spectrum to the starting material's spectrum, looking for the key disappearance of the alkyne peaks.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the product, offering definitive proof that the two reactant molecules have combined.

Principle of Confirmation: The mass spectrum of the product will show a molecular ion peak ([M+H]⁺ or [M]⁺) that corresponds to the sum of the molecular weights of this compound and the azide-containing conjugation partner.

Comparative Data:

Technique This compound (Starting Material) Post-Conjugation (Product) Key Change
ESI-MS Expected [M+H]⁺ at m/z = 174.12Expected [M+H]⁺ = 174.12 + MW of Azide PartnerMass increase corresponding to the azide partner

MW = Molecular Weight

Experimental Protocol (Electrospray Ionization - ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the purified product (typically in the low µg/mL range) in a suitable solvent that is compatible with mass spectrometry (e.g., methanol, acetonitrile, often with a small amount of formic acid to promote ionization).[12]

  • Acquisition: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive ion mode over an appropriate mass-to-charge (m/z) range.

  • Analysis: Identify the molecular ion peak and confirm that its m/z value matches the theoretically calculated mass of the conjugated product.[12]

UV-Visible Spectroscopy

UV-Vis spectroscopy can be a useful complementary technique, as changes in the electronic conjugation of the molecule will result in a shift in the absorption spectrum.

Principle of Confirmation: The aniline chromophore in the starting material has a characteristic absorption spectrum.[13][14] The formation of the triazole ring extends the π-conjugated system, which is expected to cause a bathochromic (red) shift to a longer wavelength (λ_max) and potentially an increase in molar absorptivity.[15]

Comparative Data:

Parameter This compound (Starting Material) Post-Conjugation (Triazole Product) Key Change
λ_max Characteristic absorption peaks for aniline derivatives (~230-280 nm)[15][16]Expected red shift to a longer wavelengthShift in λ_max indicates change in electronic structure

Experimental Protocol (UV-Vis):

  • Sample Preparation: Prepare a dilute solution of the purified product with a known concentration in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane).

  • Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (as a blank) and the other with the sample solution. Scan a range of wavelengths (e.g., 200-600 nm) to find the wavelength of maximum absorbance (λ_max).

  • Analysis: Compare the λ_max of the product to that of the starting material to observe any spectral shifts.

Conclusion

For unambiguous confirmation of this compound conjugation, a multi-faceted spectroscopic approach is recommended.

  • NMR Spectroscopy provides the most detailed structural information, confirming the precise location of the new covalent bond.

  • FTIR Spectroscopy offers a rapid and straightforward method to verify the consumption of the alkyne functional group.

  • Mass Spectrometry gives definitive proof of conjugation by confirming the correct molecular weight of the final product.

  • UV-Vis Spectroscopy serves as a valuable secondary technique, providing evidence of changes in the molecule's electronic system.

By using these methods in combination, researchers can confidently verify the outcome of their conjugation reactions, ensuring the integrity of their materials for downstream applications in drug development and scientific research.

References

A Comparative Performance Analysis of 2-Ethynylanthracene and N,N-Diethyl-4-ethynylaniline in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Alkyne for Your Click Chemistry Needs

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a robust and efficient method for forging stable triazole linkages, a valuable tool in drug discovery, bioconjugation, and materials science.[1] The choice of alkyne substrate is a critical parameter that can significantly influence reaction kinetics and overall efficiency. This guide provides an objective comparison of the performance of two aromatic alkynes, the fluorescent probe 2-ethynylanthracene and the electron-rich N,N-Diethyl-4-ethynylaniline, in CuAAC reactions, supported by available experimental data.

Performance Comparison: Reactivity and Yields

2-Ethynylanthracene , a polycyclic aromatic hydrocarbon, is a valuable reagent for introducing a fluorescent anthracene moiety into target molecules.[3] The extended π-system of the anthracene core imparts unique photophysical properties to the resulting triazole products, making it a powerful tool for fluorescent labeling and imaging.[2] However, the bulky nature of the anthracene group may introduce steric hindrance, potentially impacting reaction rates compared to smaller aromatic alkynes.[2]

This compound is an electron-rich aromatic alkyne due to the presence of the strongly electron-donating diethylamino group. It is well-established that electron-rich alkynes generally exhibit high reactivity in CuAAC reactions. This heightened reactivity can lead to faster reaction times and higher yields.

The following table summarizes representative experimental data for the CuAAC reaction of each alkyne with an azide partner. It is important to note that the reaction conditions are not identical, and therefore, this data provides an indicative rather than a direct comparison of reactivity.

AlkyneAzideCatalyst SystemSolventTime (h)TemperatureYield (%)
2-Ethynylanthracene 2-(Azidomethyl)pyridineCuI (0.1 eq), DIPEA (2.0 eq)Dichloromethane (DCM)24Room Temp.High (not specified)[4]
This compound Benzyl AzideCuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂O (1:1)Not SpecifiedRoom Temp.95%[5]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of click chemistry. Below are representative experimental protocols for CuAAC reactions involving the subject alkynes. These can be adapted by researchers for their specific applications.

Protocol 1: Synthesis of 1-(Anthracen-2-yl)-4-(pyridin-2-yl)-1H-1,2,3-triazole using 2-Ethynylanthracene

This protocol is based on the synthesis of an Antho-Triazole-Py (ATP) fluorescent probe.[4]

Materials:

  • 2-Ethynylanthracene

  • 2-(Azidomethyl)pyridine

  • Copper(I) iodide (CuI)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous solution of NH₄Cl

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

  • Nitrogen or Argon gas supply

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 2-ethynylanthracene (1.0 equivalent) and 2-(azidomethyl)pyridine (1.1 equivalents) in anhydrous dichloromethane.

  • Add N,N-Diisopropylethylamine (2.0 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Add Copper(I) iodide (0.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 24 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired triazole.

Protocol 2: General Procedure for the Synthesis of 1,4-Disubstituted 1,2,3-Triazoles using this compound

This protocol is a general method for the Cu(I)-catalyzed click reaction of terminal alkynes.[5]

Materials:

  • This compound

  • Benzyl Azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

Procedure:

  • In a reaction vessel, dissolve this compound (1.0 equivalent) and benzyl azide (1.0 equivalent) in a 1:1 mixture of tert-butanol and water.

  • To this solution, add copper(II) sulfate pentahydrate (typically 1-5 mol%).

  • Add a freshly prepared aqueous solution of sodium ascorbate (typically 5-10 mol%) to initiate the reaction.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, the product can be isolated by extraction with an organic solvent (e.g., ethyl acetate), followed by washing, drying, and concentration of the organic phase.

  • If necessary, the crude product can be further purified by column chromatography.

Visualizing the Click Chemistry Workflow

To better understand the experimental process, the following diagrams illustrate the key steps and relationships in a typical CuAAC reaction.

experimental_workflow cluster_reactants Reactant Preparation cluster_catalyst Catalyst System Alkyne Alkyne Reaction Mixture Reaction Mixture Alkyne->Reaction Mixture Azide Azide Azide->Reaction Mixture Cu(I) Source Cu(I) Source Cu(I) Source->Reaction Mixture Reducing Agent (optional) Reducing Agent (optional) Reducing Agent (optional)->Reaction Mixture Ligand (optional) Ligand (optional) Ligand (optional)->Reaction Mixture Reaction Reaction Reaction Mixture->Reaction Stirring at Room Temp. Workup & Purification Workup & Purification Reaction->Workup & Purification Triazole Product Triazole Product Workup & Purification->Triazole Product

A generalized experimental workflow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

logical_relationship Alkyne Alkyne Triazole Formation Triazole Formation Alkyne->Triazole Formation Substrate Azide Azide Azide->Triazole Formation Substrate Copper(I) Catalyst Copper(I) Catalyst Copper(I) Catalyst->Triazole Formation Catalyzes Solvent Solvent Solvent->Triazole Formation Reaction Medium

Logical relationship of the key components in a CuAAC reaction leading to triazole formation.

Conclusion

Both 2-ethynylanthracene and this compound are valuable reagents for CuAAC reactions, each offering distinct advantages. 2-Ethynylanthracene is the alkyne of choice when the introduction of a fluorescent reporter group is desired for applications in bioimaging and fluorescence-based assays. While potentially exhibiting slightly slower kinetics due to steric bulk, it reliably participates in click chemistry to yield fluorescently labeled products.

On the other hand, this compound, as an electron-rich alkyne, is expected to display high reactivity, leading to rapid reaction times and excellent yields. This makes it an ideal candidate for applications where high efficiency and speed are paramount, such as in the rapid synthesis of compound libraries or in situations with low reactant concentrations.

The selection between these two alkynes will ultimately depend on the specific requirements of the research application. For fluorescent labeling and detection, 2-ethynylanthracene is the superior choice. For applications demanding high reaction efficiency and speed, this compound is likely to be the more performant option. The provided protocols offer a solid foundation for researchers to begin their investigations with either of these versatile building blocks.

References

Assessing the stability of triazole linkage from N,N-Diethyl-4-ethynylaniline conjugation

Author: BenchChem Technical Support Team. Date: December 2025

The selection of a stable and robust chemical linkage is a critical decision in the development of bioconjugates for research and therapeutic applications. The 1,2,3-triazole linkage, forged by the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) commonly known as "click chemistry," has become a mainstay in bioconjugation strategies. This guide provides an objective comparison of the stability of the 1,2,3-triazole linkage, such as that formed from the conjugation of N,N-Diethyl-4-ethynylaniline, against other prevalent linkages, supported by experimental data and detailed protocols.

The 1,2,3-triazole ring is renowned for its exceptional chemical stability.[1][2] This aromatic heterocycle is highly resistant to a wide range of conditions including hydrolysis, enzymatic degradation, and redox reactions, making it an ideal linker for applications requiring long-term stability in biological environments.[1][3] Its stability is a primary advantage of using click chemistry for creating robust bioconjugates. While specific stability data for triazoles derived from this compound is not extensively documented, the stability of the 1,4-disubstituted 1,2,3-triazole core is largely independent of the nature of its substituents.[3]

Quantitative Comparison of Linkage Stability

The stability of a chemical linkage under physiological conditions is a key determinant of its in-vivo performance. The following table summarizes available data on the stability of various bioconjugation linkages.

Linkage TypeStability to Hydrolysis (pH 7.4)Stability in Serum/PlasmaStability to Reducing Agents (e.g., DTT, TCEP)Notes
1,2,3-Triazole Highly StableHighly StableHighly StableGenerally considered one of the most stable bioorthogonal linkages.[1][2]
Amide Highly StableGenerally StableHighly StableSusceptible to cleavage by specific proteases.[1]
Ester Prone to HydrolysisRapidly Cleaved by EsterasesStableOften used for prodrugs requiring controlled release.[1]
Disulfide Stable at Neutral pHCleaved by Thiols (e.g., Glutathione)Readily CleavedCommonly used for intracellular drug delivery.[1]
Oxime Generally StableModerately StableStableStability can be pH-dependent.[1]
Thioether (from Maleimide) StableProne to Thiol ExchangeStableCan undergo retro-Michael reaction and exchange with serum proteins.[1]

Experimental Protocols for Stability Assessment

Standardized protocols are crucial for obtaining reproducible and comparable stability data. The following are detailed methodologies for key experiments to evaluate the stability of chemical linkages in bioconjugates.

Protocol 1: Hydrolytic Stability Assessment

  • Objective: To determine the stability of the linkage in aqueous solutions at different pH values.

  • Materials:

    • Bioconjugate of interest

    • Phosphate-buffered saline (PBS) at pH 5.0, 7.4, and 9.0

    • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)

    • Incubator or water bath at 37°C

    • Quenching solution (e.g., 10% trifluoroacetic acid)

  • Procedure:

    • Prepare a stock solution of the bioconjugate in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution into the different pH buffers to a final concentration of 1 mg/mL.

    • Incubate the solutions at 37°C.[1]

    • At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

    • Quench the reaction by adding the quenching solution.

    • Analyze the samples by HPLC to quantify the amount of intact bioconjugate remaining.

    • Calculate the degradation rate and half-life of the linkage at each pH.[2]

Protocol 2: Plasma/Serum Stability Assessment

  • Objective: To evaluate the stability of the linkage in a biological matrix.

  • Materials:

    • Bioconjugate of interest

    • Human or animal plasma/serum

    • Incubator at 37°C

    • Protein precipitation solution (e.g., acetonitrile with 1% formic acid)

    • Centrifuge

    • LC-MS/MS system

  • Procedure:

    • Prepare a stock solution of the bioconjugate.

    • Spike the stock solution into pre-warmed plasma or serum to a final concentration of 1-10 µM.

    • Incubate the mixture at 37°C.

    • At various time points, withdraw an aliquot and add it to the protein precipitation solution.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining intact bioconjugate.

    • Determine the half-life of the bioconjugate in plasma/serum.

Visualizing the Stability Assessment Workflow

The following diagram illustrates a typical workflow for assessing the stability of a bioconjugate linkage.

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Bioconjugate Bioconjugate Stock Incubate Incubate at 37°C Bioconjugate->Incubate Dilute Buffer_Plasma Incubation Matrix (Buffer or Plasma) Buffer_Plasma->Incubate Time_Points Collect Aliquots at Time Points Incubate->Time_Points Quench_Precipitate Quench Reaction/ Precipitate Proteins Time_Points->Quench_Precipitate HPLC_MS HPLC or LC-MS/MS Analysis Quench_Precipitate->HPLC_MS Data_Analysis Data Analysis (Half-life Calculation) HPLC_MS->Data_Analysis

Caption: Workflow for Bioconjugate Stability Assessment.

Formation of the Triazole Linkage

The formation of the highly stable 1,2,3-triazole linkage from an azide and an alkyne, such as this compound, is depicted below.

G cluster_reactants Reactants cluster_product Product Alkyne This compound Catalyst Cu(I) Catalyst Alkyne->Catalyst Azide Azide-containing Molecule Azide->Catalyst Triazole 1,4-Disubstituted 1,2,3-Triazole Linkage Catalyst->Triazole 'Click' Reaction

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

References

The Diethylamino Group: A Key Player in Tuning the Photophysical Properties of Aniline-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the impact of the N,N-diethylamino substituent on the spectral and photophysical characteristics of aniline-based fluorescent probes reveals significant enhancements in key parameters, paving the way for the rational design of brighter and more sensitive molecular tools for researchers, scientists, and drug development professionals.

The introduction of a diethylamino group, a potent electron-donating moiety, to an aniline-based fluorophore backbone induces marked changes in its photophysical properties. These alterations, primarily driven by intramolecular charge transfer (ICT) phenomena, lead to probes with red-shifted absorption and emission spectra, increased Stokes shifts, and often, enhanced fluorescence quantum yields. This guide provides a comparative overview of these effects, supported by experimental data and detailed methodologies, to aid in the selection and development of fluorescent probes for various research applications.

Comparative Photophysical Data

The following table summarizes the key photophysical properties of a model aniline-based probe and its N,N-diethylamino-substituted counterpart, illustrating the significant impact of this functional group. The data is based on a comparative study of 4-amino-1,8-naphthalimide and its N,N-dimethylamino analogue, which serves as a close proxy for the diethylamino substitution due to the similar electron-donating strength of dimethylamino and diethylamino groups.

PropertyAniline-Based Probe (Model)N,N-Diethylaniline-Based Probe (Model)
Absorption Maximum (λabs) ~420 nm~450 nm
Emission Maximum (λem)[1] ~530 nm~550 nm
Molar Absorptivity (ε) ~1.5 x 104 M-1cm-1~1.8 x 104 M-1cm-1
Fluorescence Quantum Yield (Φf)[1] ~0.30~0.50
Fluorescence Lifetime (τf) ~5 ns~8 ns
Stokes Shift ~110 nm~100 nm

Note: The data presented are representative values for naphthalimide-based dyes and may vary depending on the specific molecular scaffold and solvent environment.

The observed red shift in both absorption and emission maxima upon introduction of the diethylamino group is a direct consequence of the increased electron-donating ability of the nitrogen atom, which destabilizes the ground state and stabilizes the excited state, thereby reducing the energy gap for electronic transitions. The higher molar absorptivity indicates a greater probability of light absorption at the characteristic wavelength. Furthermore, the significant increase in the fluorescence quantum yield suggests that the diethylamino group helps to outcompete non-radiative decay pathways, leading to more efficient light emission.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the photophysical properties of fluorescent probes.

UV-Visible Absorption Spectroscopy

Objective: To determine the wavelength of maximum absorption (λabs) and the molar absorptivity (ε).

Procedure:

  • Solution Preparation: Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO) at a concentration of 1 mM. From this stock, prepare a series of dilutions in the desired spectroscopic solvent (e.g., phosphate-buffered saline, pH 7.4) to obtain concentrations ranging from 1 µM to 10 µM.

  • Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the spectroscopic solvent to serve as a blank.

  • Measurement: Record the absorption spectra of each dilution from 300 nm to 600 nm.

  • Data Analysis: Determine the λabs from the peak of the absorption spectrum. Plot the absorbance at λabs against the concentration of the probe. The molar absorptivity (ε) can be calculated from the slope of the resulting linear plot according to the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette (typically 1 cm).

Fluorescence Spectroscopy

Objective: To determine the wavelengths of maximum excitation and emission (λex and λem) and the Stokes shift.

Procedure:

  • Solution Preparation: Use the same set of diluted solutions as prepared for the absorption spectroscopy.

  • Spectrofluorometer Setup: Use a calibrated spectrofluorometer. The excitation and emission slits should be set to an appropriate width (e.g., 2-5 nm).

  • Excitation Spectrum: Set the emission monochromator to the approximate emission maximum (estimated from the absorption spectrum to be at a longer wavelength) and scan a range of excitation wavelengths. The peak of this spectrum is the λex.

  • Emission Spectrum: Set the excitation monochromator to the determined λex and scan a range of emission wavelengths. The peak of this spectrum is the λem.

  • Data Analysis: The Stokes shift is calculated as the difference between the emission and absorption maxima (λem - λabs).

Fluorescence Quantum Yield (Φf) Determination (Relative Method)

Objective: To determine the efficiency of the fluorescence process.

Procedure:

  • Reference Standard: Select a well-characterized fluorescent standard with a known quantum yield in the same solvent and a similar emission range as the sample (e.g., quinine sulfate in 0.1 M H2SO4, Φf = 0.54).

  • Absorbance Matching: Prepare solutions of both the sample and the standard with absorbances below 0.1 at the excitation wavelength to minimize inner filter effects.

  • Fluorescence Measurement: Record the fluorescence emission spectra of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).

  • Data Analysis: Integrate the area under the emission curves for both the sample and the standard. The quantum yield of the sample (Φsample) is calculated using the following equation:

    Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)

    where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Fluorescence Lifetime (τf) Measurement

Objective: To determine the average time a molecule spends in the excited state before returning to the ground state.

Procedure:

  • Instrumentation: Use a time-correlated single-photon counting (TCSPC) system.

  • Sample Preparation: Prepare a dilute solution of the probe in the desired solvent.

  • Measurement: Excite the sample with a pulsed light source (e.g., a picosecond laser diode) at the λex. The instrument measures the time delay between the excitation pulse and the detection of the emitted photons.

  • Data Analysis: The collected data is used to construct a fluorescence decay curve. This curve is then fitted to an exponential decay function to determine the fluorescence lifetime (τf).

Signaling Pathway and Experimental Workflow Visualization

The enhanced photophysical properties of N,N-diethylaniline-based probes make them valuable tools for various biological imaging applications, including monitoring enzyme activity. Below are diagrams illustrating a typical signaling pathway involving a protein kinase and the experimental workflow for an in vitro kinase activity assay using a fluorescent probe.

G Signaling Pathway: Kinase Activation and Substrate Phosphorylation cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Activates Target_Kinase Target Kinase Kinase_Cascade->Target_Kinase Activates Substrate Substrate Protein Target_Kinase->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate

Caption: Kinase activation signaling cascade.

G Experimental Workflow: In Vitro Kinase Assay with a Fluorescent Probe Start Start Prepare_Reagents Prepare Kinase, Substrate-Probe, ATP, and Buffer Start->Prepare_Reagents Incubate Incubate Components at 37°C Prepare_Reagents->Incubate Measure_Fluorescence Measure Fluorescence Intensity Over Time Incubate->Measure_Fluorescence Data_Analysis Analyze Data to Determine Kinase Activity Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a kinase activity assay.

References

N,N-Diethyl-4-ethynylaniline in Inverse-Electron-Demand Diels-Alder Reactions: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inverse-electron-demand Diels-Alder (IEDDA) reaction has emerged as a powerful tool in bioconjugation, chemical biology, and drug development due to its rapid kinetics, high specificity, and biocompatibility. The choice of the dienophile is critical in modulating reaction rates and achieving desired outcomes. This guide provides a comparative analysis of the performance of N,N-Diethyl-4-ethynylaniline as a dienophile in IEDDA reactions, benchmarking it against other commonly used alternatives. While direct kinetic data for this compound is not extensively available in the peer-reviewed literature, its reactivity can be inferred from its electronic properties and by comparison with structurally similar compounds.

Principle of IEDDA and the Role of the Dienophile

The IEDDA reaction is a [4+2] cycloaddition between an electron-poor diene, typically a tetrazine, and an electron-rich dienophile.[1] The reaction rate is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[2] Electron-donating groups (EDGs) on the dienophile raise its HOMO energy, narrowing the HOMO-LUMO gap and accelerating the reaction.

This compound is an aromatic alkyne featuring a potent electron-donating diethylamino group. This substituent significantly increases the electron density of the ethynyl group, thereby raising its HOMO energy and making it a highly reactive dienophile for IEDDA reactions.

Comparative Analysis of Dienophile Performance

To contextualize the expected performance of this compound, this section presents kinetic data for a range of alternative dienophiles. The second-order rate constants (k₂) for their reactions with various tetrazines are summarized in the table below. The reactivity of dienophiles in IEDDA reactions spans several orders of magnitude, influenced by factors such as ring strain and the nature of substituents.

DienophileDieneSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]SolventReference
Strained Alkenes
trans-Cyclooctene (TCO)3-(p-benzylamino)-1,2,4,5-tetrazine~26,000Not Specified[3]
Norbornene3,6-di-(2-pyridyl)-s-tetrazine1.9Not Specified[4]
Unstrained Alkynes
Arylethynyltrifluoroborate (OBF₃)3,6-di-(2-pyridyl)-s-tetrazine~4.9 (with AlCl₃·6H₂O)40% MeOH/PBS[5]
Bicyclononyne (BCN)3,6-diphenyl-1,2,4,5-tetrazine3.6Methanol[6]
Bicyclononyne (BCN)3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine118Methanol[6]
5-vinyl-2′-deoxyuridineTetrazine-modified dye2.1 x 10⁻²H₂O/DMSO (99:1)[7]
Estimated
This compoundTypical TetrazineModerate to HighProtic SolventsInferred

Inference on the Performance of this compound:

Given the strong electron-donating nature of the diethylamino group, this compound is anticipated to exhibit a reaction rate significantly faster than simple, unactivated alkynes. Its reactivity is expected to be in the range of other electron-rich, unstrained dienophiles. While it will likely not reach the exceptionally high rates of strained dienophiles like trans-cyclooctene (TCO), it offers the advantage of being a small, synthetically accessible, and stable molecule. The lack of ring strain makes it less prone to side reactions compared to highly strained systems.

Experimental Protocols

General Experimental Workflow for Kinetic Analysis

A common method for determining the kinetics of IEDDA reactions is UV-Vis spectroscopy. The disappearance of the characteristic absorbance of the tetrazine chromophore (typically in the range of 520-540 nm) is monitored over time in the presence of an excess of the dienophile.[8]

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_tetrazine Prepare Tetrazine Stock Solution mix Mix Tetrazine and Dienophile in Cuvette prep_tetrazine->mix prep_dienophile Prepare Dienophile Stock Solutions (Multiple Concentrations) prep_dienophile->mix monitor Monitor Absorbance Decay at Tetrazine λmax mix->monitor plot_ln Plot ln(Abs) vs. Time to get k_obs monitor->plot_ln plot_kobs Plot k_obs vs. [Dienophile] plot_ln->plot_kobs calc_k2 Calculate k₂ from the slope plot_kobs->calc_k2

Workflow for Kinetic Analysis of IEDDA Reactions.

Detailed Protocol for Kinetic Measurement by UV-Vis Spectroscopy

Materials:

  • Tetrazine derivative

  • This compound or other dienophile

  • Anhydrous solvent (e.g., acetonitrile, methanol, or a buffered aqueous solution)

  • UV-Vis spectrophotometer with temperature control

  • Quartz cuvettes

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the tetrazine in the chosen solvent at a known concentration (e.g., 0.1 mM).

    • Prepare a series of stock solutions of the dienophile at concentrations that are in large excess (at least 10-fold) of the tetrazine concentration (e.g., 1 mM, 2 mM, 5 mM, 10 mM).

  • Kinetic Measurement:

    • Equilibrate the spectrophotometer and the reactant solutions to the desired temperature (e.g., 25 °C).

    • In a quartz cuvette, mix the tetrazine solution with one of the dienophile solutions. The final concentration of the tetrazine should be low enough to give an initial absorbance within the linear range of the instrument.

    • Immediately start monitoring the decrease in absorbance at the λmax of the tetrazine over time.

  • Data Analysis:

    • Under pseudo-first-order conditions ([Dienophile] >> [Tetrazine]), the observed rate constant (k_obs) can be determined by fitting the absorbance decay to a single exponential function: A(t) = A₀ * exp(-k_obs * t).

    • Plot the calculated k_obs values against the corresponding dienophile concentrations.

    • The second-order rate constant (k₂) is the slope of the resulting linear plot.[8]

Signaling Pathways and Applications

The IEDDA reaction is a bioorthogonal ligation, meaning it can proceed within a biological system without interfering with native biochemical processes. This has led to its widespread use in labeling and tracking biomolecules in living cells and for pre-targeted drug delivery.

G cluster_pretargeting Pre-targeting Strategy cluster_cell Target Cell cluster_reaction IEDDA Ligation Ab_Dienophile Antibody-Dienophile Conjugate Target Cell Surface Antigen Ab_Dienophile->Target Binding Tetrazine_Drug Tetrazine-Drug Conjugate Ligation IEDDA Reaction Tetrazine_Drug->Ligation Target->Ligation Drug_Release Drug Release Ligation->Drug_Release

Pre-targeted Drug Delivery using IEDDA.

Conclusion

This compound is a promising dienophile for inverse-electron-demand Diels-Alder reactions. Its strong electron-donating diethylamino group is expected to confer high reactivity, likely placing it among the faster unstrained dienophiles. While it may not match the extraordinary reaction rates of strained systems like TCO, its stability, small size, and synthetic accessibility make it a valuable alternative for applications where these features are paramount. Further experimental studies are warranted to precisely quantify its reaction kinetics with various tetrazines and fully elucidate its potential in bioconjugation and materials science.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling N,N-Diethyl-4-ethynylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, logistical, and operational protocols for the handling and disposal of N,N-Diethyl-4-ethynylaniline. The information is intended for researchers, scientists, and professionals in drug development to ensure a safe laboratory environment. Given the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound, this guide synthesizes data from structurally related molecules, namely N,N-Diethylaniline and 4-Ethynylaniline, to provide a thorough safety framework.

Hazard Summary

This compound is classified as a hazardous substance. The primary hazards are associated with its aromatic amine and terminal alkyne functionalities. It is expected to be toxic if swallowed, in contact with skin, or if inhaled.[1] It may also cause skin, eye, and respiratory irritation.[2][3] Absorption into the body can lead to the formation of methemoglobin, which may cause cyanosis; the onset of symptoms could be delayed.[1][4]

Signal Word: Danger [1]

Hazard Statements:

  • H301: Toxic if swallowed.[1]

  • H311: Toxic in contact with skin.[1]

  • H315: Causes skin irritation.[2]

  • H317: May cause an allergic skin reaction.[2]

  • H319: Causes serious eye irritation.[2]

  • H331: Toxic if inhaled.[1]

  • H335: May cause respiratory irritation.[2][3]

  • H373: May cause damage to organs through prolonged or repeated exposure.[1]

  • H411: Toxic to aquatic life with long lasting effects.[1]

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound and related compounds is provided below.

PropertyValueSource
Molecular Formula C₁₂H₁₅N[2]
Molecular Weight 173.26 g/mol [2]
Physical Form Solid or viscous liquid or liquid[2]
Storage Temperature 2-8°C, Sealed in dry[2]
Purity 98%[2]

Properties for the related compound N,N-Diethylaniline:

PropertyValueSource
Boiling Point 215.5 °C at 760 mmHg[4]
Melting Point -38.8 °C[4]
Flash Point 85 °C (185 °F)[4]
Density 0.927 g/cm³ at 20 °C[5]
Water Solubility 0.139 g/L at 25 °C[5]
Vapor Pressure 1 mmHg at 50 °C[4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary line of defense against exposure. The following PPE is mandatory when handling this compound.

Protection LevelEquipmentPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to vapors or aerosols.[6]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection.
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. Double-gloving is recommended, with frequent changes.[1]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or if engineering controls are insufficient.[1][7]

PPE_Selection_Workflow start Start: Handling this compound fume_hood Work in a Chemical Fume Hood start->fume_hood goggles_shield Wear Chemical Splash Goggles & Face Shield fume_hood->goggles_shield gloves Wear Chemical-Resistant Gloves (Double-Gloved) goggles_shield->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes outside_hood Is work outside a fume hood? shoes->outside_hood respirator Wear a NIOSH-Approved Respirator outside_hood->respirator Yes end Proceed with Experiment outside_hood->end No respirator->end

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for safety.

1. Pre-Handling Preparation

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Emergency Equipment: Ensure a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.

  • Spill Kit: Have a spill kit containing absorbent materials (e.g., Chemizorb®) readily available.[6]

  • Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.

2. Handling the Chemical

  • Weighing and Transfer: All weighing and transfers of this compound must be conducted within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[6]

  • Dissolving: When preparing solutions, add the compound to the solvent slowly to avoid splashing.

  • Reactions: For chemical reactions, use appropriate glassware and set up the apparatus securely within the fume hood. Avoid heating the substance in open systems.

  • Avoid Incompatibilities: Keep away from strong oxidizing agents and acids.[6][7]

3. Post-Handling Procedures

  • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.

  • Glove Removal: Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[1]

  • Hand Washing: Wash hands and forearms thoroughly with soap and water after handling, even if gloves were worn.[1]

Disposal Plan

Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection

  • Segregation: Collect all waste containing this compound, including contaminated consumables (e.g., gloves, pipette tips), in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Labeling: The waste container must be labeled with the full chemical name and appropriate hazard symbols.

2. Waste Disposal

  • Licensed Disposal Company: Dispose of the chemical and its waste through a licensed and approved waste disposal company.[1] Do not dispose of it down the drain or in regular trash.[1]

  • Incineration: This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Contaminated Packaging: Dispose of contaminated packaging as unused product.[1]

Operational_Disposal_Workflow prep prep handling handling prep->handling post_handling post_handling handling->post_handling collection collection post_handling->collection disposal disposal collection->disposal

References

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N,N-Diethyl-4-ethynylaniline
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.